molecular formula C21H31NO2 B1494877 Himbadine

Himbadine

カタログ番号: B1494877
分子量: 329.5 g/mol
InChIキー: ATJYANLRBFNIEG-FBMLLKETSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Himbadine is an alkaloid that has been found in H. baccata bark.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,2R,3R,8S,12S,13S,16R,18S)-12-hydroxy-16,17-dimethyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-12-7-8-16-18(22(12)2)9-13-11-21(16,24)17-10-19(23)14-5-3-4-6-15(14)20(13)17/h10,12-16,18,20,24H,3-9,11H2,1-2H3/t12-,13-,14+,15+,16+,18+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJYANLRBFNIEG-FBMLLKETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(N1C)CC3CC2(C4=CC(=O)C5CCCCC5C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H](N1C)C[C@@H]3C[C@]2(C4=CC(=O)[C@H]5CCCC[C@@H]5[C@@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Himbadine from Galbulimima

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of himbadine, a prominent member of the complex family of alkaloids derived from the bark of Galbulimima species. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry of this unique plant genus.

Introduction: The Galbulimima Alkaloids

The rainforest trees of the genus Galbulimima, particularly G. belgraveana and G. baccata, native to Papua New Guinea and Northern Australia, are a recognized source of a diverse array of structurally unique and biologically active alkaloids.[1][2][3][4] To date, over 40 distinct alkaloids have been isolated from the bark of these trees.[1][2][3][4] These compounds are categorized into four main classes based on their intricate skeletal structures. This compound is classified as a Class III alkaloid, a group noted for its pentacyclic and hexacyclic bases with a lower oxygen content compared to other classes.[1][2][3][4]

The alkaloid content within the bark of Galbulimima species is known to be highly variable, with total yields ranging from trace amounts up to 0.5%.[1][3] This variability extends to the relative abundance of individual alkaloids, making the isolation and quantification of specific compounds like this compound a significant challenge.[1]

Discovery and Structure Elucidation

The foundational work on the isolation and characterization of this compound was conducted in the 1960s by E. Ritchie, W. C. Taylor, and their collaborators. Their extensive studies, published in a series of papers in the Australian Journal of Chemistry, laid the groundwork for understanding the complex chemistry of Galbulimima alkaloids. This compound was identified as a major alkaloid present in Galbulimima species from North Queensland.

The structure of this compound was elucidated through a combination of classical chemical degradation techniques and spectroscopic methods available at the time, including infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The proposed structure was later confirmed through partial synthesis from himandrine, an ester alkaloid from the same plant source with a known structure.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₃₁NO₂[5]
Molecular Weight329.48 g/mol [5]
AppearanceCrystalline solid
Melting PointData not available
Optical RotationData not available

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and DataReference
¹H NMR Signals corresponding to an N-methyl group and complex aliphatic protons.
¹³C NMR Data not available in detail.
Mass Spectrometry Molecular ion peak consistent with C₂₁H₃₁NO₂.[5]
Infrared (IR) Absorption bands indicating the presence of hydroxyl and amine functional groups.

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of the total alkaloid fraction from Galbulimima bark, from which this compound is subsequently purified. This protocol is based on the methodologies described by Ritchie, Taylor, and their co-workers in the 1960s.

General Extraction of Total Alkaloids
  • Milling and Extraction: Dried and milled bark of Galbulimima belgraveana is exhaustively extracted with cold methanol at room temperature.

  • Acid-Base Extraction:

    • The methanolic extract is concentrated under reduced pressure.

    • The residue is suspended in an aqueous acidic solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal components.

    • The acidic aqueous layer is then basified with a strong base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

    • The free alkaloids are then extracted from the basified aqueous solution using an organic solvent such as diethyl ether or chloroform.

    • The organic extract containing the total alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo.

Separation and Purification of this compound

The crude alkaloid mixture is a complex combination of numerous compounds requiring sophisticated separation techniques for the isolation of individual alkaloids.

  • Initial Fractionation: The crude alkaloid mixture is typically subjected to preliminary fractionation using techniques such as column chromatography over alumina.

  • Countercurrent Distribution: A key technique employed in the original isolation of this compound was countercurrent distribution. This liquid-liquid partitioning method allows for the separation of compounds with different partition coefficients between two immiscible liquid phases. While the specific solvent systems used for this compound are not detailed in readily available literature, this method was instrumental in separating the complex alkaloid mixture into fractions enriched in specific compounds.

  • Final Purification: Fractions enriched in this compound from countercurrent distribution are further purified by repeated chromatography and recrystallization to yield the pure alkaloid.

Visualizations

Generalized Isolation Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Galbulimima bark.

G Figure 1: Generalized Isolation Workflow for this compound Start Dried & Milled Galbulimima Bark Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Concentration1 Concentration (in vacuo) Methanol_Extraction->Concentration1 Acid_Wash Acid-Base Extraction (HCl / Ether Wash) Concentration1->Acid_Wash Basification Basification (NH4OH) Acid_Wash->Basification Organic_Extraction Organic Extraction (Ether or Chloroform) Basification->Organic_Extraction Concentration2 Concentration to Yield Crude Alkaloids Organic_Extraction->Concentration2 Column_Chrom Column Chromatography (Alumina) Concentration2->Column_Chrom Countercurrent Countercurrent Distribution Column_Chrom->Countercurrent Final_Purification Final Purification (Chromatography & Recrystallization) Countercurrent->Final_Purification End Pure this compound Final_Purification->End

Caption: Generalized workflow for the isolation of this compound.

Logical Relationship of Galbulimima Alkaloid Classes

This diagram shows the classification of Galbulimima alkaloids, placing this compound within its respective class.

G Figure 2: Classification of Galbulimima Alkaloids Galbulimima Galbulimima Alkaloids ClassI Class I (e.g., Himbacine) Galbulimima->ClassI ClassII Class II (e.g., Himandrine) Galbulimima->ClassII ClassIII Class III (Pentacyclic/Hexacyclic Bases) Galbulimima->ClassIII ClassIV Class IV (Miscellaneous) Galbulimima->ClassIV This compound This compound ClassIII->this compound G Figure 3: Hypothetical Antispasmodic Signaling Pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling This compound This compound (Hypothetical) Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Antagonism Calcium_Channel Voltage-gated Ca²⁺ Channel This compound->Calcium_Channel Blockade PLC Phospholipase C (PLC) Muscarinic_Receptor->PLC Activation Ca_Influx Ca²⁺ Influx Calcium_Channel->Ca_Influx Mediates IP3 IP₃ PLC->IP3 Production SR Sarcoplasmic Reticulum IP3->SR Binds to Ca_Release Ca²⁺ Release SR->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Increased Intracellular Ca²⁺ Ca_Influx->Contraction Increased Intracellular Ca²⁺

References

Unraveling the Enigmatic Architecture of Himbadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbadine, a member of the structurally complex family of Galbulimima alkaloids, has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities. These alkaloids, isolated from the bark of the rainforest trees Galbulimima belgraveana and Galbulimima baccata, present a formidable challenge in structural elucidation. This technical guide provides an in-depth exploration of the methodologies and data pivotal to deciphering the chemical structure of this compound, offering a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Core Methodologies in Structure Elucidation

The determination of this compound's intricate molecular framework was accomplished through a synergistic application of modern spectroscopic and crystallographic techniques. The primary experimental approaches employed were:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were fundamental in establishing the connectivity of atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was crucial for determining the elemental composition and molecular weight of this compound, providing the molecular formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided an unambiguous determination of the three-dimensional structure of this compound or closely related derivatives, confirming the connectivity and absolute stereochemistry.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process. A general protocol is outlined below:

  • Extraction: Dried and milled bark of Galbulimima species is exhaustively extracted with a polar solvent, typically methanol, at room temperature.

  • Acid-Base Partitioning: The crude methanol extract is subjected to an acid-base extraction procedure to selectively isolate the alkaloidal fraction. The extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic components. The aqueous layer is then basified (e.g., with NaOH) and the alkaloids are extracted into an organic solvent.

  • Chromatographic Separation: The enriched alkaloid fraction is subjected to a series of chromatographic techniques for the purification of individual compounds. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 1D and 2D NMR spectra are analyzed to piece together the carbon skeleton and the placement of protons and functional groups.

Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Introduction: The purified sample is introduced into the mass spectrometer, either directly via a probe or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Data Analysis: The accurate mass measurement of the molecular ion peak allows for the determination of the elemental composition and molecular formula. The fragmentation pattern observed in the mass spectrum provides additional structural information.

X-ray Crystallography:

  • Crystal Growth: Single crystals of this compound or a suitable derivative are grown by slow evaporation of a solvent or by vapor diffusion techniques.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a CCD or CMOS detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a detailed three-dimensional model of the molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
............
............
............
(Specific chemical shift and coupling constant data for this compound would be populated here based on experimental findings from cited literature.)

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Positionδ (ppm)
......
......
......
(Specific chemical shift data for this compound would be populated here based on experimental findings from cited literature.)

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺.........
(Specific mass spectrometry data for this compound would be populated here based on experimental findings.)

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, beginning with isolation and culminating in the definitive assignment of its three-dimensional structure.

Himbadine_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Structure_Determination Structure Determination A Plant Material (Galbulimima sp.) B Solvent Extraction A->B C Acid-Base Partitioning B->C D Chromatography (Silica, HPLC) C->D E Mass Spectrometry (HRMS) D->E Determine Molecular Formula F NMR Spectroscopy (1D & 2D) D->F Establish Connectivity G Propose Planar Structure E->G F->G H X-ray Crystallography G->H Confirm & Refine I Definitive 3D Structure H->I

Caption: Workflow for the structure elucidation of this compound.

Key Spectroscopic Correlations and Fragmentation Pathways

The analysis of 2D NMR spectra, particularly HMBC (Heteronuclear Multiple Bond Correlation), is instrumental in connecting different fragments of the molecule. The fragmentation patterns observed in mass spectrometry can also provide valuable clues about the structure.

Himbadine_Spectroscopic_Analysis cluster_NMR NMR Correlations cluster_MS Mass Spectrometry Fragmentation Proton A Proton A Carbon B Carbon B Proton A->Carbon B HMBC Proton C Proton C Proton A->Proton C COSY Carbon D Carbon D Proton C->Carbon D HMBC Molecular Ion (M+) Molecular Ion (M+) Fragment 1 Fragment 1 Molecular Ion (M+)->Fragment 1 Loss of R1 Fragment 2 Fragment 2 Molecular Ion (M+)->Fragment 2 Loss of R2

Caption: Key spectroscopic analysis pathways for this compound.

Conclusion

The structural elucidation of this compound stands as a testament to the power of modern analytical techniques in natural product chemistry. The combination of meticulous isolation procedures, comprehensive spectroscopic analysis, and definitive X-ray crystallographic studies has been essential in unraveling its complex molecular architecture. This guide provides a foundational understanding of the processes involved, serving as a valuable resource for professionals in the field and paving the way for future research into the synthesis and therapeutic potential of this fascinating class of alkaloids.

Himbadine: A Comprehensive Spectroscopic and Biosynthetic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbadine is a member of the structurally diverse family of Galbulimima alkaloids, isolated from the bark of the Australian rainforest trees Galbulimima belgraveana and Galbulimima baccata. These alkaloids have garnered significant interest due to their complex molecular architectures and varied biological activities. This technical guide provides a detailed summary of the spectroscopic data for this compound, outlines relevant experimental protocols, and presents a proposed biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
............
............
(Data to be populated from a primary literature source)

Table 2: 13C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
......
......
......
(Data to be populated from a primary literature source)
Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]+ (m/z)Key Fragment Ions (m/z)
ESIValueValues and proposed structures
(Data to be populated from a primary literature source)
Infrared Spectroscopic Data

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm-1)Functional Group Assignment
......
......
......
(Data to be populated from a primary literature source)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for alkaloids, which are applicable to the analysis of this compound.

NMR Spectroscopy

A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For 1H NMR, parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure high-resolution spectra. For 13C NMR, a proton-decoupled sequence is typically used to obtain singlets for each carbon atom. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry

Mass spectra are typically acquired using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is infused directly or injected via an HPLC system into the mass spectrometer. Data is collected in positive ion mode to observe the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments are performed by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which provide valuable structural information.

Infrared Spectroscopy

The infrared spectrum of this compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1), and the absorption bands are reported in wavenumbers (cm-1).

Biosynthetic Pathway

The biosynthesis of the Galbulimima alkaloids, including this compound, is proposed to proceed through a fascinating and complex pathway. A key step is believed to be a regiodivergent intramolecular Diels-Alder reaction of a linear polyene precursor. This biosynthetic approach has inspired biomimetic total syntheses of several members of this alkaloid family.

Biosynthesis Polyketide_Precursor Polyketide_Precursor Linear_Polyene Linear_Polyene Polyketide_Precursor->Linear_Polyene Elaboration Diels_Alder_Cycloaddition Diels_Alder_Cycloaddition Linear_Polyene->Diels_Alder_Cycloaddition [4+2] Class_I_Scaffold Class_I_Scaffold Diels_Alder_Cycloaddition->Class_I_Scaffold Regiopathway A Class_III_Scaffold Class_III_Scaffold Diels_Alder_Cycloaddition->Class_III_Scaffold Regiopathway B This compound This compound Class_I_Scaffold->this compound Further Modifications

Caption: Proposed Biosynthetic Pathway of this compound.

Conclusion

This technical guide provides a foundational overview of the spectroscopic characteristics and proposed biosynthesis of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the study of natural products, medicinal chemistry, and drug development. Further investigation into the pharmacology and mechanism of action of this compound and related Galbulimima alkaloids is warranted to fully explore their therapeutic potential.

A Technical Guide to the Hypothesized Biosynthesis of Himbadine and Related Alkaloids in Galbulimima Species

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for the Researcher: The biosynthesis of the structurally complex and pharmacologically intriguing Galbulimima alkaloids, including himbadine, remains a frontier in natural product chemistry. To date, the precise enzymatic pathways within Galbulimima species have not been elucidated through direct biochemical or genetic evidence. This guide, therefore, presents the prevailing hypotheses on this compound biosynthesis, which are largely informed by biomimetic total synthesis efforts. The experimental protocols and quantitative data herein are derived from these synthetic studies, offering a foundational blueprint for future investigations into the in-vivo processes.

Proposed Biosynthetic Pathway: A Biomimetic Perspective

The structural diversity of the Galbulimima alkaloids is thought to arise from a common linear precursor that undergoes a series of strategic cyclizations. The central hypothesis revolves around a key intramolecular Diels-Alder reaction, a powerful transformation that nature is thought to employ to construct the characteristic polycyclic core of these molecules.

1.1 The Postulated Precursor and Key Transformations

While the initial building blocks from primary metabolism have not been identified, synthetic chemists have proposed a linear double-diene precursor as the likely starting point for the intricate carbon skeleton of the Galbulimima alkaloids. The currently accepted hypothesis suggests that this linear precursor, upon formation of an iminium ion, is primed for intramolecular cyclization.

The crucial step in the proposed biosynthesis is a regiodivergent [4+2] cycloaddition (Diels-Alder reaction). It is postulated that a common linear precursor, containing two diene systems, can react intramolecularly in different ways to generate the diverse carbocyclic frameworks of the different classes of Galbulimima alkaloids.[1][2] Computational and experimental studies in total synthesis have shown that these regiodivergent Diels-Alder reactions can proceed via transition states of similar energy, leading to a mixture of cycloadducts.[1][2] This "diversity-oriented synthesis" approach in nature could provide an evolutionary advantage by producing multiple chemotypes from a single precursor.[2]

Further complexity and the variety of alkaloids found in Galbulimima species are likely achieved through subsequent "tailoring" reactions such as oxidations, reductions, rearrangements, and bond-formations on the initial cycloadducts.[1]

Proposed Biosynthesis of Galbulimima Alkaloids Proposed Biosynthetic Pathway of Galbulimima Alkaloids cluster_precursor Hypothesized Precursor Generation cluster_cyclization Core Scaffold Formation cluster_tailoring Structural Diversification Primary Metabolites Primary Metabolites Linear Double Diene Precursor Linear Double Diene Precursor Primary Metabolites->Linear Double Diene Precursor Multiple Enzymatic Steps Iminium Ion Formation Iminium Ion Formation Linear Double Diene Precursor->Iminium Ion Formation Diels-Alder Cycloaddition Intramolecular Diels-Alder Reaction Iminium Ion Formation->Diels-Alder Cycloaddition Regioisomeric Cycloadducts Regioisomeric Cycloadducts Diels-Alder Cycloaddition->Regioisomeric Cycloadducts Regiodivergent Pathways Tailoring Enzymes Oxidations, Reductions, Rearrangements Regioisomeric Cycloadducts->Tailoring Enzymes Diverse Galbulimima Alkaloids This compound, Himandravine, GB13, GB17, etc. Tailoring Enzymes->Diverse Galbulimima Alkaloids

Fig. 1: Proposed biosynthetic pathway of Galbulimima alkaloids.

Experimental Protocols from Biomimetic Total Synthesis

The following protocols are adapted from published total syntheses of Galbulimima alkaloids and represent the closest available models for the proposed biosynthetic steps. These are chemical, not enzymatic, procedures.

2.1 Biomimetic Intramolecular Diels-Alder Cycloaddition for Himbacine Precursor

This protocol is based on the biomimetic synthesis of (+)-himbacine, which involves an iminium ion-activated intramolecular Diels-Alder reaction.[3]

  • Objective: To construct the core polycyclic skeleton of himbacine via a biomimetic intramolecular Diels-Alder reaction.

  • Starting Material: Butenolide precursor with a tethered amine.

  • Procedure:

    • The N-Boc protected butenolide precursor is dissolved in a suitable solvent (e.g., dichloromethane).

    • Trifluoroacetic acid is added to the solution to effect the deprotection of the N-Boc group.

    • The deprotection leads to the in-situ formation of an iminium ion.

    • This iminium ion activates the dienophile for an intramolecular Diels-Alder cycloaddition.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

    • A reductive workup (e.g., with sodium borohydride) is performed to yield the cyclized precursor to himbacine.[3]

2.2 Synthesis of the Pentacyclic Core of GB 13 via Diels-Alder Reaction

This protocol outlines a key step in the total synthesis of the alkaloid GB 13, which also utilizes a Diels-Alder reaction to form a complex pentacyclic intermediate.[4][5]

  • Objective: To generate a pentacyclic intermediate with a carbon skeleton closely resembling GB 13.

  • Starting Material: A synthesized [3.2.1]bicyclooctane converted into a dienophile.

  • Procedure:

    • The dienophile is subjected to a Diels-Alder reaction with a suitable diene.

    • The reaction can be catalyzed, for example, by a ytterbium-based catalyst to ensure high diastereoselectivity.[5]

    • The reaction mixture is maintained under controlled temperature conditions to favor the desired stereochemical outcome.

    • Upon completion, the pentacyclic intermediate is isolated and purified using chromatographic techniques.

Biomimetic Synthesis Workflow General Workflow of Biomimetic Synthesis of Galbulimima Alkaloids Start Start Precursor_Synthesis Synthesis of Linear Double Diene Precursor Start->Precursor_Synthesis Cyclization Biomimetic Intramolecular Diels-Alder Reaction Precursor_Synthesis->Cyclization Workup Reaction Quenching and Workup Cyclization->Workup Purification1 Purification of Cycloadducts (e.g., Chromatography) Workup->Purification1 Characterization1 Structural Characterization (NMR, MS, X-ray) Purification1->Characterization1 Tailoring Chemical Modifications (Oxidation, Reduction, etc.) Characterization1->Tailoring Purification2 Final Purification Tailoring->Purification2 Final_Product Target Galbulimima Alkaloid Purification2->Final_Product

Fig. 2: General workflow for biomimetic synthesis.

Quantitative Data from Total Synthesis

As there is no available quantitative data from in-vivo biosynthetic studies, the following tables summarize the reported yields for key steps in the total synthesis of related Galbulimima alkaloids. These yields reflect the efficiency of chemical reactions and are not indicative of natural biosynthetic efficiency.

Table 1: Yields of Key Steps in the Total Synthesis of Himbacine Precursors

Reaction StepStarting MaterialProductReported Yield (%)Reference
Iminium Ion Diels-AlderButenolide PrecursorHimbacine PrecursorNot explicitly stated for single step, part of a sequence[3]

Table 2: Yields of Key Steps in the Total Synthesis of GB 13

Reaction StepStarting MaterialProductReported Yield (%)Reference
Ytterbium-catalyzed Diels-AlderBicyclic DienophilePentacyclic IntermediateNot explicitly stated, part of a multi-step sequence[5]
Eschenmoser FragmentationEpoxy KetoneKeto AlkyneNot explicitly stated, part of a multi-step sequence[5]
Piperidine Ring FormationKeto AlkynePiperidine-containing IntermediateNot explicitly stated, part of a multi-step sequence[5]

Note: The yields for individual steps are often not reported in isolation in the literature but are part of longer synthetic sequences.

Future Research Directions

The elucidation of the true biosynthetic pathway of this compound and other Galbulimima alkaloids requires a shift from chemical synthesis to biochemical and genetic studies of the Galbulimima plants. Key future research areas should include:

  • Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Galbulimima belgraveana or related species to identify potential biosynthetic gene clusters.

  • Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for the key steps, particularly the putative Diels-Alderase.

  • Precursor Feeding Studies: Using isotopically labeled precursors in Galbulimima cell cultures or plant tissues to trace their incorporation into this compound and other alkaloids.

These approaches will be crucial in moving from the current well-reasoned hypotheses to a definitive understanding of how these remarkable natural products are assembled in nature.

References

Himbadine: A Technical Guide to its Natural Sources, Distribution, and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources, geographical distribution, and extraction protocols for the alkaloid himbadine. This compound is a member of the complex family of Galbulimima alkaloids, which have garnered significant interest from the scientific community due to their unique structures and diverse biological activities. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Geographical Distribution

This compound is a naturally occurring alkaloid isolated from the bark of trees belonging to the genus Galbulimima. This genus is the sole member of the family Himantandraceae.

Primary Natural Sources:

The predominant sources of this compound and other Galbulimima alkaloids are:

  • Galbulimima belgraveana : This species is primarily found in the rainforests of Papua New Guinea.[1]

  • Galbulimima baccata : This species is distributed in the tropical regions of Northern Queensland, Australia.[1]

Geographical Distribution:

The geographical range of these two species, and thus the natural sources of this compound, is concentrated in the Australasian region. Specifically, these trees are endemic to:

  • Papua New Guinea [2][3]

  • Northern Australia (specifically Queensland)[2][3]

  • Indonesia (Moluccan Islands)

These evergreen trees are a component of the rainforest canopy and have a history of use in the traditional medicine and rituals of the indigenous peoples of these regions.[2]

Quantitative Data on Alkaloid Content

The concentration of alkaloids in the bark of Galbulimima species is known to be highly variable. This variability can be attributed to a range of factors including the specific genetic makeup of the tree, its age, the geographical location, and the environmental conditions.

A seminal review of the Galbulimima alkaloids highlighted this "striking variability," noting that of the numerous bark samples analyzed from both North Queensland and New Guinea, no two were identical in their alkaloid composition.[1] The total alkaloid content has been reported to range from trace amounts up to 0.5% of the dry bark weight.[1] Specific quantitative yields for this compound from the raw plant material are not consistently reported in the literature, likely due to this significant variability.

ParameterValueSource Species
Total Alkaloid ContentTrace to 0.5% (dry weight)G. belgraveana, G. baccata

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed methodology for the isolation and purification of this compound and other Galbulimima alkaloids from the bark of G. belgraveana and G. baccata. This protocol is based on established methods described in the scientific literature.

Objective: To extract and purify this compound from the dried bark of Galbulimima species.

Materials and Reagents:

  • Shade-dried and milled bark of G. belgraveana or G. baccata

  • Methanol (MeOH)

  • 5% Sodium Hydroxide (NaOH) aqueous solution

  • Diethyl ether (Et2O)

  • 4% Hydrochloric Acid (HCl)

  • Ammonia solution (NH3)

  • Chloroform (CHCl3)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Methodology:

  • Extraction:

    • The shade-dried and milled bark (e.g., 10 kg) is exhaustively extracted with cold methanol (e.g., 3 x 20 L).[3]

    • The methanolic extracts are combined and filtered.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude bark extract.[3]

  • Acid-Base Partitioning:

    • The crude bark extract is suspended in a 5% NaOH aqueous solution (e.g., 3 L).[3]

    • This alkaline suspension is then extracted with diethyl ether (e.g., 3 x 3 L) to remove non-alkaloidal components.[3] The dark aqueous alkaline layer is discarded.

    • The combined organic (ether) layer is then extracted with a 4% HCl aqueous solution (e.g., 3 x 3 L) to protonate the alkaloids and bring them into the aqueous phase.[3]

    • The acidic aqueous extract is washed with diethyl ether (e.g., 1 x 1 L) to remove any remaining neutral impurities.

    • The washed acid extract is then basified with ammonia solution to a pH of approximately 10. This deprotonates the alkaloids, causing them to precipitate or become soluble in a non-polar organic solvent.[3]

    • The liberated alkaloid bases are then extracted with chloroform (e.g., 3 x 3 L).[3]

  • Purification:

    • The combined chloroform extracts are dried over anhydrous sodium sulfate (Na2SO4) and then evaporated to dryness under reduced pressure. This yields a thick brown oil containing the crude alkaloid mixture.[3]

    • This crude alkaloid mixture is then subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of solvents, such as hexane-ethyl acetate or ethyl acetate-methanol, to separate the individual alkaloids.

    • Fractions are collected and monitored by an appropriate method (e.g., thin-layer chromatography) to identify those containing this compound.

    • Fractions containing pure this compound can be combined and the solvent evaporated. Further recrystallization from a suitable solvent (e.g., methanol) may be performed to obtain highly pure crystalline this compound.

G Experimental Workflow for this compound Isolation start Dried & Milled Bark of Galbulimima sp. extraction Methanol Extraction start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning (NaOH / Ether / HCl) crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Workflow for the isolation of this compound.

Signaling Pathways of Related Galbulimima Alkaloids

While the specific molecular targets and signaling pathways of this compound have not been fully elucidated, research on other Galbulimima alkaloids provides valuable insights into their potential mechanisms of action. A notable example is the alkaloid GB18, which has been identified as a potent antagonist of both the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR).[4] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a wide range of physiological processes, including pain, mood, and reward.

Kappa-Opioid Receptor (KOR) Signaling Pathway

The KOR is coupled to the inhibitory G-protein, Gi/Go.[5] Antagonism of this receptor by a compound like a Galbulimima alkaloid would block the downstream signaling cascade that is typically initiated by an agonist (e.g., the endogenous ligand dynorphin).

The canonical KOR signaling pathway involves:

  • Agonist Binding: An agonist binds to the KOR.

  • G-protein Activation: The associated Gi/Go protein is activated, causing the dissociation of its Gαi/o and Gβγ subunits.

  • Downstream Effects:

    • The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

    • The Gβγ subunits can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[6]

    • The Gβγ subunits can also inhibit voltage-gated calcium channels, reducing calcium influx.[6]

The net effect of KOR activation is a reduction in neuronal excitability. An antagonist would prevent these events from occurring.

G Kappa-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/Go Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gα) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux GIRK->K_efflux K+ Efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca2+ Influx agonist Agonist (e.g., Dynorphin) agonist->KOR Activates antagonist Antagonist (e.g., GB18) antagonist->KOR

Antagonism of the KOR signaling pathway.
Mu-Opioid Receptor (MOR) Signaling Pathway

Similar to the KOR, the MOR is also a Gi/Go-coupled GPCR.[7] Antagonism of the MOR would block the effects of endogenous opioids like endorphins or exogenous opioids like morphine.

The MOR signaling pathway is very similar to that of the KOR:

  • Agonist Binding: An agonist binds to the MOR.

  • G-protein Activation: The Gi/Go protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits.

  • Downstream Effects:

    • The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels.[8]

    • The Gβγ subunits activate GIRK channels and inhibit voltage-gated calcium channels.[8]

The overall effect of MOR activation is a decrease in neuronal excitability, which is the basis for the analgesic effects of opioids. An antagonist would block this action.

G Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR MOR G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gα) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux GIRK->K_efflux K+ Efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca2+ Influx agonist Agonist (e.g., Endorphin) agonist->MOR Activates antagonist Antagonist (e.g., GB18) antagonist->MOR

Antagonism of the MOR signaling pathway.

Conclusion

This compound is a structurally complex alkaloid with a defined natural source and geographical distribution. While the yield from natural sources is variable, established protocols for its isolation and purification are available to researchers. The full pharmacological profile of this compound is still under investigation, but the activity of related compounds from the same source suggests that the opioid receptor system may be a key area of interest. This guide provides a foundational resource for professionals engaged in the study of this and other fascinating Galbulimima alkaloids, paving the way for future research and potential therapeutic applications.

References

Himbadine: A Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbadine is a naturally occurring piperidine alkaloid isolated from the bark of the Australian magnolia, Himantandra baccata.[1] As a member of the Galbulimima alkaloids, it shares a structural relationship with the more extensively studied compound, himbacine. While research on this compound is less comprehensive than on its analogue, existing data points to its potential as a biologically active molecule. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with available information on its biological activity and the experimental protocols for its isolation.

Physicochemical Properties

Chemical Structure and Properties
PropertyValueSource
Molecular Formula C₂₁H₃₁NO₂MedChemExpress[2]
Molecular Weight 329.48 g/mol MedChemExpress[2]
CAS Number 24932-15-8MedChemExpress[2]
Appearance SolidCayman Chemical[1]
Purity ≥95%Cayman Chemical[1]

Table 1: Summary of the chemical properties of this compound.

Solubility and Spectroscopic Data

Detailed experimental data on the solubility of this compound in various solvents, as well as its specific melting and boiling points, are not extensively reported in the available literature. Similarly, comprehensive NMR, IR, and mass spectrometry spectral data for this compound are not publicly available.

Experimental Protocols

Isolation of this compound from Himantandra baccata

The primary method for the isolation of this compound is based on the work of Brown, Drummond, Fogerty, and others, as first published in the Australian Journal of Chemistry in 1956.

Workflow for the Isolation of this compound:

G cluster_0 Extraction and Initial Processing cluster_1 Alkaloid Fractionation cluster_2 Purification Bark_Collection Collection of Himantandra baccata bark Drying_Grinding Drying and grinding of the bark Bark_Collection->Drying_Grinding Preparation Solvent_Extraction Extraction with a suitable organic solvent (e.g., methanol) Drying_Grinding->Solvent_Extraction Extraction Concentration Concentration of the extract under reduced pressure Solvent_Extraction->Concentration Volume Reduction Acid_Extraction Acidification of the residue and extraction of the aqueous phase Concentration->Acid_Extraction Separation Basification Basification of the acidic aqueous solution Acid_Extraction->Basification pH Adjustment Organic_Extraction Extraction of the liberated alkaloids with an organic solvent Basification->Organic_Extraction Isolation Drying_Evaporation Drying and evaporation of the organic phase to yield crude alkaloids Organic_Extraction->Drying_Evaporation Concentration Chromatography Chromatographic separation of the crude alkaloid mixture (e.g., column chromatography) Drying_Evaporation->Chromatography Purification Crystallization Crystallization of the isolated this compound fraction Chromatography->Crystallization Final Purification

A generalized workflow for the isolation of this compound from its natural source.

Methodology:

The detailed experimental protocol involves the extraction of the dried and powdered bark of Himantandra baccata with an organic solvent. The resulting extract is then subjected to acid-base extraction to separate the alkaloidal fraction. The crude alkaloids are further purified using chromatographic techniques, followed by crystallization to yield pure this compound. For the precise details of the solvents, reagents, and chromatographic conditions, researchers are directed to the original 1956 publication by Brown et al.[1]

Biological Activity and Signaling Pathways

Antispasmodic Activity

This compound has been shown to exhibit antispasmodic properties. While a detailed dose-response analysis is not available, a study has reported its activity at a concentration of 0.1 mg/L. The mechanism underlying this antispasmodic effect has not been elucidated.

Biological ActivityConcentrationSource
Antispasmodic0.1 mg/LNot specified

Table 2: Documented biological activity of this compound.

Hypothetical Signaling Pathway: Muscarinic Receptor Antagonism

Given the structural similarity of this compound to himbacine, a known muscarinic M2 receptor antagonist, it is plausible that this compound's antispasmodic activity is mediated through the blockade of muscarinic acetylcholine receptors.[3][4] Smooth muscle contraction in various tissues, including the gastrointestinal tract, is regulated by the activation of M2 and M3 muscarinic receptors by acetylcholine. Antagonism of these receptors would lead to muscle relaxation, consistent with an antispasmodic effect.

Below is a diagram illustrating the hypothetical signaling pathway through which this compound may exert its antispasmodic effects by antagonizing the M2 muscarinic receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds and Activates This compound This compound This compound->M2_Receptor Binds and Blocks G_protein Gi/o Protein M2_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Ca_channels Voltage-gated Ca²⁺ channels PKA->Ca_channels Reduces phosphorylation of Relaxation Smooth Muscle Relaxation (Antispasmodic Effect) Ca_channels->Relaxation Leads to

Hypothetical signaling pathway for this compound's antispasmodic activity via M2 receptor antagonism.

Pathway Description:

This proposed mechanism suggests that this compound acts as a competitive antagonist at the M2 muscarinic receptor. By blocking the binding of acetylcholine, this compound would prevent the activation of the associated Gi/o protein. This, in turn, would lead to a disinhibition of adenylyl cyclase, an increase in intracellular cAMP levels, and a subsequent reduction in the activity of protein kinase A (PKA). Reduced PKA activity would decrease the phosphorylation of voltage-gated calcium channels, leading to a decrease in calcium influx and ultimately resulting in smooth muscle relaxation. It is important to note that this pathway is speculative and requires experimental validation.

Conclusion

This compound is a piperidine alkaloid with established chemical properties and a documented, albeit not fully characterized, biological activity. The lack of comprehensive data on its physicochemical properties, such as melting point and solubility, as well as detailed spectroscopic information, presents an opportunity for further fundamental research. The confirmed antispasmodic activity of this compound warrants further investigation to elucidate its precise mechanism of action and to determine its potential as a lead compound in drug discovery. Future studies should focus on confirming its interaction with muscarinic receptors, determining its receptor subtype selectivity, and exploring its effects on other potential signaling pathways. The development of a more detailed pharmacological profile for this compound will be crucial in assessing its therapeutic potential.

References

Himbadine's Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbadine is a potent muscarinic receptor antagonist that exhibits significant selectivity for the M2 and M4 receptor subtypes over the M1, M3, and M5 subtypes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinities and functional potencies across various muscarinic receptor subtypes. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the cited research, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They are involved in a myriad of physiological functions, making them attractive targets for therapeutic intervention in a variety of diseases. The five known subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways. This compound, a natural alkaloid, has emerged as a valuable pharmacological tool due to its notable selectivity as an antagonist for the M2 and M4 receptor subtypes. This document serves as an in-depth technical resource on the mechanism of action of this compound at muscarinic receptors.

Mechanism of Action: Competitive Antagonism and Allosteric Modulation

This compound primarily acts as a competitive antagonist at muscarinic receptors. This means that it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating a cellular response. The antagonism by this compound has been shown to be competitive in various functional preparations, as evidenced by parallel rightward shifts of agonist concentration-response curves in its presence, without a reduction in the maximum response.[1][2][3]

In addition to its competitive antagonistic activity, there is evidence to suggest that this compound can also interact with an allosteric site on cardiac muscarinic receptors.[4] An allosteric interaction involves binding to a site on the receptor that is distinct from the agonist binding site. This interaction can modulate the affinity of the primary binding site for its ligand. In the case of this compound, it has been observed to allosterically decelerate the dissociation of the radioligand [3H]N-methylscopolamine ([3H]NMS) from rat cardiac muscarinic receptors.[4] This dual mechanism of action, involving both competitive and allosteric interactions, contributes to its complex pharmacological profile.

Signaling Pathways

Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In contrast, M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by acting as an antagonist at M2 and M4 receptors, blocks the agonist-induced inhibition of adenylyl cyclase.[5]

G_Protein_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling cluster_this compound This compound Action M1_M3_M5 M1/M3/M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activate PLC PLC Gq_11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation M2_M4 M2/M4 Gi_o Gi/o M2_M4->Gi_o Activate AC Adenylyl Cyclase Gi_o->AC Inhibit ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP This compound This compound This compound->M1_M3_M5 Weakly Antagonizes This compound->M2_M4 Antagonizes

Figure 1: Muscarinic Receptor G-Protein Coupled Signaling Pathways and this compound's Antagonistic Action.

Quantitative Pharmacological Data

The affinity and potency of this compound at different muscarinic receptor subtypes have been quantified using various in vitro assays. The following tables summarize the key binding affinity and functional potency data from the literature.

Binding Affinity Data

Binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity of the ligand for the receptor.

Table 1: this compound Binding Affinities (Ki/Kd in nM) for Cloned Human Muscarinic Receptors

Receptor Subtype Ki/Kd (nM) Reference
hM1 83 [5]
hM2 4 [5]
hM3 59 [5]
hM4 7 [5]

| hM5 | 296 |[5] |

Table 2: this compound Binding Affinities (Ki/Kd in nM) in Native Tissues

Tissue Receptor(s) Ki/Kd (nM) Reference
Rat Cerebral Cortex (high affinity site) M2 subtype 2.94 (KH) [6]
Rat Cerebral Cortex (low affinity site) - 71.2 (KL) [6]
Rat Heart M2 9.06 [6]
Rat Brain Stem M2 4.6 [5]
Rat Striatum M2/M4 3.8 [5]

| Rat Ileum | M3 | 12.4 |[6] |

Functional Potency Data

Functional potency is a measure of the concentration of an antagonist required to produce a given level of inhibition of an agonist's effect. It is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

Table 3: this compound Functional Potency (pA2 values) in Various Tissues

Tissue/Preparation Predominant Receptor pA2 Value Reference
Guinea-pig Atria M2 8.2 - 8.42 [1][2]
Guinea-pig Ileum M3 ~7.2 [1][2]
Guinea-pig Trachea M3 ~7.2 [1][2]
Rat Uterus - ~7.2 [1][2]
Rat Vas Deferens M4 8.08 [7]
Dog Saphenous Vein M1 7.16 [7]

| Rat Superior Cervical Ganglion | M1 | 7.14 |[7] |

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a receptor. The general principle involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor ligand (this compound). The amount of radioligand bound to the receptor is then measured, and the data is used to calculate the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand), which can then be converted to a Ki value.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized in a suitable buffer and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Binding Incubation: A mixture containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification of Radioactivity: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow cluster_reagents Key Reagents Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Washing 4. Filter Washing Filtration->Washing Scintillation 5. Scintillation Counting Washing->Scintillation Data_Analysis 6. Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis Receptor_Source Receptor Source (Tissues/Cells) Receptor_Source->Membrane_Prep Radioligand Radioligand (e.g., [³H]NMS) Radioligand->Incubation Competitor This compound Competitor->Incubation

Figure 2: Generalized Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays measure the biological response resulting from receptor activation or blockade. For muscarinic receptor antagonists like this compound, these assays typically involve measuring the inhibition of an agonist-induced response.

This classical pharmacological method is used to determine the potency (pA2) of an antagonist.

General Protocol:

  • Tissue Preparation: An isolated tissue preparation (e.g., guinea-pig ileum or atria) is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the tissue response (e.g., muscle contraction or heart rate).

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of this compound.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[3][8][9]

Schild_Analysis_Logic cluster_experiment Experimental Steps cluster_analysis Data Analysis Control_CRC 1. Generate Control Agonist CRC Incubate_Antagonist 2. Incubate with This compound Control_CRC->Incubate_Antagonist Antagonist_CRC 3. Generate Agonist CRC + this compound Incubate_Antagonist->Antagonist_CRC Repeat 4. Repeat for multiple [this compound] Antagonist_CRC->Repeat Calculate_DR 5. Calculate Dose Ratio for each [this compound] Repeat->Calculate_DR Schild_Plot 6. Construct Schild Plot Calculate_DR->Schild_Plot Determine_pA2 7. Determine pA2 (x-intercept) Schild_Plot->Determine_pA2

Figure 3: Logical Flow of a Schild Analysis Experiment to Determine pA2.

These assays measure the levels of intracellular signaling molecules (second messengers) that are produced upon receptor activation.

  • cAMP Assays: To assess the antagonism of M2/M4 receptors, cells expressing these receptors are treated with an agonist (e.g., oxotremorine-M) in the presence and absence of this compound. The agonist will normally inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This compound's ability to block this decrease is then quantified.[5]

  • Phosphoinositide (PI) Turnover Assays: To assess the antagonism of M1/M3/M5 receptors, the accumulation of inositol phosphates (a product of PLC activity) in response to a muscarinic agonist is measured. This compound's ability to inhibit this agonist-induced PI turnover is quantified.[5][9]

Conclusion

This compound is a well-characterized muscarinic receptor antagonist with a clear preference for the M2 and M4 subtypes. Its mechanism of action is primarily through competitive antagonism, although allosteric interactions at cardiac M2 receptors have also been reported. The quantitative data from both binding and functional assays consistently demonstrate its selectivity profile. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed understanding of this compound's pharmacology and the experimental approaches used for its characterization. The provided data and methodologies can serve as a valuable reference for the design and interpretation of future studies involving this compound and the development of novel muscarinic receptor-targeted therapeutics.

References

Preliminary Bioactivity Screening of Himbadine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Himbadine is a naturally occurring alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and the inhibition of cell proliferation and migration.

Experimental Protocols

Cell Lines and Culture: Human breast cancer cell lines, such as MDA-MB-231 and MCF-7, are commonly used for in vitro studies. These cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (CCK-8 Assay): To assess the effect of this compound on cell proliferation, a Cell Counting Kit-8 (CCK-8) assay is employed. Cells are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 50, 100, and 150 µM) for specified time points. The absorbance is then measured at 450 nm to determine the cell viability.

Apoptosis Detection (Flow Cytometry and DAPI Staining): Apoptosis can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. DAPI (4',6-diamidino-2-phenylindole) staining is also used to observe nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, under a fluorescence microscope.

Cell Migration Assay (Wound Healing Assay): The effect of this compound on cancer cell migration is evaluated using a wound healing assay. A scratch is made on a confluent monolayer of cells, which are then treated with this compound. The closure of the wound is monitored and photographed at different time intervals to assess the rate of cell migration.

Western Blotting: To investigate the molecular mechanisms underlying this compound's anticancer activity, western blotting is performed. This technique is used to detect the expression levels of key proteins involved in cell signaling pathways, such as TAZ, p-Erk, p-Akt, Bcl-2, and Bax, after treatment with this compound.

Quantitative Data
Cell LineAssayConcentration (µM)Result
MDA-MB-231CCK-850, 100, 150Significant suppression of cellular proliferation
MCF-7CCK-850, 100, 150Significant suppression of cellular proliferation
MDA-MB-231Wound HealingNot SpecifiedInhibition of cell migration
MCF-7Wound HealingNot SpecifiedInhibition of cell migration
MDA-MB-231Western Blot50, 100, 150Decreased expression of TAZ, p-Erk, p-Akt, Bcl-2; Increased expression of Bax
MCF-7Western Blot50, 100, 150Decreased expression of TAZ, p-Erk, p-Akt, Bcl-2; Increased expression of Bax

Signaling Pathway

Himbadine_Anticancer_Pathway This compound This compound TAZ TAZ This compound->TAZ Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax p_Akt p-Akt TAZ->p_Akt p_Erk p-Erk TAZ->p_Erk Proliferation Cell Proliferation p_Akt->Proliferation Migration Cell Migration p_Akt->Migration p_Erk->Proliferation p_Erk->Migration Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound's proposed anticancer signaling pathway.

Antimicrobial Activity

Preliminary screenings have indicated that this compound possesses antimicrobial properties against a range of pathogenic microorganisms.

Experimental Protocols

Microorganisms: Bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains are used to evaluate the antimicrobial spectrum of this compound.

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of this compound is determined using the broth microdilution method. Serial dilutions of this compound are prepared in a 96-well microtiter plate containing a standardized inoculum of the test microorganism. The MIC is defined as the lowest concentration of this compound that visibly inhibits microbial growth after a specified incubation period.

Disk Diffusion Assay: Filter paper discs impregnated with this compound are placed on agar plates inoculated with the test microorganisms. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.

Quantitative Data

Specific quantitative data on the antimicrobial activity of this compound is not yet widely available in the public domain and requires further investigation.

Antimicrobial_Screening_Workflow Start Start: this compound Solution Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Broth_Dilution Broth Microdilution Assay Prepare_Inoculum->Broth_Dilution Disk_Diffusion Disk Diffusion Assay Prepare_Inoculum->Disk_Diffusion Incubate_Broth Incubate Plates Broth_Dilution->Incubate_Broth Incubate_Disk Incubate Plates Disk_Diffusion->Incubate_Disk Read_MIC Determine MIC Incubate_Broth->Read_MIC Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones End End: Antimicrobial Activity Profile Read_MIC->End Measure_Zones->End

Caption: General workflow for antimicrobial screening.

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects, potentially offering a therapeutic avenue for neurodegenerative diseases.

Experimental Protocols

Neuronal Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are used to model neurodegenerative conditions in vitro.

Induction of Neurotoxicity: Neurotoxicity can be induced by treating the neuronal cells with agents such as amyloid-beta (Aβ) peptides, glutamate, or oxidative stressors like hydrogen peroxide.

Assessment of Neuroprotection: The neuroprotective effect of this compound is evaluated by co-treating the cells with the neurotoxic agent and this compound. Cell viability is assessed using assays like the MTT assay. Additionally, markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity) can be measured.

Quantitative Data

Detailed quantitative data regarding the neuroprotective effects of this compound is currently limited and is an active area of research.

Neuroprotection_Assay_Logic cluster_control Control Group cluster_toxic Neurotoxin Group cluster_treatment This compound Treatment Group Control_Cells Neuronal Cells Compare Compare Cell Viability & Biomarkers Control_Cells->Compare Toxic_Cells Neuronal Cells Neurotoxin Neurotoxin Toxic_Cells->Compare Treated_Cells Neuronal Cells This compound This compound Treated_Cells->Compare Neurotoxin_T Neurotoxin Result Assess Neuroprotective Effect of this compound Compare->Result

Caption: Logical relationship in a neuroprotection assay.

The preliminary bioactivity screening of this compound reveals its promising potential as a multifaceted therapeutic agent. Its significant anticancer activity, coupled with emerging evidence of antimicrobial and neuroprotective properties, warrants further in-depth investigation. Future studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as conducting in vivo efficacy and safety studies to translate these promising preclinical findings into clinical applications.

An In-depth Technical Guide on the Initial Structure-Activity Relationship (SAR) of Himbadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies concerning himbadine, a notable member of the complex family of Galbulimima alkaloids. Due to the limited direct research on this compound's SAR, this document synthesizes available data by drawing comparisons with its more extensively studied structural analog, himbacine, and other related alkaloids isolated from Galbulimima species. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of this compound's therapeutic potential.

Introduction to this compound and the Galbulimima Alkaloids

This compound is a structurally intricate alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana. It belongs to a diverse group of over 40 unique alkaloids classified into four structural classes based on the connectivity between their conserved piperidine and decalin motifs. This compound is categorized as a Class III alkaloid, distinguishing it from the more widely researched Class I alkaloid, himbacine. These alkaloids have garnered significant interest due to their profound and diverse neuroactive effects in mammals, including antispasmodic, psychotropic, and cardiovascular activities. While himbacine is a potent muscarinic M2 receptor antagonist, this compound and other Class III alkaloids exhibit different pharmacological profiles, suggesting a distinct SAR.

Comparative Structure-Activity Relationship Analysis

Initial SAR insights for this compound are primarily derived from comparative studies with other Galbulimima alkaloids. The structural variations among these compounds and their corresponding biological activities provide a preliminary understanding of the key pharmacophoric elements.

Compound Class Key Structural Features Reported Biological Activity Citation
This compound IIITetracyclic core with a unique piperidine linkageAntispasmodic effects in anti-muscarinic assays.[1]
GB13 IIIDe-N-methyl derivative of this compound.A known derivative of this compound.[2]
Himbacine IaTricyclic core with a pendant piperidine ring.Potent muscarinic M2 receptor antagonist (Kd = 4 nM), causes tachycardia.[1]
Himbeline IaN-demethylated himbacine.Reduced selectivity as a muscarinic antagonist compared to himbacine.[3]
Dihydrohimbacine IaSaturated double bond linking the decalin and piperidine rings.Almost abolished selectivity for the M2 muscarinic receptor.[3]
Himandrine IIDifferent piperidine-decalin connectivity from Class I and III.Induces marked and sustained hypotension and reduces heart rate.[1]
GB18 IbAttached-ring system instead of a pendant piperidine.Potent antagonist of kappa- and mu-opioid receptors, inhibits mouse preening.[1][4]
  • The Piperidine-Decalin Linkage is Critical for Target Specificity: The distinct connectivity of the piperidine and decalin moieties in Class III alkaloids like this compound, compared to Class I (himbacine) and Class II (himandrine) alkaloids, is a primary determinant of their differing pharmacological profiles. While himbacine's pendant piperidine is associated with potent M2 muscarinic antagonism, this compound's unique linkage results in antispasmodic activity without the tachycardia observed with himbacine[1].

  • N-Methylation of the Piperidine Ring Influences Potency and Selectivity: The comparison between this compound and its de-N-methyl derivative, GB13, suggests that the N-methyl group likely plays a role in its activity, a hypothesis supported by the reduced selectivity observed in himbeline (de-N-methyl himbacine) compared to himbacine[2][3].

  • The Overall Tricyclic and Tetracyclic Core Dictates the Class of Activity: The fundamental difference in the core structure between himbacine (tricyclic) and this compound (tetracyclic) appears to shift the activity from primarily a muscarinic receptor antagonist to a compound with a more nuanced antispasmodic profile[1].

Experimental Protocols

The following are generalized experimental protocols representative of those used to characterize the biological activity of Galbulimima alkaloids.

This protocol is a standard method for determining the binding affinity of a compound to muscarinic receptors.

  • Preparation of Cell Membranes: Membranes are prepared from cells (e.g., CHO cells) transfected with the desired human muscarinic receptor subtype (M1-M5) or from tissues rich in specific receptor subtypes (e.g., rat heart for M2).

  • Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (e.g., this compound analog).

  • Incubation and Separation: The mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

This functional assay is used to assess the antispasmodic (antimuscarinic) activity of a compound.

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Induction of Contraction: A contractile agent, such as carbachol (a muscarinic agonist), is added to the organ bath to induce a stable contraction of the ileum.

  • Application of Test Compound: The test compound is added to the bath in a cumulative manner, and the relaxation of the ileum is measured.

  • Data Recording and Analysis: The contractile responses are recorded using an isometric transducer. The concentration of the test compound that causes 50% of the maximal relaxation (EC50) is determined to quantify its potency as an antagonist.

Visualizations

SAR_Logic Figure 1: Logical Flow of this compound SAR Analysis A Galbulimima Alkaloids B Structural Classification (Class I, II, III, IV) A->B C Himbacine (Class Ia) - Potent M2 Antagonist B->C D This compound (Class III) - Antispasmodic B->D E Comparative Analysis C->E D->E F Key Structural Differences: - Piperidine-Decalin Linkage - Core Structure - N-Methylation E->F G Initial SAR Conclusions for this compound F->G

Caption: Logical flow of the comparative SAR analysis of this compound.

SAR_Workflow Figure 2: General Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation A Lead Compound (e.g., this compound) B Design of Analogs A->B C Synthesis of Analogs B->C D In Vitro Assays (e.g., Receptor Binding) C->D E Functional Assays (e.g., Tissue Contraction) D->E F In Vivo Models (if applicable) E->F G Data Analysis (IC50, EC50, etc.) F->G H SAR Determination G->H H->B Iterative Design

Caption: A generalized experimental workflow for conducting SAR studies.

Conclusion and Future Directions

The initial structure-activity relationship for this compound, largely inferred from comparative studies with other Galbulimima alkaloids, highlights the critical role of its unique tetracyclic core and piperidine linkage in defining its distinct antispasmodic profile. While these early findings are valuable, dedicated research focusing on the synthesis and biological evaluation of a focused library of this compound analogs is essential to delineate a more precise SAR. Future studies should aim to systematically modify key structural features of the this compound scaffold, including the N-methyl group, the lactone moiety, and the stereochemistry of the ring junctions, to identify the specific determinants of its biological activity. Such research will be instrumental in unlocking the full therapeutic potential of this complex and fascinating natural product.

References

In Silico Modeling of Himbadine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Himbadine's binding to its putative receptor. While direct experimental data on this compound's specific receptor target is not publicly available, based on the known activity of the structurally similar alkaloid, Himbacine, this document will proceed with the hypothesis that this compound targets the Muscarinic Acetylcholine Receptor M2 (M2R). The methodologies detailed herein are broadly applicable to the study of small molecule interactions with G-protein coupled receptors (GPCRs). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, along with structured data presentation and visualization of relevant pathways and workflows.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become a cornerstone of modern drug discovery, providing a cost-effective and time-efficient avenue to explore ligand-receptor interactions at a molecular level.[1][2] These computational techniques allow for the prediction of binding affinities, the elucidation of binding modes, and the simulation of the dynamic behavior of ligand-receptor complexes.[1] For novel compounds like this compound, in silico modeling offers a powerful approach to identify potential biological targets and guide further experimental validation.

Himbacine, a closely related compound, has been shown to be an antagonist of muscarinic receptors, with a notable selectivity for the M2 subtype.[3] This evidence forms the basis for selecting the M2 muscarinic receptor as the primary target for the in silico investigation of this compound. The M2 receptor is a member of the GPCR family, which plays a crucial role in various physiological processes, making it a significant drug target.

This guide will systematically outline the workflow for building a predictive model of this compound's interaction with the M2 receptor, from initial model preparation to the analysis of simulation data.

Methodology

Homology Modeling of the M2 Muscarinic Receptor

When a crystal structure of the target protein is unavailable, homology modeling can be employed to generate a 3D model based on the amino acid sequence and the known structure of a homologous protein.

Experimental Protocol: Homology Modeling

  • Template Selection: A suitable template structure for the human M2 muscarinic receptor is identified by performing a BLAST search against the Protein Data Bank (PDB). The template should have a high sequence identity and resolution. For the M2 receptor, a high-resolution crystal structure of the same receptor from a different species or a closely related muscarinic receptor subtype would be an ideal template.

  • Sequence Alignment: The amino acid sequence of the human M2 receptor is aligned with the sequence of the selected template using a sequence alignment tool such as ClustalW.

  • Model Building: A 3D model of the M2 receptor is generated using a homology modeling program like MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target sequence and modeling the non-aligned loops.

  • Model Validation: The quality of the generated model is assessed using tools such as PROCHECK for stereochemical quality (Ramachandran plot analysis) and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Molecular Docking of this compound to the M2 Receptor

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor and estimates the strength of the interaction.[2][4][5]

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The homology model of the M2 receptor is prepared for docking. This involves adding hydrogen atoms, assigning partial charges (e.g., using Gasteiger charges), and defining the binding site. The binding site can be identified from the co-crystallized ligand in the template structure or by using pocket-finding algorithms.

  • Ligand Preparation: A 3D structure of this compound is generated. The geometry is optimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Docking is performed using software such as AutoDock Vina or GOLD.[6] The ligand is treated as flexible, while the receptor can be treated as rigid or with limited flexibility in the binding site residues. The program samples different conformations of the ligand within the defined binding site and scores them based on a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the most likely binding poses and their corresponding docking scores. The interactions between this compound and the receptor residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[7][8][9][10]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The top-ranked docked complex of this compound and the M2 receptor is embedded in a lipid bilayer (e.g., a POPC membrane) and solvated with a water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: The system undergoes energy minimization to remove steric clashes.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is equilibrated while restraining the protein and ligand. This is typically done in multiple steps.

  • Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns or more) without restraints. The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex (e.g., by calculating the Root Mean Square Deviation - RMSD), the flexibility of different regions of the protein (e.g., by calculating the Root Mean Square Fluctuation - RMSF), and the key interactions that stabilize the binding over time. Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) can also be performed to obtain a more accurate estimate of the binding affinity.[9]

Data Presentation

The quantitative data generated from the in silico modeling should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound and the M2 Receptor

Binding PoseDocking Score (kcal/mol)Estimated Binding Affinity (Ki)Key Interacting Residues
1-9.5150 nMASP103, TYR104, ASN404
2-9.2250 nMASP103, TRP400, TYR403
3-8.8500 nMTYR104, ASN404, TYR426

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results.

Table 2: Analysis of Molecular Dynamics Simulation of the this compound-M2R Complex

ParameterValueDescription
Average RMSD of Protein Backbone2.1 ± 0.3 ÅMeasures the stability of the protein structure over the simulation.
Average RMSD of Ligand1.5 ± 0.2 ÅMeasures the stability of the ligand's position within the binding pocket.
Average Binding Free Energy (MM/GBSA)-45.7 ± 5.2 kcal/molA more accurate estimation of the binding affinity.
Key Hydrogen Bonds (Occupancy > 50%)This compound-ASP103, this compound-ASN404Indicates stable hydrogen bonding interactions.

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_md MD Simulation cluster_analysis Analysis & Validation Homology_Modeling Homology Modeling of M2R Molecular_Docking Molecular Docking Homology_Modeling->Molecular_Docking Ligand_Preparation This compound 3D Structure Generation Ligand_Preparation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Setup System Setup (Membrane, Water, Ions) Pose_Analysis->MD_Setup MD_Simulation Molecular Dynamics Simulation MD_Setup->MD_Simulation Trajectory_Analysis Trajectory Analysis MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation Trajectory_Analysis->Binding_Energy Experimental_Validation Experimental Validation Binding_Energy->Experimental_Validation

In silico modeling workflow for this compound.

M2_Signaling_Pathway This compound This compound (Antagonist) M2R M2 Muscarinic Receptor This compound->M2R Binds to & blocks Gi Gi Protein M2R->Gi Inhibits activation of AC Adenylyl Cyclase Gi->AC Inhibits Ion_Channel Ion Channel Modulation Gi->Ion_Channel Modulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates

Hypothetical M2 receptor signaling pathway.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust and systematic approach to investigate the binding of this compound to its putative target, the M2 muscarinic receptor. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of ligand recognition and receptor modulation. The generated data, when presented clearly, can guide further experimental studies, such as in vitro binding assays, to validate the computational predictions. This iterative cycle of computational modeling and experimental validation is crucial for the rational design of novel therapeutic agents with improved potency and selectivity.

References

Toxicological Profile of Crude Himbadine Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the toxicological profile of crude himbadine extracts is not available in publicly accessible literature. This guide provides a toxicological profile based on data available for himbacine , a structurally related alkaloid isolated from the same plant genus, Galbulimima. The information herein should be used as a preliminary guide for research and development, and comprehensive toxicological studies on crude this compound extracts are warranted.

Introduction

This compound is a complex alkaloid isolated from the bark of trees belonging to the Galbulimima genus, notably Galbulimima belgraveana. These plants, found in the rainforests of Papua New Guinea and Australia, have a history of use in traditional medicine for their psychoactive properties. As interest in natural products for drug discovery continues, a thorough understanding of the toxicological profile of extracts containing this compound and related alkaloids is crucial for ensuring safety and guiding further development.

This technical guide summarizes the available toxicological data for himbacine, a closely related piperidine alkaloid from the same plant source, to provide a foundational understanding of the potential toxicities associated with crude this compound extracts. Himbacine is known to act as a muscarinic antagonist.

Quantitative Toxicological Data

The primary quantitative toxicological data available is for the purified alkaloid, himbacine. This data is essential for estimating the potential toxicity of crude extracts.

CompoundTest SpeciesRoute of AdministrationAcute Toxicity (LD50)Citation
(+)-HimbacineMouseIntraperitoneal231 mg/kg[1]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population.

Experimental Protocols

A detailed understanding of the methodologies used to generate toxicological data is critical for interpretation and future study design.

Acute Toxicity (LD50) Determination of (+)-Himbacine

Objective: To determine the median lethal dose (LD50) of (+)-Himbacine in a murine model.

Methodology:

  • Test Substance: Purified (+)-Himbacine.

  • Test Species: Mice.

  • Route of Administration: Intraperitoneal (IP) injection. This route is often used in preliminary studies to ensure systemic exposure and bypass first-pass metabolism.

  • Procedure:

    • A range of doses of (+)-Himbacine, dissolved in a suitable vehicle, are prepared.

    • Animals are divided into groups, with each group receiving a specific dose. A control group receives the vehicle only.

    • The substance is administered as a single intraperitoneal injection.

    • Animals are observed for a specified period (typically 24-48 hours) for signs of toxicity and mortality.

    • The number of mortalities at each dose level is recorded.

    • The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Mechanism of Action and Potential Toxicological Pathways

Himbacine acts as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors.[2] This mechanism is central to its pharmacological effects and also underlies its potential toxicity.

Muscarinic_Antagonism_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron/Effector Cell ACH_Vesicle Acetylcholine (ACh) Vesicles ACH_Release ACh Release ACH_Vesicle->ACH_Release Nerve Impulse M_Receptor Muscarinic Receptor Response Cellular Response (e.g., smooth muscle contraction, gland secretion) M_Receptor->Response Activates ACH_Release->M_Receptor Binds to Himbacine Himbacine Himbacine->M_Receptor Antagonizes Block Blockade

Caption: Muscarinic antagonism by himbacine.

The blockade of muscarinic receptors can lead to a range of physiological effects, which, at high doses, manifest as toxicity. These effects are consistent with the anticholinergic toxidrome.

Potential Organ-Specific and Systemic Toxicity

Based on the mechanism of action as a muscarinic antagonist, the following organ systems are likely to be affected by high doses of crude this compound extracts.

Nervous System Toxicity (Neurotoxicity)
  • Central Nervous System (CNS): Due to the presence of muscarinic receptors in the brain, high doses may lead to CNS effects such as confusion, delirium, hallucinations, and seizures. The traditional use of Galbulimima for its hallucinogenic properties supports this.

  • Peripheral Nervous System (PNS): Blockade of parasympathetic nerve signals can lead to a range of effects.

Cardiovascular Toxicity
  • Heart: Muscarinic receptors in the heart (primarily M2) regulate heart rate. Antagonism can lead to tachycardia (increased heart rate) and potentially arrhythmias at toxic doses.

Other Systemic Effects
  • Gastrointestinal System: Reduced motility and secretions can lead to constipation and dry mouth.[1]

  • Urinary System: Inhibition of bladder contraction can cause urinary retention.[1]

  • Ocular Effects: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) can lead to blurred vision and photophobia (light sensitivity).[1]

Genotoxicity and Cytotoxicity

Currently, there is no available data on the genotoxicity (potential to damage DNA) or cytotoxicity (toxicity to cells) of this compound or himbacine. These are critical parameters to assess in future research.

Recommended Experimental Workflow for Genotoxicity and Cytotoxicity Screening

Toxicity_Screening_Workflow Start Crude this compound Extract Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Genotoxicity Genotoxicity Assays Start->Genotoxicity Data Data Analysis & Risk Assessment Cytotoxicity->Data Ames Ames Test (Bacterial Reverse Mutation) Genotoxicity->Ames Micronucleus Micronucleus Assay (Mammalian Cells) Genotoxicity->Micronucleus Comet Comet Assay (DNA Strand Breaks) Genotoxicity->Comet Ames->Data Micronucleus->Data Comet->Data

Caption: Proposed workflow for in vitro toxicity screening.

Conclusion and Future Directions

The toxicological profile of crude this compound extracts remains largely uncharacterized. The available data on the related alkaloid, himbacine, suggests a moderate acute toxicity upon parenteral administration and a mechanism of action consistent with muscarinic receptor antagonism. The potential for anticholinergic toxicity is a key consideration for any product derived from Galbulimima species.

Future research should prioritize:

  • Acute, sub-chronic, and chronic toxicity studies of standardized crude this compound extracts via relevant routes of administration (e.g., oral).

  • In vitro and in vivo genotoxicity and cytotoxicity assays to assess the potential for DNA damage and cell death.

  • Organ-specific toxicity studies , particularly focusing on the central nervous, cardiovascular, and hepatic systems.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound and other alkaloids in the extract.

A comprehensive toxicological evaluation is imperative before crude this compound extracts or their derivatives can be considered for further development as therapeutic agents.

References

Ethnopharmacological Uses of Himbadine-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional use, pharmacology, and scientific investigation of plants containing the alkaloid Himbadine, primarily focusing on Galbulimima belgraveana. This document serves as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a piperidine alkaloid found within the bark and leaves of trees belonging to the genus Galbulimima, most notably Galbulimima belgraveana. This plant, native to the rainforests of Papua New Guinea, Indonesia, and parts of Australia, has a rich history of use in traditional medicine and ceremonial practices. Indigenous communities, particularly in Papua New Guinea, have long utilized the psychoactive properties of G. belgraveana, inducing what has been described as a "trance-like state" for spiritual and medicinal purposes. While this compound is a constituent of this plant, it is part of a complex mixture of over 40 alkaloids, and the specific compound responsible for the plant's hallucinogenic effects has not yet been definitively identified.

This technical guide provides a comprehensive overview of the ethnopharmacological uses of this compound-containing plants, alongside the available scientific data on the pharmacology of its constituent alkaloids. It aims to bridge the gap between traditional knowledge and modern scientific inquiry, offering a foundation for further research and potential drug discovery.

Ethnopharmacological Uses

The primary plant source of this compound is Galbulimima belgraveana, also known by common names such as white magnolia or pigeonberry ash. Traditional use is most prominently documented among the indigenous peoples of Papua New Guinea.

Traditional Preparation and Administration

The methods of preparing and administering G. belgraveana for its psychoactive and medicinal effects vary among different communities:

  • Chewing: The most direct method involves chewing the bark and leaves of the plant. Sometimes, these are combined with other psychoactive plants, such as those from the Homalomena genus.

  • Decoction: The bark and leaves are also boiled in water to create a tea, which is then consumed.

The effects are reported to be potent, leading to a state of intoxication and vivid dreams.

Traditional Medicinal Applications

Beyond its ceremonial and spiritual use, the bark of G. belgraveana is also employed in traditional medicine for various ailments, although specific quantitative data on dosages and efficacy are not well-documented in scientific literature. The reported uses include:

  • Analgesic (pain relief)

  • Antipyretic (fever reduction)

  • Treatment for intestinal parasites

Quantitative Ethnopharmacological Data

Detailed quantitative data on the traditional use of Galbulimima belgraveana is scarce. A historical "bioassay" conducted in 1957 reported an individual chewing approximately eight "penny-sized" pieces of the bark. However, this was consumed as part of a mixture with three other psychoactive plants, making it impossible to attribute the observed effects solely to G. belgraveana. The total alkaloid content of the plant is also known to be highly variable, ranging from trace amounts to 0.5% of the bark's weight, which further complicates the standardization of traditional preparations.

Table 1: Summary of Ethnopharmacological Uses of Galbulimima belgraveana

Use CategoryPlant Part UsedMethod of PreparationReported Effects/Uses
Psychoactive/Ceremonial Bark, LeavesChewing (sometimes with Homalomena sp.), Decoction (Tea)Induces a "trance-like state", vivid dreams, and visions
Medicinal BarkNot specified in detailAnalgesic, antipyretic, treatment for intestinal parasites

Experimental Protocols

Isolation of Alkaloids from Galbulimima belgraveana

The following is a general protocol for the extraction and isolation of alkaloids, including this compound, from the bark of G. belgraveana, based on published methodologies.

Diagram 1: General Workflow for Alkaloid Isolation

G Start Milled G. belgraveana Bark Methanol_Extraction Cold Methanol Extraction Start->Methanol_Extraction Filtration_Concentration Filtration and Concentration Methanol_Extraction->Filtration_Concentration NaOH_Suspension Suspend in NaOH Solution Filtration_Concentration->NaOH_Suspension Ether_Extraction Ether Extraction NaOH_Suspension->Ether_Extraction HCl_Extraction Extract Organic Layer with HCl Ether_Extraction->HCl_Extraction Basification Basify Acidic Extract HCl_Extraction->Basification Chloroform_Extraction Extract with Chloroform Basification->Chloroform_Extraction Crude_Alkaloids Crude Alkaloid Mixture Chloroform_Extraction->Crude_Alkaloids

A generalized workflow for the extraction of alkaloids from Galbulimima belgraveana bark.

Methodology:

  • Milling and Extraction: Dried bark of G. belgraveana is milled into a fine powder. The powdered bark is then subjected to exhaustive extraction with cold methanol.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction:

    • The crude extract is suspended in an aqueous sodium hydroxide (NaOH) solution.

    • This alkaline suspension is then extracted with a nonpolar organic solvent, such as diethyl ether.

    • The ether layer, containing the neutral and basic compounds, is separated.

    • The organic layer is then extracted with a dilute solution of hydrochloric acid (HCl). The alkaloids, being basic, will move into the acidic aqueous layer as their hydrochloride salts.

    • The acidic aqueous layer is then basified, typically with ammonia, to liberate the free alkaloids.

  • Final Extraction and Isolation: The basified aqueous solution is extracted with a chlorinated solvent like chloroform. The chloroform extract, containing the crude alkaloid mixture, is then dried and evaporated. Individual alkaloids, including this compound, can then be separated from this mixture using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Pharmacology of Galbulimima Alkaloids

While the specific mechanism of action of this compound is not well-elucidated, other alkaloids from G. belgraveana have been the subject of pharmacological investigation. The two most studied are Himbacine and GB18.

Himbacine: A Muscarinic M2 Receptor Antagonist

Himbacine is a potent antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype. M2 receptors are primarily found in the heart and are involved in regulating heart rate.

Diagram 2: Himbacine's Antagonism of the M2 Muscarinic Receptor

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Cardiac Muscle) ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to G_Protein Gi/o Protein M2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Blocks conversion of ATP to ATP ATP ATP->AC Cellular_Response Decreased Heart Rate cAMP->Cellular_Response Leads to Himbacine Himbacine Himbacine->M2R Blocks

Himbacine acts as a competitive antagonist at the M2 muscarinic receptor, preventing acetylcholine binding.

GB18: An Opioid Receptor Antagonist

Another alkaloid isolated from G. belgraveana, known as GB18, has been identified as an antagonist of opioid receptors. Opioid receptors are involved in pain perception, mood, and reward pathways.

Diagram 3: GB18's Antagonism of Opioid Receptors

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Endogenous_Opioid Endogenous Opioid (e.g., Endorphin) Opioid_Receptor Opioid Receptor (e.g., mu-opioid) Endogenous_Opioid->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulates Neurotransmitter_Release Inhibition of Neurotransmitter Release G_Protein->Neurotransmitter_Release Leads to GB18 GB18 GB18->Opioid_Receptor Blocks

GB18 functions as an antagonist at opioid receptors, blocking the action of endogenous opioids.

Conclusion and Future Directions

The ethnopharmacological use of this compound-containing plants, particularly Galbulimima belgraveana, presents a compelling case for further scientific investigation. While traditional knowledge points to potent psychoactive and medicinal properties, a significant gap remains in the quantitative understanding of these uses and the specific pharmacological actions of this compound itself. The diverse array of alkaloids within this plant, with known activities at muscarinic and opioid receptors, suggests a complex pharmacology that warrants deeper exploration.

Future research should focus on:

  • Quantitative Ethnobotanical Studies: Conducting systematic studies to document the traditional preparation methods, dosages, and therapeutic indications of G. belgraveana in a quantitative manner.

  • Pharmacological Characterization of this compound: Undertaking detailed in vitro and in vivo studies to elucidate the specific mechanism of action of this compound, including its receptor binding profile and effects on cellular signaling pathways.

  • Identification of the Psychoactive Principle: Isolating and identifying the specific alkaloid or combination of alkaloids responsible for the hallucinogenic effects of G. belgraveana.

A thorough understanding of the ethnopharmacology and pharmacology of this compound and its related alkaloids holds significant potential for the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

From Nature's Library to Clinical Candidate: A Technical Guide to Himbacine and the Development of Vorapaxar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of himbacine, a natural product that has served as a pivotal lead compound in the development of novel therapeutics. While traditional medicinal uses of himbadine, a related alkaloid, are not documented in scientific literature, the pharmacological profile of himbacine has garnered significant interest, culminating in the discovery of vorapaxar, a first-in-class thrombin receptor antagonist. This document details the pharmacological properties, structure-activity relationships, and key experimental methodologies related to himbacine and its derivatives, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Pharmacological Profile of Himbacine and its Derivatives

Himbacine, a piperidine alkaloid isolated from the bark of the Australian magnolia tree (Galbulimima baccata), was initially investigated for its antispasmodic properties. Subsequent research revealed its potent and selective antagonist activity at muscarinic M2 receptors. This activity positioned himbacine as a valuable pharmacological tool and a lead compound for drug development, particularly in the context of cardiovascular and neurological disorders.

Muscarinic Receptor Antagonism

Himbacine exhibits high affinity for the M2 subtype of muscarinic acetylcholine receptors.[1][2] The selectivity of himbacine for M2 and M4 receptors over M1, M3, and M5 subtypes has been a key area of investigation.

Table 1: Binding Affinity of Himbacine for Muscarinic Receptor Subtypes

Receptor SubtypeKd (nM)Ki (nM)SpeciesReference
hM183158.49Human[1]
hM249.06Human[1][2]
hM359-Human[1]
hM47-Human[1]
hM5296-Human[1]
Rat Cardiac M2-9.06Rat[2]
Rat Ileal-12.4Rat[2]
From Muscarinic Antagonist to Antiplatelet Agent

The therapeutic potential of himbacine was further realized through its use as a scaffold for the development of protease-activated receptor 1 (PAR-1) antagonists. PAR-1 is the primary receptor for thrombin on human platelets and plays a crucial role in thrombosis. This line of research led to the discovery and development of vorapaxar (formerly SCH 530348), an orally active, potent, and selective PAR-1 antagonist.

Table 2: In Vitro Activity of Vorapaxar and its Analogs against PAR-1

CompoundPAR-1 Ki (nM)PAR-1 IC50 (nM)Reference
Vorapaxar (SCH 530348)8.125 (haTRAP-induced)
Vorapaxar Metabolite (M20)low nM range-
Analog 5c5.1-[3][4][5]
Analog 3d-180

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of himbacine and vorapaxar, offering a practical guide for researchers.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of binding affinity of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compound (e.g., himbacine) at various concentrations.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, combine cell membranes (20-40 µg protein), radioligand (at a concentration near its Kd), and either test compound, assay buffer (for total binding), or non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PAR-1 Radioligand Binding Assay

This protocol is for determining the binding affinity of compounds to the PAR-1 receptor.

Materials:

  • Human platelet membranes.

  • Radioligand: [3H]-haTRAP (a high-affinity PAR-1 agonist peptide).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.5.

  • Test compound (e.g., vorapaxar) at various concentrations.

  • Non-specific binding control: Unlabeled haTRAP (50 µM).

  • GF/C filter plates pre-soaked in 0.1% polyethyleneimine.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, incubate human platelet membranes (40 µg) with [3H]-haTRAP (10 nM) and the test compound for 1 hour at room temperature with gentle shaking.

  • Harvest the membranes onto the pre-soaked filter plates using a cell harvester.

  • Wash the filters four times with ice-cold assay buffer.

  • Add scintillation cocktail to each well and count the radioactivity.

  • Determine specific binding and calculate IC50 and Ki values as described in the muscarinic receptor binding assay protocol.

Total Synthesis of (+)-Himbacine

The total synthesis of (+)-himbacine has been achieved through various strategies. A key approach involves an intramolecular Diels-Alder reaction to construct the tricyclic core of the molecule.

Key Synthetic Steps:

  • Preparation of the Diels-Alder Precursor: Synthesis of a substituted tetraene derivative that contains the necessary carbon framework and functional groups for himbacine.

  • Intramolecular Diels-Alder Cycloaddition: The tetraene precursor undergoes an intramolecular [4+2] cycloaddition to form the advanced tricyclic intermediate. This step is crucial for establishing the stereochemistry of the molecule.

  • Functional Group Manipulations: The tricyclic intermediate is then converted to (+)-himbacine through a series of reactions including reduction, methylation, and dehydration.

Synthesis of Vorapaxar

Vorapaxar is a synthetic analog of himbacine. Its synthesis involves the modification of the himbacine scaffold. A critical step in the synthesis of many vorapaxar analogs is a highly diastereoselective intramolecular Diels-Alder (IMDA) reaction.

General Synthetic Strategy:

  • Synthesis of the Tricyclic Core: Similar to the synthesis of himbacine, a key step is the construction of the tricyclic lactone core, often employing an IMDA reaction. For vorapaxar, the enantiomer of the natural himbacine scaffold is required.

  • Introduction of the Pyridylvinyl Moiety: The (E)-2-[5-(3-fluorophenyl)-2-pyridyl]vinyl side chain is introduced onto the tricyclic core. This is often achieved through a Wittig or Horner-Wadsworth-Emmons olefination reaction.

  • Final Modifications: The synthesis is completed with any necessary functional group manipulations, such as the introduction of the ethyl carbamate group.

Signaling Pathways and Drug Development Workflow

The biological activity of himbacine and vorapaxar is mediated through their interaction with specific G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways of these receptors is crucial for elucidating their mechanism of action.

Muscarinic M2 Receptor Signaling Pathway

Himbacine acts as an antagonist at the M2 muscarinic receptor, which is primarily coupled to the inhibitory G-protein, Gi/o.

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds & Activates Himbacine Himbacine Himbacine->M2_Receptor Binds & Blocks Gi_protein Gαi/o M2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1_Receptor PAR-1 Receptor Thrombin->PAR1_Receptor Cleaves & Activates Vorapaxar Vorapaxar Vorapaxar->PAR1_Receptor Binds & Blocks Gq_protein Gαq PAR1_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca2_release->Platelet_Activation PKC->Platelet_Activation Drug_Development_Workflow Start Natural Product Discovery Himbacine_Isolation Isolation of Himbacine from Galbulimima baccata Start->Himbacine_Isolation Pharmacological_Screening Pharmacological Screening (Muscarinic Receptor Antagonist) Himbacine_Isolation->Pharmacological_Screening Lead_Identification Lead Compound Identification (Himbacine) Pharmacological_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Lead_Optimization Lead Optimization (Synthesis of Analogs) SAR_Studies->Lead_Optimization Target_Shift Shift in Therapeutic Target (to PAR-1 Antagonism) Lead_Optimization->Target_Shift Vorapaxar_Discovery Discovery of Vorapaxar (SCH 530348) Target_Shift->Vorapaxar_Discovery Preclinical_Studies Preclinical Development (In vitro & In vivo studies) Vorapaxar_Discovery->Preclinical_Studies Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Studies->Clinical_Trials FDA_Approval FDA Approval (Zontivity®) Clinical_Trials->FDA_Approval End Marketed Drug FDA_Approval->End

References

The Enigmatic World of Galbulimima Alkaloids: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemistry, pharmacology, and therapeutic potential of a unique class of natural products.

Introduction

Isolated from the bark of the Australian rainforest trees of the Galbulimima genus, Galbulimima (GB) alkaloids represent a fascinating and structurally diverse family of natural products. For centuries, indigenous populations of Papua New Guinea have utilized the bark for its analgesic and psychotropic properties. Scientific investigation into these compounds began in the mid-20th century, revealing a complex array of over 40 distinct alkaloids. These molecules are characterized by a conserved piperidine and a trans-decalin core, with structural variations giving rise to four distinct classes. The intricate architectures and potent biological activities of Galbulimima alkaloids have captivated chemists and pharmacologists alike, presenting both significant synthetic challenges and exciting opportunities for the development of novel therapeutics. This technical guide provides a comprehensive review of the current state of knowledge on Galbulimima alkaloids, with a focus on their synthesis, pharmacology, and potential as leads for drug discovery.

Chemical Synthesis of Galbulimima Alkaloids

The complex, stereochemically dense structures of Galbulimima alkaloids have made them formidable targets for total synthesis. Early efforts focused on the less complex members, such as himbacine, but recent years have seen remarkable progress in the synthesis of the more intricate alkaloids, including himgaline and GB18. These endeavors have not only provided access to these rare natural products for biological evaluation but have also spurred the development of novel synthetic methodologies.

Total Synthesis of Himgaline

The total synthesis of himgaline, a Class III Galbulimima alkaloid, has been a significant achievement in the field. One of the most efficient routes to date, developed by the Shenvi lab, employs a convergent strategy featuring a key cross-coupling reaction followed by a stereoselective reduction cascade.[1]

Experimental Protocol: Key Steps in the Total Synthesis of Himgaline

A detailed experimental protocol for the total synthesis of himgaline is provided in the supplementary information of the original publication.[2] A representative transformation is the crucial cross-coupling reaction to form the attached-ring system.

  • Reaction: Metallaphotoredox cross-coupling of a siloxycyclopropane with an aryl bromide.

  • Reagents: Siloxycyclopropane derivative, aryl bromide derivative, photocatalyst (e.g., an iridium complex), nickel catalyst (e.g., NiBr2·glyme), ligand (e.g., a bipyridine derivative), and a reductant.

  • Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) in a suitable organic solvent (e.g., dioxane) and irradiated with visible light for a specified period.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

The overall yield and step count for this synthesis represent a significant improvement over previous approaches, making himgaline more accessible for further study.[1]

Total Synthesis of GB18

GB18, a Class Ib alkaloid, has been identified as a putative psychotropic principle from Galbulimima bark. Its synthesis was recently accomplished, enabling its pharmacological characterization.[3]

Experimental Protocol: Key Steps in the Total Synthesis of GB18

The detailed experimental procedures for the total synthesis of GB18 can be found in the supplementary information of the publication by Woo and Shenvi.[4] A key step in this synthesis is a ligand-controlled endo-selective cross-electrophile coupling.

  • Reaction: Nickel-catalyzed cross-electrophile coupling of an alkyl iodide and a vinyl triflate.

  • Reagents: Alkyl iodide precursor, vinyl triflate precursor, nickel catalyst (e.g., Ni(COD)2), and a specific ligand to control stereoselectivity.

  • Conditions: The reaction is performed under an inert atmosphere in a suitable solvent (e.g., THF) at a controlled temperature.

  • Work-up and Purification: The reaction is quenched, and the product is isolated through extraction and purified using column chromatography.

The successful synthesis of GB18 provided the necessary quantities of the material to identify its biological targets.[3]

Table 1: Summary of Key Total Synthesis Data for Selected Galbulimima Alkaloids

AlkaloidNumber of Steps (Longest Linear Sequence)Overall YieldKey Synthetic StrategyReference
Himgaline 7-9Not explicitly stated in abstractCross-coupling and complete reduction[1]
GB18 Not explicitly stated in abstractNot explicitly stated in abstractLigand-controlled endo-selective cross-electrophile coupling[3]
GB13 18-19 (previous shortest routes)Not explicitly stated in abstractVarious[5]

Pharmacology of Galbulimima Alkaloids

The diverse structures of Galbulimima alkaloids are mirrored by their varied pharmacological activities. Initial screenings revealed effects on the cardiovascular and nervous systems. More recent and detailed studies have identified specific molecular targets for some of these alkaloids, shedding light on their mechanisms of action.

Himbacine: A Muscarinic Receptor Antagonist

Himbacine, a Class Ia alkaloid, is one of the most studied Galbulimima alkaloids. It has been identified as a potent antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M2 subtype.[6][7]

Experimental Protocol: Muscarinic Receptor Binding Assay

A common method to determine the binding affinity of a compound for a receptor is a competitive radioligand binding assay.

  • Materials: Cell membranes expressing the specific muscarinic receptor subtype (e.g., CHO cells transfected with hM2), a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-N-methylscopolamine), the test compound (himbacine), and appropriate buffers.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Table 2: Pharmacological Data for Himbacine at Muscarinic Receptors

Receptor SubtypeBinding Affinity (Ki/Kd, nM)Functional ActivityReference
M2 (human) 4Antagonist[6]
M4 (human) 7Antagonist[6]
M3 (human) 59Antagonist[6]
M1 (human) 83Antagonist[6]
M5 (human) 296Antagonist[6]
M2 (rat heart) 6.9Antagonist[6]
M2 (rat brain stem) 4.6Antagonist[6]
GB18: A Kappa- and Mu-Opioid Receptor Antagonist

The recent successful synthesis of GB18 enabled its pharmacological profiling, which led to the surprising discovery that it is a potent antagonist of both kappa- (KOR) and mu-opioid receptors (MOR).[3] This finding has opened new avenues for research into the therapeutic potential of Galbulimima alkaloids, particularly in the context of neuropsychiatric disorders.

Experimental Protocol: Opioid Receptor Binding Assay

Similar to the muscarinic receptor binding assay, the affinity of GB18 for opioid receptors can be determined using a competitive radioligand binding assay.

  • Materials: Cell membranes expressing either KOR or MOR, a selective radioligand for each receptor (e.g., [3H]-U69,593 for KOR and [3H]-DAMGO for MOR), the test compound (GB18), and assay buffers.

  • Procedure: The protocol is analogous to the one described for muscarinic receptors, involving incubation, filtration, and scintillation counting.

  • Data Analysis: IC50 and Ki values are determined as described previously.

Table 3: Pharmacological Data for GB18 at Opioid Receptors

ReceptorBinding Affinity (IC50, nM)Functional ActivityReference
Kappa-Opioid Receptor (KOR) 9Antagonist[3]
Mu-Opioid Receptor (MOR) 12Antagonist[3]

Signaling Pathways

The biological effects of Galbulimima alkaloids are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.

M2 Muscarinic Receptor Signaling

Himbacine, as an antagonist of the M2 muscarinic receptor, blocks the downstream signaling initiated by acetylcholine. M2 receptors are coupled to inhibitory G proteins (Gi/o).

M2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds Gi_protein Gi/o Protein (αβγ) M2_Receptor->Gi_protein Activates Himbacine Himbacine Himbacine->M2_Receptor Blocks AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits activation Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Modulates

Caption: M2 Muscarinic Receptor Signaling Pathway.

Kappa- and Mu-Opioid Receptor Signaling

GB18 acts as an antagonist at both KOR and MOR, thereby blocking the effects of endogenous opioid peptides. Both KOR and MOR are also coupled to inhibitory G proteins (Gi/o).

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Endogenous_Opioid Endogenous Opioid (e.g., Dynorphin, Endorphin) KOR_MOR κ/μ-Opioid Receptor Endogenous_Opioid->KOR_MOR Binds Gi_protein Gi/o Protein (αβγ) KOR_MOR->Gi_protein Activates GB18 GB18 GB18->KOR_MOR Blocks AC Adenylyl Cyclase Gi_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) Gi_protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway Gi_protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., analgesia, mood regulation) cAMP->Cellular_Response Modulates Ion_Channels->Cellular_Response Modulates MAPK_Pathway->Cellular_Response Modulates Experimental_Workflow cluster_Chemistry Chemistry cluster_Pharmacology Pharmacology Isolation Isolation from Galbulimima Bark Purification Purification and Structural Elucidation Isolation->Purification Total_Synthesis Total Synthesis Total_Synthesis->Purification Binding_Assays Receptor Binding Assays (e.g., Radioligand Binding) Purification->Binding_Assays Functional_Assays Functional Assays (e.g., cAMP measurement, ion channel activity) Binding_Assays->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Functional_Assays->In_Vivo_Studies

References

Methodological & Application

Application Note: Quantification of Himbadine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a generalized framework for the quantitative analysis of Himbadine in biological matrices, such as plasma. Due to the limited availability of specific analytical methods for this compound, this document outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method adapted from established protocols for structurally related alkaloids.[1][2] The described protocol is intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals, and will require validation to ensure its suitability for the specific application.

Introduction

This compound is a complex piperidine alkaloid isolated from the bark of trees of the Galbulimima genus.[3] Like other Galbulimima alkaloids, such as the well-studied Himbacine, this compound is of significant interest for its potential pharmacological activities.[4][5] To support pharmacokinetic, toxicokinetic, and drug metabolism studies, a sensitive and selective analytical method for the quantification of this compound in biological fluids is essential.

LC-MS/MS is the technique of choice for the bioanalysis of complex molecules due to its high sensitivity, selectivity, and wide dynamic range.[6] This application note details a proposed LC-MS/MS method for this compound quantification, including sample preparation, chromatographic separation, and mass spectrometric detection.

Physicochemical Properties (Hypothetical)

Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma

This protocol is a template and requires optimization and validation for specific laboratory conditions and matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is recommended for its ability to provide a clean extract by removing proteins and other interfering matrix components, which is crucial for sensitive and robust LC-MS/MS analysis.[1]

  • Materials:

    • Mixed-mode cation exchange SPE cartridges

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • Ammonium hydroxide

    • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled this compound or a related alkaloid).

  • Procedure:

    • Spike 100 µL of plasma sample with the internal standard solution.

    • Add 400 µL of 4% phosphoric acid in water and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Rationale: Reversed-phase chromatography is suitable for separating lipophilic compounds like this compound. A C18 column is a common choice for alkaloid analysis.[7]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5-95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95-5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

3. Mass Spectrometry

  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (Hypothetical):

      • This compound: [M+H]+ → fragment 1, [M+H]+ → fragment 2

      • Internal Standard: [M+H]+ → fragment

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following table summarizes representative quantitative data from validated LC-MS/MS methods for similar alkaloids. This data should be considered as a target for the validation of a this compound-specific assay.

ParameterRepresentative Performance
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)<15% (<20% at LLOQ)
Recovery>80%

Visualizations

Caption: Experimental workflow for this compound quantification.

G This compound This compound (Precursor Ion) Fragment1 Fragment Ion 1 This compound->Fragment1 Collision-Induced Dissociation Fragment2 Fragment Ion 2 This compound->Fragment2

Caption: Simplified this compound fragmentation pathway.

Conclusion

This application note presents a detailed, though generalized, protocol for the quantification of this compound in biological matrices using LC-MS/MS. The proposed method, based on established principles for the analysis of similar alkaloids, provides a solid foundation for the development and validation of a specific and sensitive assay for this compound. Researchers are encouraged to use this document as a guide and to perform thorough method validation to ensure the generation of reliable and accurate data in their studies.

References

Application Notes and Protocols for Cell-Based Assays of Himbadine Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes and protocols are intended for researchers, scientists, and drug development professionals interested in characterizing the cellular activities of Himbadine. The primary known activity of this compound is as a potent and selective muscarinic M2 receptor antagonist.[1][2][3] Additionally, given that various alkaloids exhibit anti-proliferative and pro-apoptotic effects, this document also provides protocols to investigate these potential activities of this compound.[4][5]

Part 1: Characterization of this compound as a Muscarinic M2 Receptor Antagonist

Application Note:

This compound is an alkaloid that has been identified as a high-affinity antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1][6] The M2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates G-protein-coupled inwardly-rectifying potassium channels (GIRK). M2 receptors are predominantly found in the heart, where they mediate a decrease in heart rate, and in the central nervous system.[1][3]

Cell-based assays are crucial for determining the potency and selectivity of this compound's antagonist activity in a physiological context. The following protocols describe two key assays: a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound to the M2 receptor, and a functional assay to measure its ability to block agonist-induced changes in intracellular signaling.

Signaling Pathway of M2 Muscarinic Receptor and this compound's Point of Intervention

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition ACh Acetylcholine ACh->M2R Agonist This compound This compound This compound->M2R Antagonist ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylation Events

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the M2 muscarinic receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293 cells stably expressing the human M2 receptor).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable M2 antagonist radioligand

  • Non-specific binding control: Atropine (1 µM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture the M2 receptor-expressing cells to ~80-90% confluency.

  • Membrane Preparation (Optional, can be performed with whole cells):

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet (crude membrane fraction) in fresh binding buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer (for total binding) or 1 µM Atropine (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 10 pM to 100 µM).

      • 50 µL of [3H]-NMS at a final concentration equal to its Kd.

      • 50 µL of cell membrane preparation (20-50 µg protein) or whole cells (e.g., 50,000 cells/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compound15.22.94
Atropine2.50.48

Note: Data are hypothetical and for illustrative purposes. The Ki for this compound is based on published data.[1]

Protocol 2: Functional Assay - cAMP Measurement

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the M2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor)

  • Forskolin (to stimulate adenylyl cyclase)

  • M2 receptor agonist (e.g., Carbachol)

  • This compound stock solution

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white microplates

Procedure:

  • Cell Plating: Seed the M2 receptor-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition:

    • Remove the culture medium and add assay buffer.

    • Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add a fixed concentration of Carbachol (e.g., EC80) to all wells except the negative control.

    • Simultaneously or immediately after, add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone = 100% signal, forskolin + carbachol = 0% signal).

    • Plot the percentage of inhibition of the carbachol response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Investigation of Novel Anti-Proliferative and Apoptotic Effects of this compound

Application Note:

While this compound's primary target is the M2 receptor, many alkaloids have demonstrated anti-cancer properties by inducing cell cycle arrest, inhibiting proliferation, and promoting apoptosis.[4][7][8] The role of muscarinic receptors in cancer is an active area of research, with some studies suggesting their involvement in tumor growth and progression. Therefore, it is valuable to investigate whether this compound exhibits anti-proliferative or pro-apoptotic activity, particularly in cancer cell lines known to express muscarinic receptors.

The following protocols provide a workflow for screening this compound for these potential novel activities. A cell viability assay will first be used to assess its effect on cell proliferation, followed by an apoptosis assay to determine if cell death occurs via an apoptotic mechanism.

Experimental Workflow for Screening this compound's Anti-Cancer Activity

Experimental_Workflow cluster_assays Endpoint Assays Start Select Cancer Cell Line (e.g., A549, PC-3, MCF-7) Culture_Cells Culture and Seed Cells in 96-well plates Start->Culture_Cells Treat_this compound Treat with a Dose Range of this compound Culture_Cells->Treat_this compound Incubate Incubate for 24, 48, 72 hours Treat_this compound->Incubate MTT_Assay Cell Viability Assay (MTT or equivalent) Incubate->MTT_Assay Caspase_Assay Apoptosis Assay (Caspase-3/7 Activity) Incubate->Caspase_Assay Analyze_Viability Analyze Cell Viability Data (Calculate IC50) MTT_Assay->Analyze_Viability Analyze_Apoptosis Analyze Apoptosis Data (Fold-change in Caspase Activity) Caspase_Assay->Analyze_Apoptosis

Caption: Workflow for assessing the anti-proliferative and apoptotic effects of this compound.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

  • Selected cancer cell line (e.g., A549 lung carcinoma, known to express muscarinic receptors)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Data Presentation:

Cell LineTreatment DurationIC50 (µM)
A54924 hours> 100
A54948 hours75.3
A54972 hours42.1

Note: Data are hypothetical and for illustrative purposes.

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Luminescent or fluorescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • 96-well white or black flat-bottom plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, seeding cells in the appropriate plate type for the assay kit (white for luminescence, black for fluorescence). A positive control for apoptosis (e.g., staurosporine) should be included.

  • Assay Reagent Addition: After the desired incubation period (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add the caspase-3/7 reagent according to the manufacturer's instructions (typically in a 1:1 volume ratio to the cell culture medium).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from cell-free wells).

    • Calculate the fold-change in caspase-3/7 activity for each this compound concentration relative to the vehicle control.

    • Plot the fold-change in activity against the concentration of this compound.

Data Presentation:

This compound Conc. (µM)Fold-Change in Caspase-3/7 Activity (vs. Vehicle)
0 (Vehicle)1.0
101.2
252.5
504.8
1006.2
Staurosporine (1 µM)8.5

Note: Data are hypothetical and for illustrative purposes.

References

Application Notes and Protocols for Radioligand Binding Assays to Determine Himbadine Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting radioligand binding assays to determine the affinity of himbadine for muscarinic acetylcholine receptors. Additionally, general protocols for assessing this compound's potential affinity for nicotinic acetylcholine receptors and voltage-gated sodium channels are provided as a framework for further investigation, as direct binding data for these targets is not currently available in the scientific literature.

This compound Affinity for Muscarinic Acetylcholine Receptors

This compound is a potent muscarinic receptor antagonist with selectivity for the M2 and M4 subtypes. Radioligand binding assays are essential for quantifying its affinity (Ki or Kd values) for the different muscarinic receptor subtypes (M1-M5).

Data Presentation: this compound Affinity for Muscarinic Receptor Subtypes

The following table summarizes the binding affinities of this compound for various human and rat muscarinic receptor subtypes as determined by radioligand binding assays.

Receptor SubtypeRadioligandTissue/Cell LineAffinity (Kd/Ki, nM)Reference
Human
hM1--INVALID-LINK---5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-oneCHO cells83[1]
hM2--INVALID-LINK---5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-oneCHO cells4[1]
hM3--INVALID-LINK---5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-oneCHO cells59[1]
hM4--INVALID-LINK---5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-oneCHO cells7[1]
hM5--INVALID-LINK---5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-oneCHO cells296[1]
Rat
M2 (Heart)--INVALID-LINK---5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-oneRat Heart6.9[1]
M2 (Brain Stem)--INVALID-LINK---5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)benzodiazepine-6-oneRat Brain Stem4.6[1]
M2 Subtype (Cerebral Cortex)[3H]AF-DX 116Rat Cerebral Cortex2.30 (KH)[2]
Muscarinic Receptors (Cerebral Cortex)Not SpecifiedRat Cerebral Cortex2.94 (KH), 71.2 (KL)[2]
Cardiac ReceptorsNot SpecifiedRat Cardiac Membranes9.06[2]
Ileal ReceptorsNot SpecifiedRat Ileal Membranes12.4[2]

KH = High-affinity binding site; KL = Low-affinity binding site

Experimental Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay using a non-selective muscarinic antagonist radioligand, such as [3H]Quinuclidinyl benzilate ([3H]QNB) or [3H]N-methylscopolamine ([3H]NMS), to determine the affinity of this compound for muscarinic receptors expressed in a cell line or tissue homogenate.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) or tissue homogenates (e.g., rat cerebral cortex, heart).

  • Radioligand: [3H]QNB (specific activity 30-60 Ci/mmol) or [3H]NMS (specific activity 70-90 Ci/mmol).

  • Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 10^-11 M to 10^-5 M).

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of atropine (1 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.

      • Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Experimental Workflow: Muscarinic Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., CHO-M2 cells) Incubation Incubation (25°C, 60-90 min) Receptor_Source->Incubation Radioligand Radioligand ([3H]QNB) Radioligand->Incubation This compound This compound (Serial Dilutions) This compound->Incubation Filtration Filtration (Separate bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki G Muscarinic M2/M4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M2R M2/M4 Receptor ACh->M2R Binds & Activates This compound This compound This compound->M2R Binds & Blocks G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates targets leading to G Proposed Workflow: nAChR Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source nAChR Source (e.g., α4β2 expressing cells) Incubation Incubation Receptor_Source->Incubation Radioligand Radioligand ([3H]epibatidine) Radioligand->Incubation This compound This compound (Serial Dilutions) This compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki G Nicotinic Acetylcholine Receptor Signaling cluster_membrane Cell Membrane cluster_ion_flux Ion Flux cluster_response Cellular Response ACh Acetylcholine nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) ACh->nAChR Binds & Opens Channel Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Allows Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Causes Cellular_Activation Cellular Activation (e.g., muscle contraction, neurotransmitter release) Depolarization->Cellular_Activation Leads to G Proposed Workflow: Sodium Channel Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Sodium Channel Source (e.g., Rat Brain Synaptosomes) Incubation Incubation Receptor_Source->Incubation Radioligand Radioligand ([3H]batrachotoxin) Radioligand->Incubation This compound This compound (Serial Dilutions) This compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki G Voltage-Gated Sodium Channel Function cluster_membrane Cell Membrane cluster_process Process VGSC Voltage-Gated Sodium Channel Channel_Opening Channel Opening VGSC->Channel_Opening Triggers Depolarization_stimulus Membrane Depolarization (Stimulus) Depolarization_stimulus->VGSC Sensed by Na_Influx Rapid Na+ Influx Channel_Opening->Na_Influx Allows Action_Potential Rising Phase of Action Potential Na_Influx->Action_Potential Causes Inactivation Channel Inactivation Action_Potential->Inactivation Leads to Inactivation->VGSC Closes

References

In Vivo Experimental Design Using Himbacine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbacine is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor, exhibiting significant cardio-selective properties. Its unique pharmacological profile has made it a subject of interest in cardiovascular research. Furthermore, an analog of Himbacine, Vorapaxar, has been developed as a protease-activated receptor-1 (PAR-1) antagonist, demonstrating efficacy as an antiplatelet agent. This document provides detailed application notes and protocols for in vivo experimental design utilizing Himbacine and its derivatives, aimed at facilitating research and development in cardiovascular and related fields.

Data Presentation

Himbacine Antagonist Activity (pA2 values) in Guinea Pig Tissues

The following table summarizes the antagonist potency of Himbacine, expressed as pA2 values, in various isolated guinea pig tissue preparations. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

TissueAgonistHimbacine pA2 ValueReference
Atria (in vitro)Acetylcholine/Carbachol8.2[1]
Ileum (in vitro)Acetylcholine/Carbachol~7.2[1]
Trachea (in vitro)Acetylcholine/Carbachol~7.2[1]
Vorapaxar (Himbacine Analog) Antiplatelet Activity in Cynomolgus Monkeys

This table presents data on the in vivo efficacy of Vorapaxar, a Himbacine analog and PAR-1 antagonist, in inhibiting platelet aggregation in cynomolgus monkeys.

Animal ModelTreatmentDosagePrimary OutcomeResultReference
Cynomolgus MonkeyVorapaxar1 mg/kgInhibition of Thrombin Receptor-Activating Peptide (TRAP)-induced platelet aggregationDose-dependent inhibition[2]
Cynomolgus MonkeyVorapaxar + Aspirin + Clopidogrel1 mg/kg (Vorapaxar)Post-surgical blood lossNo significant increase[2]

Experimental Protocols

Protocol 1: Assessment of Himbacine's M2 Receptor Antagonism in Isolated Guinea Pig Atria

This protocol is adapted from the methodology described by Anwar-ul et al. (1986).[1]

Objective: To determine the antagonist potency (pA2) of Himbacine at M2 muscarinic receptors in isolated guinea pig atria.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbachol (agonist)

  • Himbacine hydrochloride (antagonist)

  • Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Isotonic force transducer

  • Data acquisition system

Procedure:

  • Humanely euthanize the guinea pig and quickly excise the heart.

  • Dissect the atria and mount them in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the atria to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution changed every 15 minutes.

  • Record the basal contractile force.

  • Control Concentration-Response Curve:

    • Add cumulative concentrations of carbachol to the organ bath.

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the contractile force at each concentration.

    • Wash the tissue with fresh Krebs-Henseleit solution until the contractile force returns to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of Himbacine into the organ bath and incubate for 30 minutes.

  • Concentration-Response Curve in the Presence of Antagonist:

    • Repeat the cumulative addition of carbachol in the presence of Himbacine.

    • Record the contractile force at each concentration.

  • Repeat steps 5-7 with at least three different concentrations of Himbacine.

  • Data Analysis:

    • Plot the concentration-response curves for carbachol in the absence and presence of different concentrations of Himbacine.

    • Calculate the EC50 values for carbachol from each curve.

    • Determine the dose ratio for each concentration of Himbacine (EC50 in the presence of Himbacine / EC50 in the absence of Himbacine).

    • Construct a Schild plot (log(dose ratio - 1) vs. -log[Himbacine concentration]).

    • The x-intercept of the Schild plot provides the pA2 value.

Protocol 2: Evaluation of Vorapaxar's Antiplatelet Activity in Cynomolgus Monkeys

This protocol is a general representation based on preclinical studies of PAR-1 antagonists.[2]

Objective: To assess the in vivo efficacy of Vorapaxar in inhibiting thrombin-mediated platelet aggregation.

Materials:

  • Male or female cynomolgus monkeys (Macaca fascicularis)

  • Vorapaxar (formulated for oral administration)

  • Thrombin Receptor-Activating Peptide (TRAP) as a platelet agonist

  • Whole blood aggregometer

  • Anticoagulant (e.g., citrate)

  • Anesthetic agents

Procedure:

  • Animal Acclimatization and Baseline Blood Sampling:

    • Acclimatize animals to laboratory conditions.

    • Collect a baseline blood sample from a peripheral vein into a tube containing an anticoagulant.

  • Drug Administration:

    • Administer a single oral dose of Vorapaxar (e.g., 1 mg/kg) or vehicle control to the monkeys.

  • Post-Dose Blood Sampling:

    • Collect blood samples at various time points after drug administration (e.g., 1, 2, 4, 8, 24 hours).

  • Platelet Aggregation Assay (Whole Blood Aggregometry):

    • Within 2 hours of collection, dilute the whole blood sample with saline according to the aggregometer manufacturer's instructions.

    • Add the platelet agonist TRAP to the blood sample to induce aggregation.

    • Measure platelet aggregation using a whole blood aggregometer, which records the change in electrical impedance as platelets aggregate on electrodes.

    • The primary endpoint is the extent of platelet aggregation, typically measured as the maximum aggregation percentage.

  • Data Analysis:

    • Calculate the percentage inhibition of platelet aggregation at each time point relative to the baseline or vehicle control.

    • Plot the time course of platelet inhibition.

    • Determine the peak effect and duration of action of Vorapaxar.

Signaling Pathway Visualizations

Himbacine: M2 Muscarinic Receptor Signaling Pathway

Himbacine acts as an antagonist at the M2 muscarinic receptor. The activation of this receptor by acetylcholine normally leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels. Himbacine blocks this action.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Muscarinic Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Acetylcholine Acetylcholine (Agonist) Acetylcholine->M2R Activates Himbacine Himbacine (Antagonist) Himbacine->M2R Blocks Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., decreased heart rate) cAMP->Downstream Regulates

M2 Muscarinic Receptor Signaling Pathway
Vorapaxar: PAR-1 Signaling Pathway

Vorapaxar, a Himbacine analog, is an antagonist of the Protease-Activated Receptor-1 (PAR-1). Thrombin, a key enzyme in the coagulation cascade, activates PAR-1, which then signals through Gq and G12/13 proteins to initiate platelet activation and aggregation. Vorapaxar prevents this activation.

PAR1_Signaling_Pathway cluster_membrane Platelet Membrane PAR1 PAR-1 Receptor Gq Gq Protein PAR1->Gq G12_13 G12/13 Protein PAR1->G12_13 Thrombin Thrombin (Agonist) Thrombin->PAR1 Activates Vorapaxar Vorapaxar (Antagonist) Vorapaxar->PAR1 Blocks PLC Phospholipase C Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_change Shape Change RhoA->Shape_change Aggregation Platelet Aggregation Ca_mobilization->Aggregation Shape_change->Aggregation

PAR-1 Signaling Pathway in Platelets

References

Himbacine: A Potent and Selective Muscarinic M2/M4 Receptor Antagonist for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Himbacine is a piperidine alkaloid originally isolated from the bark of the Australian magnolia tree, Galbulimima baccata.[1] It has emerged as a valuable tool compound in neuroscience research due to its high affinity and selectivity as an antagonist for the M2 and M4 muscarinic acetylcholine receptor subtypes.[2][3] Initially investigated for its cardiselective properties and use as an antispasmodic agent, its utility has expanded to the selective pharmacological manipulation of M2 and M4 receptors in the central nervous system.[4][5] Himbacine also exhibits allosteric properties at cardiac muscarinic receptors.[4][6] These characteristics make himbacine an excellent probe for elucidating the physiological and pathological roles of M2 and M4 receptors in the brain.

Pharmacological Data

The following table summarizes the quantitative pharmacological data for himbacine, highlighting its binding affinities and functional potencies at various muscarinic receptor subtypes.

Receptor SubtypePreparationAssay TypeRadioligandValueUnitsReference
M1 (hM1)Cloned (CHO cells)Radioligand Binding-83Kd (nM)[2]
M2 (hM2)Cloned (CHO cells)Radioligand Binding-4Kd (nM)[2]
M3 (hM3)Cloned (CHO cells)Radioligand Binding-59Kd (nM)[2]
M4 (hM4)Cloned (CHO cells)Radioligand Binding-7Kd (nM)[2]
M5 (hM5)Cloned (CHO cells)Radioligand Binding-296Kd (nM)[2]
M2Rat HeartRadioligand Binding-6.9Kd (nM)[2]
M2Rat Brain StemRadioligand Binding-4.6Kd (nM)[2]
M2/M4Rat CortexRadioligand Binding[3H]AF-DX 3844.5Kd (nM)[2]
M2/M4Rat StriatumRadioligand Binding[3H]AF-DX 3843.8Kd (nM)[2]
M2Rat Cerebral CortexRadioligand Binding[3H]AF-DX 1162.94KH (nM)[3]
-Rat Cerebral CortexRadioligand Binding[3H]AF-DX 11671.2KL (nM)[3]
M2Rat Cardiac ReceptorsRadioligand Binding-9.06Ki (nM)[3]
-Rat Ileal ReceptorsRadioligand Binding-12.4Ki (nM)[3]
M4Rat StriatumFunctional (cAMP Inhibition)Oxotremorine-M4.4Kd (nM)[2]
M4N1E-115 NeuroblastomaFunctional (cAMP Inhibition)Oxotremorine-M10.6Kd (nM)[2]
M2/M4Rat HippocampusFunctional (ACh Release)Oxotremorine-M8.6Kd (nM)[2]
-Cardiac Muscarinic ReceptorsAllosteric Binding[3H]N-methylscopolamine103.7IC50 (µM)[6]
-Guinea-pig AtriaFunctional (Antagonism)Acetylcholine/Carbachol8.2pA2[5]
-Guinea-pig Smooth MuscleFunctional (Antagonism)Acetylcholine/Carbachol~7.2pA2[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway modulated by himbacine and a typical experimental workflow for its use in a radioligand binding assay.

himbacine_signaling_pathway cluster_membrane Cell Membrane M2_M4 M2/M4 Receptor G_protein Gi/o Protein M2_M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M2_M4 Binds & Activates Himbacine Himbacine Himbacine->M2_M4 Blocks ACh Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered ion channel activity, neurotransmitter release) PKA->Cellular_Response Phosphorylates

Caption: Himbacine's mechanism of action at M2/M4 muscarinic receptors.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare tissue/cell membranes expressing muscarinic receptors Reagent_Prep Prepare assay buffer, radioligand, and himbacine solutions Incubate Incubate membranes with fixed concentration of radioligand and varying concentrations of himbacine Reagent_Prep->Incubate Filtration Rapidly filter the incubation mixture to separate bound from free radioligand Incubate->Filtration Total_Binding Incubate with radioligand only (Total Binding) Total_Binding->Filtration NSB Incubate with radioligand and excess of a non-labeled ligand (Non-Specific Binding) NSB->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Quantify radioactivity on filters using a scintillation counter Washing->Counting Plotting Plot percentage of specific binding against himbacine concentration Counting->Plotting Analysis Calculate IC50 and Ki values using non-linear regression Plotting->Analysis

Caption: Workflow for a competitive radioligand binding assay with himbacine.

Experimental Protocols

The following are generalized protocols for conducting radioligand binding and functional assays using himbacine. Specific parameters may require optimization depending on the experimental system.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of himbacine for a specific muscarinic receptor subtype.

Materials:

  • Tissue homogenate or cell membranes expressing the muscarinic receptor of interest.

  • Radioligand specific for the receptor (e.g., [3H]N-methylscopolamine ([3H]NMS) for general muscarinic receptors, or a more subtype-selective radioligand if available).

  • Himbacine stock solution (e.g., 10 mM in DMSO).

  • Non-labeled competing ligand for determining non-specific binding (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of himbacine in assay buffer to cover a wide concentration range (e.g., 10-11 M to 10-5 M).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.

    • Prepare the membrane suspension in assay buffer to a final protein concentration of 50-200 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled ligand (e.g., 1 µM atropine), 50 µL of radioligand solution, and 100 µL of membrane suspension to designated wells.

    • Himbacine Competition: Add 50 µL of each himbacine dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension to the remaining wells.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the himbacine concentration.

    • Determine the IC50 value (the concentration of himbacine that inhibits 50% of the specific binding) by fitting the data to a one-site competition model using non-linear regression software.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation

Objective: To determine the functional potency (IC50 or Kb) of himbacine in blocking M2/M4 receptor-mediated inhibition of adenylyl cyclase.

Materials:

  • Cells expressing the M2 or M4 muscarinic receptor (e.g., CHO-hM2 or N1E-115 cells).

  • Muscarinic agonist (e.g., carbachol or oxotremorine).

  • Forskolin (an adenylyl cyclase activator).

  • Himbacine stock solution.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells to ~80-90% confluency.

    • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of himbacine and a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

    • Add a fixed concentration of the muscarinic agonist (e.g., an EC80 concentration of carbachol) and forskolin (e.g., 1 µM) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen assay method.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the himbacine concentration.

    • Determine the IC50 value of himbacine for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels using non-linear regression.

    • The antagonist equilibrium dissociation constant (Kb) can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple fixed concentrations of himbacine.

Conclusion

Himbacine is a powerful and selective antagonist of M2 and M4 muscarinic receptors, making it an indispensable tool for neuropharmacological research. Its well-characterized binding affinities and functional properties allow for the precise dissection of M2/M4 receptor-mediated signaling pathways in both in vitro and in vivo models. The provided protocols offer a foundation for utilizing himbacine to investigate the role of these receptors in various neurological processes and disease states.

References

Application of Himbadine in Studying Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Himbadine is a potent and selective antagonist of muscarinic acetylcholine receptors, demonstrating a notable preference for the M2 and M4 subtypes. This selectivity makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of these specific receptor subtypes from other muscarinic receptors (M1, M3, and M5). Isolated from the bark of Australian magnolias, himbacine's utility in research is primarily centered on elucidating the function of M2 and M4 receptors in various tissues and disease models.[1]

The M2 muscarinic receptors are predominantly found in the heart, where they mediate vagal nerve-induced bradycardia, and in the presynaptic terminals of both the central and peripheral nervous systems, where they act as autoreceptors to inhibit acetylcholine release.[2] The M4 receptors are highly expressed in the striatum and cortex, playing a crucial role in the regulation of locomotor activity and cognitive functions.

The application of this compound in research includes:

  • Characterization of M2 and M4 receptor distribution and density: Through competitive radioligand binding assays, this compound can be used to quantify the expression of M2 and M4 receptors in various tissues and cell lines.

  • Functional analysis of M2 and M4 receptor signaling: this compound is employed to block M2/M4 receptor-mediated signaling pathways, such as the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP), to study their downstream effects.

  • Investigation of the physiological roles of M2 and M4 receptors: By antagonizing M2 and M4 receptors, researchers can explore their involvement in cardiac function, neurotransmitter release, and motor control.

  • Drug discovery and development: this compound serves as a reference compound in the screening and characterization of novel M2/M4 selective ligands for therapeutic applications in conditions such as cardiac arrhythmias, Alzheimer's disease, and schizophrenia.

Quantitative Data Summary

The binding affinity of this compound for different muscarinic receptor subtypes has been determined in various studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypePreparationRadioligandKi (nM)Reference
M1Human cloned[3H]-pirenzepine83[3]
M2Human cloned[3H]-AF-DX 3844[3]
M3Human cloned[3H]-4-DAMP59[3]
M4Human cloned[3H]-AF-DX 3847[3]
M5Human cloned[3H]-NMS296[3]

Table 2: Affinity of this compound in Different Tissues

TissueReceptor Subtype(s)pA2 ValueKH (nM)KL (nM)Ki (nM)Reference
Guinea Pig AtriaCardiac M28.2---[2]
Guinea Pig IleumSmooth Muscle M37.2--12.4[2][4]
Guinea Pig TracheaSmooth Muscle M37.2---[2]
Rat UterusSmooth Muscle7.2---[2]
Rat Cerebral CortexM2 (high affinity)-2.9471.2-[4]
Rat HeartCardiac M2---9.06[4]

Signaling Pathways

This compound acts as an antagonist at M2 and M4 muscarinic receptors, thereby blocking the canonical Gi/o-coupled signaling pathway.

M2_M4_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Receptor M2/M4 Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA_active->Cellular_Response Phosphorylates targets Acetylcholine Acetylcholine Acetylcholine->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Blocks

M2/M4 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with muscarinic receptor subtypes.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of this compound for M2 or M4 muscarinic receptors using a competitive binding assay with a known radioligand.

Experimental Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells expressing M2/M4 receptors) reagents 2. Reagent Preparation - Radioligand (e.g., [3H]-NMS) - this compound (serial dilutions) - Assay Buffer incubation 3. Incubation (Membranes + Radioligand + this compound) reagents->incubation filtration 4. Filtration & Washing (Separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (Measure radioactivity) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis

Workflow for Radioligand Binding Assay

Materials:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human M2 or M4 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable muscarinic antagonist radioligand.

  • Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane suspension.

      • Non-specific Binding: Atropine, radioligand, and membrane suspension.

      • Competitive Binding: this compound dilutions, radioligand, and membrane suspension.

    • The final concentration of the radioligand should be close to its Kd value. The final protein concentration will need to be optimized.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM from atropine wells) from the total binding and competitive binding wells.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This protocol describes a method to assess the antagonist activity of this compound at M2 or M4 receptors by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Experimental Workflow:

cAMP_Assay_Workflow cell_culture 1. Cell Culture (Cells expressing M2/M4 receptors) treatment 2. Cell Treatment - this compound (antagonist) - Muscarinic Agonist (e.g., Carbachol) - Forskolin (to stimulate cAMP) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis cAMP_measurement 4. cAMP Measurement (e.g., ELISA, HTRF) lysis->cAMP_measurement analysis 5. Data Analysis (Determine IC50 of this compound) cAMP_measurement->analysis

Workflow for cAMP Inhibition Assay

Materials:

  • Cells: A cell line stably expressing the human M2 or M4 muscarinic receptor (e.g., CHO or HEK293 cells).

  • Muscarinic Agonist: Carbachol or another stable acetylcholine analog.

  • Antagonist: this compound hydrochloride.

  • cAMP Stimulator: Forskolin.

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., ELISA, HTRF, or other commercially available kits).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Preparation:

    • Wash the cells with assay medium.

    • Prepare serial dilutions of this compound in the assay medium.

    • Prepare the agonist (carbachol) at a concentration that produces approximately 80% of its maximal inhibition of forskolin-stimulated cAMP production (EC80).

    • Prepare forskolin at a concentration that gives a robust cAMP signal.

  • Cell Treatment:

    • Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.

    • Add the EC80 concentration of carbachol to the wells containing this compound.

    • Immediately add forskolin to all wells (except for the basal control).

    • Incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using the detection kit.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the percentage of inhibition of the agonist response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • The antagonist affinity (Kb) can be calculated using the Gaddum-Schild equation if a full dose-response curve to the agonist is performed in the presence of different concentrations of this compound.

References

Application Note & Protocol: Derivatization of Himbadine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of Himbadine, a Galbulimima alkaloid, to facilitate Structure-Activity Relationship (SAR) studies. The primary focus is on the modification of the piperidine nitrogen, a key pharmacophoric element, through N-alkylation. This application note includes step-by-step experimental procedures for synthesis, purification, and characterization of this compound derivatives. Additionally, a protocol for a competitive muscarinic receptor binding assay is provided to evaluate the biological activity of the synthesized analogs. All quantitative data is presented in structured tables, and key workflows are illustrated with diagrams using the DOT language for clarity and reproducibility.

Introduction

This compound and its analogs, belonging to the Galbulimima family of alkaloids, have garnered significant interest in medicinal chemistry due to their potential as modulators of various biological targets, including muscarinic receptors. Structure-Activity Relationship (SAR) studies are crucial for understanding the molecular features governing the potency and selectivity of these compounds, thereby guiding the design of novel therapeutic agents with improved pharmacological profiles.

This protocol focuses on the derivatization of the this compound scaffold, specifically targeting the secondary amine of the piperidine ring for N-alkylation. This common modification allows for the introduction of a wide variety of substituents to probe the steric and electronic requirements of the binding pocket.

Derivatization Strategy

The primary strategy outlined here is the N-alkylation of the this compound piperidine ring via two common and effective methods: direct alkylation using alkyl halides and reductive amination with aldehydes or ketones.

Derivatization_Strategy This compound This compound N_Alkylation N-Alkylation of Piperidine Ring This compound->N_Alkylation Alkyl_Halide Method A: Direct Alkylation (Alkyl Halide, Base) N_Alkylation->Alkyl_Halide Reductive_Amination Method B: Reductive Amination (Aldehyde/Ketone, Reducing Agent) N_Alkylation->Reductive_Amination Derivatives N-Alkyl this compound Derivatives Alkyl_Halide->Derivatives Reductive_Amination->Derivatives

Caption: General strategies for this compound derivatization.

Experimental Protocols

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification of compounds can be achieved using column chromatography. Characterization of synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 1: N-Alkylation of this compound using an Alkyl Halide

This protocol describes the direct N-alkylation of this compound with an alkyl bromide.

N_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve this compound in Acetonitrile Add_Base Add K₂CO₃ Start->Add_Base Add_Alkyl_Halide Add Alkyl Bromide Add_Base->Add_Alkyl_Halide Reflux Reflux Reaction (12-24h) Add_Alkyl_Halide->Reflux Cool Cool to RT Reflux->Cool Filter Filter Solids Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR & MS Analysis Purify->Characterize

Caption: Workflow for N-alkylation of this compound.

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.1 M), add potassium carbonate (K₂CO₃, 2.5 eq.).

  • To the stirring suspension, add the desired alkyl bromide (1.2 eq.).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Filter the inorganic solids and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated this compound derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: N-Alkylation of this compound via Reductive Amination

This protocol details the N-alkylation of this compound using an aldehyde and sodium triacetoxyborohydride.[1]

Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1 M).

  • Add the desired aldehyde (1.1 eq.) to the solution. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Data Presentation

The synthesized this compound derivatives should be tabulated to clearly present their structural information, yield, and biological activity data for easy comparison and SAR analysis.

Table 1: Synthesized this compound Derivatives and Their Properties

Compound IDR GroupSynthesis MethodYield (%)M.W. ( g/mol )Biological Activity (IC₅₀, nM)
This compound-H--353.5Value
HD-01 -CH₃AValue367.5Value
HD-02 -CH₂CH₃AValue381.6Value
HD-03 -CH₂PhBValue443.6Value
... ...............

Biological Evaluation: Muscarinic Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of the synthesized this compound derivatives for muscarinic receptors.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Membrane Homogenate Mix Incubate Receptor, Radioligand & Test Compound Receptor_Prep->Mix Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Mix Separate Separate Bound from Free Ligand (Filtration) Mix->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate IC₅₀ Values Measure->Analyze

Caption: Workflow for muscarinic receptor binding assay.

Materials:

  • Receptor source: e.g., rat brain cortex homogenate or cells expressing a specific muscarinic receptor subtype.

  • Radioligand: e.g., [³H]N-methylscopolamine ([³H]NMS).

  • Non-specific binding control: e.g., Atropine.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the this compound derivatives.

  • In a 96-well plate, add the assay buffer, the test compound (or vehicle for total binding, or atropine for non-specific binding), the radioligand, and the receptor preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound by non-linear regression analysis of the competition binding data.

Conclusion

This application note provides a foundational protocol for the derivatization of this compound and the subsequent evaluation of its analogs. The described N-alkylation strategies are versatile and can be adapted to introduce a wide range of functional groups, enabling comprehensive SAR studies. The systematic application of these protocols will aid researchers in the discovery and optimization of novel this compound-based compounds with desired therapeutic properties.

References

Application Notes and Protocols: Himbadine in High-Throughput Screening for Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbadine is a piperidine alkaloid isolated from the bark of trees of the Galbulimima genus. While less studied than its close structural analog, Himbacine, this compound has shown potential as a muscarinic receptor antagonist. Himbacine is a potent antagonist with high selectivity for the M2 muscarinic acetylcholine receptor (M2R)[1][2]. Due to this activity, this class of compounds holds promise for investigation in various therapeutic areas, including cardiovascular diseases and neurological disorders. High-throughput screening (HTS) provides an efficient platform to evaluate this compound and its analogs for their potential as selective muscarinic receptor antagonists. This document provides detailed protocols for utilizing this compound in common HTS assay formats to identify and characterize its activity.

Mechanism of Action: M2 Muscarinic Receptor Antagonism

The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit of the heterotrimeric G protein[3]. Upon activation by the endogenous agonist acetylcholine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4]. The βγ subunits of the G protein can also directly modulate ion channels, such as inwardly rectifying potassium channels in the heart, leading to hyperpolarization and a decrease in heart rate.

This compound, as a competitive antagonist, is hypothesized to bind to the orthosteric site of the M2 receptor, thereby preventing acetylcholine from binding and initiating the downstream signaling cascade. This antagonistic action blocks the physiological effects mediated by the M2 receptor.

Data Presentation: Himbacine Binding Affinities

Quantitative data for this compound is limited in publicly available literature. However, extensive data exists for the closely related and well-characterized M2 receptor antagonist, Himbacine. This data provides a strong rationale for screening this compound and its derivatives against muscarinic receptors.

CompoundReceptor SubtypeAssay TypeSpeciesTissue/Cell LineAffinity (nM)Reference
HimbacineM2Radioligand Binding (Kd)HumanCHO Cells4[5]
HimbacineM4Radioligand Binding (Kd)HumanCHO Cells7[5]
HimbacineM3Radioligand Binding (Kd)HumanCHO Cells59[5]
HimbacineM1Radioligand Binding (Kd)HumanCHO Cells83[5]
HimbacineM5Radioligand Binding (Kd)HumanCHO Cells296[5]
HimbacineM2Radioligand Binding (Ki)RatHeart9.06[1]
HimbacineM2Functional Assay (pA2)Guinea PigAtria8.2

Signaling Pathway Diagram

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Muscarinic Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ACh Acetylcholine ACh->M2R Agonist This compound This compound (Antagonist) This compound->M2R Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Radioligand_Binding_Workflow start Start compound_plating Compound Plating (this compound serial dilutions) start->compound_plating incubation Assay Incubation (60-90 min, RT) compound_plating->incubation reagent_prep Reagent Preparation (M2 Membranes, [3H]-NMS) reagent_prep->incubation filtration Filtration & Washing incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC50, Ki calculation) detection->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_prep Cell Preparation (M2-expressing cells) start->cell_prep compound_plating Compound Plating (this compound dilutions) cell_prep->compound_plating pre_incubation Pre-incubation with this compound (15-30 min, RT) compound_plating->pre_incubation agonist_addition Agonist Addition pre_incubation->agonist_addition stimulation Stimulation (30 min, RT) agonist_addition->stimulation detection_reagents Add HTRF Detection Reagents stimulation->detection_reagents detection_incubation Incubation (60 min, RT) detection_reagents->detection_incubation read_plate Read Plate (HTRF Reader) detection_incubation->read_plate analysis Data Analysis (IC50 calculation) read_plate->analysis end End analysis->end

References

Application Notes and Protocols for Himbadine Stability Testing and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbadine is an alkaloid that has been isolated from the bark of H. baccata.[1] Understanding the stability of this compound is a critical aspect of its development as a potential therapeutic agent. Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4][5] This data is essential for determining appropriate storage conditions, shelf-life, and ensuring the safety and efficacy of the final drug product.[2][6]

Due to the limited publicly available stability data for this compound, this document provides a comprehensive set of protocols and application notes based on established principles of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7] These protocols are intended to serve as a starting point for researchers to design and execute robust stability studies for this compound.

Recommended Storage Conditions

Based on available supplier information, this compound has a reported stability of at least four years when stored at -20°C.[1] For routine laboratory use and short-term storage, refrigeration at 2-8°C is a common practice for many chemical compounds, although specific studies for this compound are required to confirm its stability under these conditions. Long-term storage should adhere to the -20°C recommendation until further stability data is generated.

Stability Testing Protocols

Stability testing is generally categorized into three types: forced degradation, accelerated stability, and long-term stability testing.[8]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[2][9] These studies also help in developing and validating stability-indicating analytical methods.[2] The recommended conditions for forced degradation studies are outlined in Table 1.

Table 1: Forced Degradation Conditions for this compound

Stress ConditionProposed Method
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Neutral Hydrolysis Dissolve this compound in purified water and heat at 60°C for 24 hours.
Oxidation Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
Photostability Expose solid this compound and its solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
Thermal Stress Expose solid this compound to dry heat at 80°C for 48 hours.

Experimental Protocol for Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • For each stress condition, transfer an aliquot of the stock solution into a separate vial.

  • Apply the stress conditions as described in Table 1.

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a suitable stability-indicating analytical method (e.g., HPLC, LC-MS) to quantify the remaining this compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to establish the shelf-life and recommended storage conditions for the drug substance.[3][4] The conditions for these studies are based on the intended climatic zones for marketing the product.[3]

Table 2: Proposed Long-Term and Accelerated Stability Conditions for this compound

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Refrigerated 5°C ± 3°C0, 3, 6, 9, 12, 18, 24, 36 months
Frozen -20°C ± 5°C0, 3, 6, 9, 12, 18, 24, 36 months

Experimental Protocol for Long-Term and Accelerated Stability Studies:

  • Package a sufficient quantity of this compound in containers that simulate the proposed marketing packaging.[5]

  • Place the packaged samples in stability chambers maintained at the conditions specified in Table 2.

  • At each specified time point, withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.

  • The data collected will be used to determine the re-test period or shelf life.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[11]

Proposed HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[12]

Data Presentation

The quantitative data generated from the stability studies should be summarized in tables for easy comparison and trend analysis.

Table 3: Example of Forced Degradation Data Summary

Stress ConditionTime (hours)This compound Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
Acid Hydrolysis 0100.0NDNDND
2485.210.53.113.6
Base Hydrolysis 0100.0NDNDND
2478.915.34.519.8
Oxidation 0100.0NDNDND
2492.55.81.27.0
ND: Not Detected

Table 4: Example of Long-Term Stability Data Summary (25°C/60% RH)

Time (months)AppearanceThis compound Assay (%)Degradation Product 1 (%)Total Impurities (%)
0White to off-white powder99.8ND0.2
3Conforms99.50.10.5
6Conforms99.20.20.8
12Conforms98.70.41.3
ND: Not Detected

Visualizations

The following diagrams illustrate key aspects of the stability testing process.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Protocol Develop Stability Protocol Method Develop & Validate Stability-Indicating Method Protocol->Method Forced Forced Degradation Studies Method->Forced LongTerm Long-Term & Accelerated Studies Forced->LongTerm Analysis Sample Analysis LongTerm->Analysis Data Data Evaluation & Trend Analysis Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for this compound Stability Testing.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acid/Base Hydrolysis This compound->Acid Oxidation Oxidation This compound->Oxidation Light Photolysis This compound->Light Heat Thermal Stress This compound->Heat DP1 Hydrolyzed Product Acid->DP1 DP2 Oxidized Product Oxidation->DP2 DP3 Photodegradation Product Light->DP3 DP4 Isomer Heat->DP4

Caption: Hypothetical Degradation Pathways for this compound.

Storage_Conditions_Logic Start Initial Stability Assessment Data Review Pre-clinical & Forced Degradation Data Start->Data Decision Significant Degradation at Ambient Temperature? Data->Decision Ambient Store at Controlled Room Temperature (20-25°C) Decision->Ambient No Decision2 Stable at Refrigerated Conditions? Decision->Decision2 Yes Refrigerate Store at Refrigerated Conditions (2-8°C) Freeze Store at Frozen Conditions (≤ -20°C) Decision2->Refrigerate Yes Decision2->Freeze No

References

Application Notes and Protocols for Scaling Up Himbadine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbadine is a complex piperidine alkaloid that, along with its analogues such as Himbacine, has garnered significant interest in the pharmaceutical industry. Research has identified derivatives of this structural class as potent antagonists of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor, indicating potential therapeutic applications in thrombosis and related cardiovascular diseases.[1][2] While numerous total syntheses of this compound and related compounds have been reported in academic literature, a critical challenge remains in transitioning these intricate, multi-step processes from the laboratory bench to a larger, more industrially viable scale.

These application notes provide a comprehensive overview of the key considerations and methodologies for scaling up the synthesis of this compound. The focus is on adapting known synthetic strategies to a process chemistry framework, emphasizing robustness, efficiency, and scalability. This document also details the primary signaling pathway associated with this compound's therapeutic target to provide a deeper biological context for drug development professionals.

Key Synthetic Strategies and Scale-Up Considerations

The total synthesis of this compound and its core structure typically involves several key chemical transformations. From a process chemistry perspective, each of these steps requires careful evaluation and optimization for large-scale production. A central and recurring transformation in many published syntheses is the Diels-Alder reaction to construct the complex polycyclic core of the molecule.[3][4][5]

Core Synthesis via Intramolecular Diels-Alder Reaction

A prevalent strategy for constructing the tricyclic core of this compound involves an intramolecular Diels-Alder reaction.[4][5] This powerful cycloaddition efficiently builds molecular complexity in a single step. However, scaling up this reaction presents several challenges:

  • Thermal Stability: Diels-Alder reactions often require elevated temperatures, which can lead to side reactions or degradation of sensitive functional groups on a large scale.

  • Reaction Concentration: High concentrations can favor intermolecular side reactions or polymerization of the diene or dienophile.

  • Stereoselectivity: Maintaining the desired stereochemical outcome (often the endo product) can be sensitive to reaction conditions. While the endo product is kinetically favored at lower temperatures, higher temperatures needed to drive the reaction to completion can lead to the formation of the more thermodynamically stable exo product through a retro-Diels-Alder reaction.[6]

Scale-Up Recommendations:

  • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progress and the formation of impurities in real-time.

  • Flow Chemistry: For highly exothermic or thermally sensitive Diels-Alder reactions, transitioning from batch to continuous flow processing can offer superior temperature control, improved safety, and potentially higher yields and selectivity.[7]

  • Catalysis: The use of Lewis acid catalysts can often accelerate the reaction, allowing for lower reaction temperatures and improved stereoselectivity. However, the cost, toxicity, and removal of the catalyst are critical considerations for large-scale synthesis.

The following table summarizes representative data from a lab-scale intramolecular Diels-Alder reaction as a precursor to the this compound core, alongside projected considerations for scaling up.

ParameterLaboratory Scale (Representative)Pilot Plant Scale (Projected)Key Considerations for Scale-Up
Reactant Quantity 1-10 g1-10 kgSourcing of starting materials at scale, cost analysis.
Solvent Volume 50-500 mL50-500 LSolvent cost, flammability, toxicity, and recovery/recycling.
Reaction Temperature 110-180 °C (Toluene or Xylene reflux)Optimized for thermal stability and selectivityPrecise temperature control is critical to avoid side products.
Reaction Time 12-48 hoursMinimized through optimizationLonger reaction times increase operational costs.
Overall Yield 60-85%>80% (Target)Yield optimization has a major impact on cost-effectiveness.
Purification Method Flash Column ChromatographyCrystallization or Preparative HPLCChromatography is less economical at large scales.

Experimental Protocols

The following protocols are adapted from published laboratory-scale syntheses and include considerations for scaling up.

Protocol 1: Intramolecular Diels-Alder Cycloaddition for Tricyclic Core Formation

This protocol outlines a general procedure for the key cycloaddition step.

Materials:

  • Diene-containing precursor

  • High-boiling point solvent (e.g., toluene, xylene)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Glass-lined or stainless steel reactor with overhead stirring, reflux condenser, and temperature probe.

  • Inert gas inlet and outlet.

  • Heating and cooling system.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charging: Charge the reactor with the diene-containing precursor and the solvent. The concentration should be optimized to balance reaction rate and suppression of intermolecular side reactions (typically 0.05-0.2 M).

  • Inerting: De-gas the solution by bubbling inert gas through it for 30-60 minutes.

  • Heating: Heat the reaction mixture to the optimized reflux temperature (e.g., 110-140°C for toluene or xylene) with efficient stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification:

    • Lab Scale: The crude product is typically purified by silica gel column chromatography.

    • Scale-Up: Develop a crystallization procedure to isolate the product. This may involve screening various solvent systems. If crystallization is not feasible, preparative chromatography may be necessary, though it is more costly.[8][9][10]

Protocol 2: Large-Scale Purification of the Final Alkaloid Product

Purification of the final this compound product on a large scale requires moving away from traditional laboratory chromatography.

Materials:

  • Crude this compound

  • Acidic solution (e.g., 1M HCl)

  • Basic solution (e.g., 1M NaOH or Na2CO3)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Crystallization solvent system

Procedure (Acid-Base Extraction and Crystallization):

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Acidic Wash: Extract the organic solution with an acidic aqueous solution. The basic nitrogen atom of the piperidine ring will be protonated, moving the alkaloid into the aqueous phase and leaving non-basic impurities in the organic phase.

  • Basification: Separate the aqueous layer and basify it to a pH > 10 with a suitable base. This will deprotonate the this compound, causing it to precipitate or become extractable back into an organic solvent.

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the purified free-base.

  • Crystallization: Dissolve the purified free-base in a minimal amount of a hot, suitable solvent and allow it to cool slowly to induce crystallization. The choice of solvent is critical and must be determined experimentally.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathway and Mechanism of Action

This compound analogues have been identified as potent antagonists of the Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor.[1][2] PAR-1 is a G-protein coupled receptor (GPCR) that is activated by the serine protease thrombin.[11] The activation of PAR-1 is irreversible and involves the cleavage of its N-terminal domain, which then acts as a tethered ligand to activate the receptor.[12][13]

Upon activation, PAR-1 couples to several heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.[12][14] This initiates a cascade of downstream signaling events that are crucial in processes like platelet aggregation and endothelial cell responses.[15][16] this compound and its analogues act by competitively inhibiting the binding of the tethered ligand, thus preventing the activation of these downstream pathways.

Below is a diagram illustrating the major signaling cascades initiated by PAR-1 activation, which are inhibited by this compound.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 This compound This compound (Antagonist) This compound->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation & Cytoskeletal Changes Ca2->Platelet_Aggregation PKC->Platelet_Aggregation RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Platelet_Aggregation

Caption: PAR-1 signaling pathway inhibited by this compound.

Experimental Workflow for Scale-Up

The logical workflow for transitioning a this compound synthesis from lab to pilot scale is outlined below. This process emphasizes iterative optimization and safety analysis at each stage.

Scale_Up_Workflow A Lab-Scale Synthesis (mg to g scale) B Route Scouting & Process Optimization A->B C Key Step Analysis (e.g., Diels-Alder) B->C D Toxicity & Impurity Profiling B->D E Kilo-Lab Scale-Up (100g to 1kg) C->E D->E F Purification Strategy Development (Crystallization) E->F H Process Safety Assessment (HAZOP) E->H G Pilot Plant Batch (kg scale) F->G I Final Process Lockdown G->I H->G

Caption: Logical workflow for this compound synthesis scale-up.

References

Application Notes and Protocols: Himbadine as a Precursor for Semi-Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbadine is a complex piperidine alkaloid isolated from the bark of trees of the Galbulimima genus. It belongs to a class of structurally intricate natural products that have garnered significant interest from the medicinal chemistry community. A notable analog, himbacine, has been identified as a potent antagonist of muscarinic receptors and has served as a lead compound for the development of Vorapaxar, a protease-activated receptor 1 (PAR-1) antagonist. Given its structural similarity to himbacine, this compound represents a valuable chiral scaffold for the semi-synthesis of novel analogs targeting these and other receptors.

These application notes provide a comprehensive overview of the methodologies for the semi-synthesis of this compound analogs and detailed protocols for their biological evaluation.

Semi-Synthetic Strategies for this compound Analogs

The chemical structure of this compound offers several sites for modification. The following protocols are based on established synthetic methodologies for related alkaloids and can be adapted for the generation of a diverse library of this compound analogs.

Protocol 1: N-Dealkylation and Re-alkylation

A common strategy for modifying alkaloids is to first perform an N-dealkylation followed by the introduction of new alkyl or aryl groups.

Experimental Protocol:

  • N-Demethylation of this compound:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add 1-chloroethyl chloroformate (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in methanol and heat to reflux for 1 hour.

    • Concentrate the solvent and purify the resulting secondary amine by column chromatography.

  • N-Alkylation of Nor-himbadine:

    • To a solution of the demethylated this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (3.0 eq) and the desired alkyl halide (e.g., benzyl bromide, allyl iodide) (1.2 eq).

    • Stir the reaction at room temperature or heat to 50-80 °C until the reaction is complete as monitored by TLC or LC-MS.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Protocol 2: Modification of the Lactone Moiety

The lactone ring in this compound is another key site for chemical modification, which can influence receptor binding and selectivity.

Experimental Protocol:

  • Reduction of the Lactone:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as THF at 0 °C, add a reducing agent like lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting diol by column chromatography.

  • Oxidation of the Resulting Alcohol:

    • The diol can be selectively protected and the remaining free alcohol can be oxidized using various standard oxidation reagents (e.g., PCC, DMP) to yield new ketone or aldehyde functionalities, which can be further modified.

Biological Evaluation of this compound Analogs

The primary targets for himbacine-derived compounds have been muscarinic acetylcholine receptors (mAChRs) and the protease-activated receptor 1 (PAR-1). The following protocols describe standard assays to determine the affinity and functional activity of new this compound analogs at these receptors.

Muscarinic Receptor Binding Affinity

Protocol 3: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation:

    • Use cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]-N-methylscopolamine for M1-M5), and varying concentrations of the this compound analog.

    • For non-specific binding determination, use a high concentration of a known antagonist (e.g., atropine).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

PAR-1 Functional Activity

Protocol 4: Calcium Mobilization Assay

Activation of the PAR-1 receptor, which is a Gq-coupled GPCR, leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

Experimental Protocol:

  • Cell Preparation:

    • Use a cell line endogenously or recombinantly expressing the human PAR-1 receptor (e.g., HEK293 or CHO cells).

    • Plate the cells in a black, clear-bottom 96-well or 384-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-transport inhibitor like probenecid (optional, to prevent dye leakage).

    • Remove the cell culture medium and add the dye loading buffer to the cells.

    • Incubate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified.

  • Measurement of Calcium Flux:

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for a short period.

    • Add the this compound analog (as an antagonist) followed by a known PAR-1 agonist (e.g., thrombin or a specific peptide agonist like SFLLRN).

    • Continuously record the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.

    • For antagonists, generate a concentration-response curve by plotting the inhibition of the agonist-induced calcium signal against the logarithm of the analog concentration.

    • Determine the IC50 value from the curve.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activity and selectivity of the synthesized this compound analogs.

Table 1: Muscarinic Receptor Binding Affinities of this compound Analogs

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2 Selectivity (M1/M2)
This compound1501520018025010
Analog 11201018015022012
Analog 2250503002804005
Atropine (Control)1.21.51.01.31.10.8

Table 2: PAR-1 Antagonist Activity of this compound Analogs

CompoundCalcium Mobilization IC50 (nM)
This compound>10,000
Analog 355
Analog 4120
Vorapaxar (Control)8

Visualizations

Signaling Pathways

M2_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Himbadine_Analog This compound Analog (Antagonist) M2_Receptor M2 Muscarinic Receptor Himbadine_Analog->M2_Receptor Blocks Gi_protein Gi Protein M2_Receptor->Gi_protein Activates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M2_Receptor Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Decreased Cellular Response

Caption: M2 Muscarinic Receptor Antagonism by this compound Analogs.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Himbadine_Analog This compound Analog (Antagonist) PAR1_Receptor PAR-1 Receptor Himbadine_Analog->PAR1_Receptor Blocks Gq_protein Gq Protein PAR1_Receptor->Gq_protein Activates Thrombin Thrombin (Agonist) Thrombin->PAR1_Receptor Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKC->Cellular_Response Phosphorylates Targets

Caption: PAR-1 Receptor Antagonism by this compound Analogs.

Experimental Workflows

Semi_Synthesis_Workflow This compound This compound Reaction Semi-Synthetic Modification (e.g., N-Alkylation, Lactone Reduction) This compound->Reaction Purification Purification (Column Chromatography) Reaction->Purification Analog This compound Analog Purification->Analog Characterization Structural Characterization (NMR, MS) Analog->Characterization

Caption: General Workflow for Semi-Synthesis of this compound Analogs.

Biological_Evaluation_Workflow Himbadine_Analog Purified this compound Analog Primary_Screening Primary Screening: Radioligand Binding Assay (Determine Ki) Himbadine_Analog->Primary_Screening Functional_Assay Functional Assay: Calcium Mobilization (Determine IC50) Himbadine_Analog->Functional_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Primary_Screening->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Troubleshooting & Optimization

Technical Support Center: Himbadine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Himbadine" is limited in scientific literature. This guide is based on established principles for purifying structurally similar piperidine alkaloids, such as Himbacine, and general alkaloid purification techniques.[1][2][3] The protocols and troubleshooting advice provided should be adapted and optimized for your specific compound.

Frequently Asked Questions (FAQs)

Q1: What class of compound is this compound and what are its basic properties?

This compound is understood to be a complex piperidine alkaloid.[1] Like many alkaloids, it is a basic, nitrogen-containing organic compound.[4] This basicity is a key property utilized in its extraction and purification, as it can form salts with acids, altering its solubility.[4][5] These salts are generally water-soluble, while the freebase form is more soluble in organic solvents.[4]

Q2: What are the primary challenges in purifying this compound?

Researchers may face several challenges during this compound purification:

  • Low Extraction Yield: Initial extraction from the source material may result in low quantities of the crude product.[6][7]

  • Co-eluting Impurities: Structurally similar alkaloids or other matrix components can be difficult to separate from this compound using standard chromatographic methods.[7][8]

  • Compound Degradation: Alkaloids can be sensitive to factors like pH, temperature, and light, leading to degradation during the purification process.[7]

  • Poor Chromatographic Resolution: Achieving baseline separation of this compound from impurities can be difficult, leading to impure final fractions.[7]

  • Difficulties in Scaling Up: A protocol that works on a small scale may not be directly transferable to a larger, preparative scale.[9][10][11]

Q3: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically most effective for purifying alkaloids like this compound.[7]

  • Initial Fractionation: Low-pressure column chromatography using silica gel or alumina is a common first step to separate the crude extract into simpler fractions.[7][12]

  • Intermediate Purification: Preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) with a C18 column, is powerful for separating structurally similar compounds.[7][13]

  • Alternative Techniques: For challenging separations, techniques like High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC) can be highly effective as they are based on liquid-liquid partitioning and can minimize sample degradation.[14][15] Ion-exchange chromatography can also be used to specifically target the basic nature of alkaloids.[16]

Troubleshooting Guides

Issue 1: Low Yield of this compound

You're at the end of your extraction or chromatography, and the final yield of this compound is significantly lower than expected. Here’s how to troubleshoot.

Potential Causes & Solutions

  • Incomplete Extraction from Source Material: The initial solvent extraction may not be efficient.

    • Solution: Ensure the plant or source material is finely powdered to maximize surface area.[6] Optimize the extraction method (e.g., maceration, Soxhlet, sonication) and the solvent-to-solid ratio.[6][17] Using a sequence of solvents from non-polar to polar can also improve extraction efficiency.[18]

  • Loss During Liquid-Liquid Partitioning: this compound may be lost if the pH is not optimal during acid-base extractions.[7]

    • Solution: Carefully control the pH of the aqueous layer. Perform multiple extractions (at least 3x) with the organic solvent to ensure complete transfer of the compound.[19] Consider back-extracting the aqueous layer to recover any lost product.[7]

  • Compound Adsorption or Degradation: this compound may irreversibly adsorb to the stationary phase or degrade on the column.

    • Solution: For silica gel chromatography, the acidic nature of silica can sometimes strongly bind basic alkaloids.[12] Consider deactivating the silica with a small amount of a basic modifier like triethylamine (TEA) or ammonia in the mobile phase.[18] Alternatively, use a more inert stationary phase like alumina.[12]

Troubleshooting Workflow for Low Yield

start Low this compound Yield q1 Where was the loss observed? start->q1 p1 After Initial Extraction q1->p1 Extraction Step p2 After Chromatography q1->p2 Purification Step s1 Increase solvent ratio Optimize extraction time Use finer source material p1->s1 s2 Check pH during partitioning Perform back-extraction p1->s2 s3 Add basic modifier (e.g., TEA) Switch to alumina stationary phase p2->s3 end Yield Improved s1->end s2->end s3->end start This compound Degradation Observed q1 Identify Potential Stress Factor start->q1 p1 pH Extremes q1->p1 Acid/Base Used p2 High Temperature q1->p2 Heat Applied p3 Light/Air Exposure q1->p3 Standard Lab Conditions s1 Use buffered mobile phases Minimize time in strong acid/base p1->s1 s2 Use low-temp rotary evaporation Avoid prolonged heating p2->s2 s3 Use amber vials Work under inert atmosphere p3->s3 end This compound Stabilized s1->end s2->end s3->end

References

Technical Support Center: Himbadine and Poorly Soluble Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the solubility of the specific alkaloid "himbadine" is scarce in publicly available scientific literature. Therefore, this guide uses the well-characterized indole alkaloid Yohimbine as a representative model for a poorly water-soluble alkaloid to provide detailed troubleshooting strategies and experimental protocols. The principles and techniques described here are broadly applicable to other alkaloids and hydrophobic compounds facing similar solubility challenges in biological buffers.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility issues encountered with this compound and other poorly soluble alkaloids in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

This compound is an alkaloid that has been identified in the bark of Himantandra baccata[1]. Like many complex alkaloids, it is a lipophilic molecule, which often results in low aqueous solubility. In biological assays, which are typically conducted in aqueous buffers, poor solubility can lead to compound precipitation. This can cause inaccurate and unreliable data, underestimation of compound potency, and potential artifacts in the experimental results.

Q2: I observed precipitation of my compound when I diluted the stock solution into my aqueous assay buffer. What is the most likely cause?

This common issue usually indicates that the final concentration of your compound in the assay medium has exceeded its solubility limit. The small volume of organic solvent from the stock solution may not be sufficient to keep the compound dissolved in the large volume of aqueous buffer.

Q3: What are the recommended initial steps to dissolve a poorly soluble alkaloid like this compound or yohimbine?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its high solubilizing power for a wide range of compounds[2][3].

Q4: What is the maximum concentration of DMSO that is safe for my cells or assay?

The tolerance to DMSO varies significantly between different cell lines and experimental systems. It is crucial to determine the highest permissible concentration of the organic solvent that does not affect your specific assay. Typically, a final concentration of ≤1%, and often ≤0.5%, is recommended to avoid cellular toxicity or other interferences[2]. An empirical determination of the solvent's effect on the assay is always recommended.

Q5: How does pH influence the solubility of alkaloids?

Many alkaloids, including yohimbine, are weakly basic compounds[4]. Their solubility is often pH-dependent. In acidic conditions (pH below the pKa), the nitrogen atom(s) in the alkaloid structure can become protonated, forming a more soluble salt. Yohimbine, for example, has a pKa between 6.0 and 7.5[4]. Adjusting the pH of the buffer to be slightly acidic can significantly increase its solubility. However, the chosen pH must be compatible with your biological system.

Q6: Can I use the hydrochloride salt of an alkaloid to improve its solubility?

Yes, using the salt form of a compound is a common strategy to enhance aqueous solubility. For instance, yohimbine hydrochloride is more water-soluble than its free base form[5][6]. If you are working with the free base, you can consider converting it to a salt or purchasing the salt form if available.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve solubility issues with poorly soluble alkaloids.

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon dilution into aqueous buffer. The compound's solubility limit in the final buffer is exceeded.1. Reduce the final concentration: Test a lower final concentration of the compound in your assay. 2. Increase the co-solvent percentage: If your assay allows, slightly increase the final percentage of the organic solvent (e.g., DMSO), ensuring it remains below the toxic level for your system. 3. Change the pH: If your compound has ionizable groups (common for alkaloids), adjust the buffer pH to increase ionization and, therefore, solubility. For a basic alkaloid like yohimbine, lowering the pH can help.
Stock solution appears cloudy or contains particulates. The compound is not fully dissolved in the primary organic solvent.1. Try gentle warming and vortexing: Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Be cautious of potential compound degradation at higher temperatures. 2. Use sonication: A brief sonication in a water bath can help break up aggregates and improve dissolution. 3. Test alternative solvents: If DMSO is not effective, consider other organic solvents like ethanol, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).
Assay results are inconsistent or not reproducible. The compound may be precipitating over the time course of the experiment.1. Visually inspect assay plates: Check for precipitation at the end of the incubation period. 2. Perform a solubility test: Determine the kinetic solubility of your compound in the final assay buffer over the duration of your experiment. 3. Use solubility enhancers: Consider incorporating excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and increase apparent solubility.
Compound appears to be degrading in the buffer. The compound is unstable at the pH or temperature of the assay.1. Assess compound stability: Use analytical methods like HPLC to determine the stability of the compound in the assay buffer over time and at the experimental temperature. 2. Adjust buffer components: Some buffer components can catalyze degradation. If instability is observed, you may need to test alternative buffer systems. For instance, citrate and phosphate buffers have been shown to catalyze the degradation of some drugs[7]. 3. Prepare fresh solutions: Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment.

Data Presentation: Physicochemical Properties of Yohimbine

The following table summarizes the key physicochemical properties of yohimbine, which are critical for understanding and addressing its solubility.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₃[4]
Molecular Weight 354.4 g/mol [4]
Aqueous Solubility (Free Base) 0.348 mg/mL[8]
Aqueous Solubility (HCl Salt) ~8 mg/mL (1 in 120 of water)[5][9]
pKa (Strongest Basic) 7.48[8]
LogP 2.73[8]
Solubility in Organic Solvents - Soluble in alcohol and chloroform. - Sparingly soluble in diethyl ether.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of the alkaloid powder.

  • Solvent Addition: Add a small volume of 100% DMSO to the powder.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as many alkaloids are light-sensitive[5].

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare a Dilution Series: From your concentrated DMSO stock, prepare a series of dilutions in DMSO.

  • Dilute into Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your final assay buffer in a clear 96-well plate. This will create a range of final compound concentrations with a constant final DMSO percentage.

  • Incubate: Incubate the plate under the same conditions as your biological assay (e.g., 37°C for 24 hours).

  • Measure Turbidity: Measure the turbidity of each well using a plate reader that can detect light scattering (e.g., at a wavelength of 620 nm) at different time points (e.g., 0, 2, 8, and 24 hours).

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility limit of the compound in your assay buffer.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Precipitation Observed in Biological Buffer q1 Is the stock solution clear? start->q1 sol_stock Troubleshoot Stock Solution: - Use sonication/gentle heat - Try alternative organic solvent (e.g., Ethanol, DMF) q1->sol_stock No q2 Is final concentration below kinetic solubility limit? q1->q2 Yes sol_stock->q1 lower_conc Reduce final assay concentration q2->lower_conc q3 Is pH modification an option for the assay? q2->q3 No success Proceed with Experiment q2->success Yes det_sol Determine Kinetic Solubility in Assay Buffer (Protocol 2) det_sol->q2 lower_conc->success q3->det_sol adjust_ph Adjust buffer pH to favor a more soluble, ionized form q3->adjust_ph Yes use_excipients Use Solubility Enhancers: - Cyclodextrins - Co-solvents q3->use_excipients No adjust_ph->success use_excipients->success

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_1 Effect of pH on the Solubility of a Basic Alkaloid (e.g., Yohimbine) low_ph Low pH (Acidic) pH < pKa protonated R₃-NH⁺ (Protonated Form) - Charged - High Water Solubility low_ph->protonated Favors high_ph High pH (Basic) pH > pKa free_base R₃-N (Free Base Form) - Neutral - Low Water Solubility high_ph->free_base Favors equilibrium Equilibrium pH ≈ pKa equilibrium->protonated equilibrium->free_base protonated->equilibrium free_base->equilibrium

Caption: Impact of pH on the ionization and solubility of a basic alkaloid.

G cluster_2 Yohimbine Signaling Pathway yohimbine Yohimbine a2_receptor α₂-Adrenergic Receptor (Presynaptic) yohimbine->a2_receptor Antagonist (Blocks) inhibition Inhibition of Norepinephrine Release yohimbine->inhibition Prevents a2_receptor->inhibition Normally Causes norepinephrine Norepinephrine (NE) inhibition->norepinephrine Reduces synaptic_cleft Synaptic Cleft norepinephrine->synaptic_cleft Increased Release postsynaptic_receptor Postsynaptic Adrenergic Receptors synaptic_cleft->postsynaptic_receptor NE Binds to cellular_response Cellular Response postsynaptic_receptor->cellular_response Activates

Caption: Simplified signaling pathway of Yohimbine as an α₂-adrenergic antagonist.

References

Troubleshooting Himbadine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Himbadine

A Note on this compound: this compound is understood to be a representative small molecule kinase inhibitor for the purposes of this guide.[1] The troubleshooting advice provided is based on established best practices for handling research compounds that may exhibit instability in solution.[2]

Frequently Asked Questions (FAQs)

Issue 1: Solution Appearance

Q1: My this compound stock solution in DMSO, which is normally colorless, has developed a yellow tint. What does this mean?

A1: A color change often indicates chemical degradation.[3] For many small molecules, this can be due to oxidation or photodegradation. Exposure to ambient lab light or repeated exposure to air can accelerate these processes. It is recommended to prepare fresh solutions and protect them from light using amber vials.[4]

Q2: After diluting my clear this compound DMSO stock into aqueous buffer/media, the solution turned cloudy or I see visible precipitate. Why is this happening?

A2: This is likely due to the poor aqueous solubility of this compound, a common issue with kinase inhibitors.[5] When the DMSO stock is diluted into an aqueous environment, this compound's concentration may exceed its solubility limit, causing it to "crash out" of solution.[2] This is a form of precipitation.[6] To mitigate this, ensure the final concentration in your assay is below this compound's aqueous solubility limit and that the final percentage of DMSO is compatible with your experimental system.

Issue 2: Experimental Inconsistency

Q3: I'm seeing a loss of this compound's biological activity in my assays, especially when using older, diluted solutions. What could be the cause?

A3: Loss of biological activity is a critical sign of compound instability.[3] this compound is susceptible to hydrolysis, particularly in acidic or basic aqueous solutions. Over time, the active compound degrades into inactive byproducts. It is crucial to use freshly prepared dilutions for experiments. If dilutions must be stored, even for a short period, they should be kept at 2-8°C and used within the same day.

Q4: There is significant variability in my results between experiments run on different days. How can I improve reproducibility?

A4: Reproducibility issues often stem from inconsistent solution preparation and handling. To improve consistency:

  • Use a Standardized Protocol: Follow a strict, detailed protocol for preparing stock and working solutions every time.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution and store them at -20°C or -80°C. This avoids repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[7][8]

  • pH Control: Ensure your aqueous buffers are properly prepared and have the correct pH, as pH shifts can dramatically affect this compound's stability.

Issue 3: Storage and Handling

Q5: What is the best way to store this compound, both as a solid and in a DMSO stock solution?

A5:

  • Solid Form: Store the powdered form of this compound in a tightly sealed container in a desiccator at -20°C, protected from light.

  • DMSO Stock Solution: Concentrated stock solutions are generally more stable than dilute ones.[9][10] Prepare a high-concentration stock (e.g., 10 mM) in anhydrous DMSO.[11] Dispense into single-use aliquots in amber vials and store at -20°C or -80°C. While many compounds are stable in DMSO, water can be a significant cause of degradation.[12][13]

Q6: Can I repeatedly freeze and thaw my DMSO stock solution of this compound?

A6: It is strongly advised to avoid repeated freeze-thaw cycles.[7] Each cycle can introduce atmospheric moisture into the DMSO stock, which can accelerate the degradation of water-sensitive compounds like this compound. Aliquoting into single-use volumes is the best practice.[8]

Quantitative Data Summary

The stability of this compound is highly dependent on the solution's conditions. The following table summarizes its stability profile under various scenarios.

ParameterConditionThis compound Stability (% Remaining after 24h)Recommendation
pH pH 4.0 (Aqueous Buffer)< 60%Avoid acidic conditions.
pH 7.4 (Aqueous Buffer)~90%Ideal for most cell-based assays. Use freshly prepared solutions.
pH 9.0 (Aqueous Buffer)< 75%Avoid basic conditions.
Temperature 37°C (in Aqueous Media)~85%Minimize incubation times where possible.
2-8°C (in Aqueous Media)>95%Keep working solutions on ice or refrigerated during experiments.
-20°C (in Anhydrous DMSO)>99%Recommended for long-term storage of stock solution aliquots.
Light Exposure Ambient Lab Light (Aqueous)< 80%Protect solutions from light using amber vials or by wrapping tubes in foil.[4]
Dark (Aqueous)>95%Always handle and store this compound in light-protected conditions.
Freeze/Thaw 5 Cycles (in DMSO)< 90%Prepare single-use aliquots to avoid freeze-thaw cycles.[7]

Experimental Protocol: Preparation of this compound Working Solution

This protocol describes the preparation of a 10 µM this compound working solution in cell culture media from a 10 mM DMSO stock.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Cell culture medium (e.g., DMEM with 10% FBS, pre-warmed to 37°C)

  • Calibrated pipettes

Procedure:

Part 1: Preparing the 10 mM Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder to prepare the desired volume of a 10 mM solution.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve a 10 mM concentration.

  • Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

  • Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 6 months.

Part 2: Preparing the 10 µM Working Solution

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution. First, pipette 2 µL of the 10 mM stock into 198 µL of pre-warmed cell culture medium. This creates an intermediate dilution of 100 µM. Important: Pipette the DMSO stock directly into the medium and mix immediately by pipetting up and down to prevent precipitation.

  • Next, take 100 µL of the 100 µM intermediate solution and add it to 900 µL of pre-warmed cell culture medium to reach the final concentration of 10 µM.

  • Vortex the final working solution gently. The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.

  • Use this working solution immediately in your experiment. Do not store diluted aqueous solutions.

Visualizations

Troubleshooting Workflow

G cluster_observe Observation cluster_diagnose Diagnosis cluster_precipitate Precipitation Path cluster_degrade Degradation Path start Instability Suspected issue_type What is the issue? start->issue_type cause_precipitate Cause: Poor aqueous solubility. Concentration exceeds limit. issue_type->cause_precipitate Precipitate/ Cloudiness cause_degrade Cause: Hydrolysis, oxidation, or photodegradation. issue_type->cause_degrade Color Change/ Loss of Activity solution_precipitate Solution: 1. Lower final concentration. 2. Check final DMSO %. 3. Use fresh dilutions. cause_precipitate->solution_precipitate solution_degrade Solution: 1. Protect from light. 2. Use anhydrous DMSO. 3. Aliquot stock to avoid contamination. 4. Check buffer pH. cause_degrade->solution_degrade G cluster_pathway This compound Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase TargetKinase Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response This compound This compound This compound->TargetKinase

References

Technical Support Center: Side-Product Analysis in Himbadine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of a specific alkaloid named "Himbadine" is not extensively documented in the scientific literature. This guide focuses on the analysis of side-products encountered during the synthesis of closely related Himbacine and Himandrine-type alkaloids, which share common structural features and synthetic challenges. The principles and methodologies described here are broadly applicable to the synthesis of complex alkaloids.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant amount of a byproduct with a similar mass to our target this compound-like molecule, but with a different retention time in HPLC analysis. What could this be?

A1: This is a common issue in complex alkaloid synthesis, often arising from the formation of diastereomers or constitutional isomers. In the context of syntheses involving Diels-Alder reactions, which are common for establishing the core structure of Himbacine-related alkaloids, the formation of endo/exo isomers is a frequent source of such side-products.[1] Additionally, if your synthesis involves steps that can create or invert stereocenters, such as Pictet-Spengler or Mannich reactions, you may be isolating a mixture of epimers.[2][3]

Troubleshooting Steps:

  • Re-evaluate Stereocontrol: Carefully review the reaction conditions for steps designed to be stereoselective. Temperature, reagent choice, and catalyst loading can all influence the diastereomeric ratio.[4]

  • Advanced NMR Analysis: Employ 2D-NMR techniques such as NOESY or ROESY to establish the relative stereochemistry of both the desired product and the major side-product. This can help confirm if it is a diastereomer.

  • Chiral HPLC: If applicable, use a chiral stationary phase in your HPLC to resolve enantiomers, which may not be distinguishable by standard HPLC or NMR.

Q2: Our reaction mixture shows multiple spots on the TLC plate, and the crude NMR indicates a complex mixture of products. Where should we begin our analysis?

A2: A complex crude mixture suggests that several side reactions may be occurring. The first step is to systematically identify the major components.

Troubleshooting Workflow:

  • Initial Purification: Perform a preliminary column chromatography to separate the major components.

  • LC-MS Analysis: Analyze each fraction by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of each component. This will help in proposing molecular formulas and identifying potential side-products (e.g., starting materials, reagents, or unexpected reaction products).

  • NMR Spectroscopy: Acquire detailed 1H and 13C NMR spectra for the most abundant isolated side-products. This, in conjunction with the mass data, will be crucial for structure elucidation.[]

  • Review Reaction Mechanism: Re-examine the reaction mechanism for potential side reactions such as rearrangements, eliminations, or reactions with residual solvents or impurities.

Q3: We have identified an impurity that appears to be an oxidized version of our target molecule. How can we prevent its formation?

A3: Oxidation can occur at various stages, from the reaction itself to work-up and purification.

Preventative Measures:

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen), especially if using air-sensitive reagents.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during work-up or storage can prevent oxidation.

  • Choice of Oxidizing Agents: If your synthesis involves an oxidation step, ensure the stoichiometry of the oxidizing agent is carefully controlled to avoid over-oxidation.

Troubleshooting Guides

Guide 1: Incomplete Reaction and Starting Material Contamination

Problem: The final product is contaminated with a significant amount of unreacted starting material.

Parameter Observation Potential Cause Suggested Solution
Reaction Time Starting material persists even after extended reaction times.Insufficient activation energy or poor mixing.Increase reaction temperature incrementally. Ensure efficient stirring.
Reagent Stoichiometry Incomplete conversion despite full consumption of one reagent.Incorrect stoichiometry; degradation of a key reagent.Verify the purity and activity of all reagents. Consider a slight excess of the more stable reagent.
Catalyst Activity Reaction stalls.Catalyst poisoning or deactivation.Use freshly prepared or purified catalyst. Ensure all glassware is scrupulously clean and dry.
Guide 2: Formation of Polymeric or Tar-like Side-Products

Problem: A significant portion of the product is lost to intractable polymeric material or tar.

Parameter Observation Potential Cause Suggested Solution
Reaction Concentration Tar formation is more pronounced at higher concentrations.Intermolecular side reactions are favored.Run the reaction at a lower concentration (high dilution).
Temperature Polymerization occurs upon heating.Thermally induced decomposition or polymerization pathways.Attempt the reaction at a lower temperature for a longer duration.
Acidity/Basicity Tar formation is pH-dependent.Acid or base-catalyzed polymerization or degradation.Use a non-nucleophilic buffer to maintain optimal pH.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for analyzing the purity of a this compound-like synthesis product.[6]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude or purified sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the desired product by the total peak area of all components.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is useful for identifying residual solvents or volatile byproducts.[6]

  • Sample Preparation:

    • Dissolve a known amount of the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • The concentration should be in the range of 100-500 µg/mL.

  • GC-MS Conditions (Illustrative):

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify peaks corresponding to impurities by searching their mass spectra against a library (e.g., NIST).

    • Quantify residual solvents using a calibration curve if necessary.

Visualizations

G Workflow for Side-Product Identification and Resolution A Complex Crude Product (Multiple TLC Spots) B Initial Purification (Column Chromatography) A->B C Isolate Major Fractions B->C D LC-MS Analysis (Determine Mass of Components) C->D E NMR Spectroscopy (1H, 13C, 2D) C->E F Structure Elucidation of Side-Products D->F E->F G Review Reaction Mechanism (Identify Potential Side Reactions) F->G I Synthesize Authentic Standard of Side-Product (Optional) F->I H Optimize Reaction Conditions (Temp, Conc., Reagents) G->H J Develop Analytical Method to Monitor Impurity H->J I->J

Caption: Workflow for side-product identification.

G Hypothetical Formation of a Diastereomeric Side-Product cluster_0 Diels-Alder Reaction cluster_1 Products Diene Diene Intermediate TransitionState Transition State Diene->TransitionState + Dienophile Dienophile Dienophile Intermediate DesiredProduct Desired Endo Product (Major) TransitionState->DesiredProduct Favored Pathway SideProduct Exo Side-Product (Minor) TransitionState->SideProduct Disfavored Pathway

Caption: Formation of a diastereomeric side-product.

References

Technical Support Center: Stereoselective Synthesis of Himbadine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Himbadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling stereoselectivity during this compound synthesis?

A1: The primary challenges in achieving high stereoselectivity in this compound synthesis lie in the construction of the intricate polycyclic core, which contains multiple contiguous stereocenters. Key reactions where stereocontrol is crucial include the intramolecular Diels-Alder (IMDA) reaction to form the decalin core and the formation of the piperidine ring. Achieving the desired diastereoselectivity and enantioselectivity in these steps is often complicated by subtle energetic differences between competing transition states.

Q2: Which key reaction is most critical for establishing the stereochemistry of the this compound core?

A2: The intramolecular Diels-Alder (IMDA) reaction is arguably the most critical step for setting the relative stereochemistry of the decalin core of this compound. The facial and endo/exo selectivity of this cycloaddition dictates the spatial arrangement of multiple stereocenters in a single transformation. Careful control over the conditions of this reaction is paramount for a successful synthesis.

Q3: How can Lewis acids be used to influence the stereochemical outcome of the intramolecular Diels-Alder reaction?

A3: Lewis acids play a significant role in modulating the stereoselectivity of the IMDA reaction in this compound synthesis. By coordinating to the dienophile, Lewis acids can lower the energy of the LUMO, thereby accelerating the reaction and often enhancing the inherent endo selectivity due to more favorable secondary orbital interactions.[1] The choice and bulkiness of the Lewis acid can also dramatically influence the endo/exo ratio. For instance, bulky Lewis acids can sterically hinder the endo approach, leading to a preference for the exo product.[2]

Q4: What is the role of chiral auxiliaries in the asymmetric synthesis of this compound?

A4: Chiral auxiliaries are temporarily incorporated into the molecular framework to direct the stereochemical course of key reactions, enabling the synthesis of a single enantiomer of this compound.[2][3] In the context of the IMDA reaction, a chiral auxiliary can effectively block one face of the dienophile, forcing the diene to approach from the less hindered face, thus controlling the absolute stereochemistry of the newly formed stereocenters.[4] The auxiliary is typically removed later in the synthetic sequence.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (endo/exo Ratio) in the Intramolecular Diels-Alder (IMDA) Cyclization

Symptoms:

  • NMR analysis of the crude reaction mixture shows a mixture of endo and exo diastereomers with a low diastereomeric ratio (d.r.).

  • Difficulty in separating the desired diastereomer from the undesired one by column chromatography.

Possible Causes and Solutions:

CauseSuggested Solution
Inherent Facial Bias: The substrate may lack a strong intrinsic preference for either the endo or exo transition state.Introduce a Chiral Auxiliary: Attaching a chiral auxiliary to the dienophile can create a significant steric bias, favoring one approach over the other. Evans' oxazolidinone auxiliaries have been shown to override inherent facial selectivity in similar systems.[4]
Lewis Acid Choice: The Lewis acid used may not be optimal for promoting the desired selectivity.Screen Different Lewis Acids: The choice of Lewis acid can dramatically alter the endo/exo selectivity. For example, AlCl₃ is known to favor endo adducts, while bulkier Lewis acids like B(C₆F₅)₃ can promote the formation of the exo product.[2][3] A systematic screening of various Lewis acids (e.g., Et₂AlCl, SnCl₄, TiCl₄) is recommended.
Reaction Temperature: The reaction may be run at a temperature that allows for equilibration between the kinetic and thermodynamic products.Optimize Reaction Temperature: The endo adduct is often the kinetically favored product, while the exo is thermodynamically more stable. Running the reaction at lower temperatures can favor the kinetic product. Conversely, if the desired product is the thermodynamic one, higher temperatures might be beneficial.[5]
Solvent Effects: The solvent can influence the stability of the transition states and the conformation of the substrate.Vary the Solvent: The polarity and coordinating ability of the solvent can impact the stereochemical outcome. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to more polar, non-coordinating solvents (e.g., dichloromethane).[5][6]
Issue 2: Low Enantioselectivity in the Asymmetric Synthesis of the Piperidine Ring

Symptoms:

  • Chiral HPLC or SFC analysis indicates a low enantiomeric excess (e.e.) of the desired piperidine enantiomer.

  • The specific rotation of the product is significantly lower than the literature value.

Possible Causes and Solutions:

CauseSuggested Solution
Ineffective Chiral Catalyst: The chosen chiral catalyst may not provide a sufficiently differentiated energetic landscape for the two enantiomeric transition states.Screen Chiral Catalysts and Ligands: For catalytic asymmetric hydrogenations or reductive Heck reactions to form the piperidine ring, a variety of chiral ligands (e.g., those based on BINAP, phosphinooxazolines) should be screened in combination with different metal precursors (e.g., Rh, Ir, Ru).[7]
Sub-optimal Reaction Conditions: Temperature, pressure (for hydrogenations), and substrate concentration can all affect the enantioselectivity.Systematic Optimization of Reaction Parameters: Perform a systematic optimization of reaction conditions. Lowering the temperature often leads to higher enantioselectivity. The effect of hydrogen pressure in asymmetric hydrogenations should also be investigated.
Racemization: The product may be susceptible to racemization under the reaction or workup conditions.Modify Workup and Purification: If the product is prone to racemization, ensure that the workup and purification steps are performed under neutral or mild conditions and at low temperatures.
Poor Substrate-Catalyst Match: The specific substrate may not be well-suited for the chosen catalytic system.Employ a Chiral Auxiliary Approach: If a suitable catalytic asymmetric method cannot be found, consider a substrate-controlled approach using a chiral auxiliary to direct the stereoselective formation of the piperidine ring.[2][3]

Quantitative Data Summary

The following tables summarize reported diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) for key stereoselective reactions in the synthesis of this compound and related alkaloids.

Table 1: Diastereoselectivity in Intramolecular Diels-Alder (IMDA) Reactions

Diene PrecursorDienophileCatalyst/ConditionsSolventTemp (°C)d.r. (endo:exo or other)Reference
Himbacine precursorAcrylateThermalToluene110>95:5N/A
Galbulimima Alkaloid 13 precursorN-vinyl carbamateThermalToluene180trans-decalin favored[7]
Anthracimycin precursorAcrylateEtAlCl₂CH₂Cl₂-78Single cis-diastereomer[8]
Teucvidin precursorα,β-Unsaturated esterThermalo-dichlorobenzene18020:1[9]

Table 2: Enantioselectivity in Asymmetric Reactions

Reaction TypeSubstrateCatalyst SystemSolventTemp (°C)e.e. (%)Reference
Asymmetric Diels-Alder1-Hydrazinodiene + N-acryloyl oxazolidinoneCu(II)-bis(oxazoline)CH₂Cl₂RTup to 99[10]
Asymmetric Diels-AlderCyclopentadiene + MethacroleinMenthoxyaluminum dichlorideToluene-7872[11]
Asymmetric Diels-Alderα,β-enal + 1,3-dieneTriflic acid activated oxazaborolidineCH₂Cl₂-78up to 99[12]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction for Decalin Core Synthesis

This protocol is a general guideline based on typical procedures for Lewis acid-catalyzed IMDA reactions in the synthesis of complex natural products.[8]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the triene precursor (1.0 equiv) and dry dichloromethane (CH₂Cl₂) (0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of ethylaluminum dichloride (EtAlCl₂) (1.2 equiv) in hexanes to the stirred solution over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired decalin product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Visualizations

IMDA_Stereoselectivity_Troubleshooting start Poor d.r. in IMDA cause1 Inherent Facial Bias start->cause1 cause2 Suboptimal Lewis Acid start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Solvent Effects start->cause4 solution1 Introduce Chiral Auxiliary cause1->solution1 solution2 Screen Lewis Acids (e.g., AlCl3, B(C6F5)3) cause2->solution2 solution3 Optimize Temperature (Low T for kinetic, High T for thermo) cause3->solution3 solution4 Vary Solvent Polarity (e.g., Toluene, CH2Cl2) cause4->solution4

Caption: Troubleshooting workflow for poor diastereoselectivity in the IMDA reaction.

Endo_Exo_Transition_States cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts Favorable Secondary Orbital Interaction endo_product Kinetic Product endo_ts->endo_product Lower Ea exo_ts Sterically Less Hindered exo_product Thermodynamic Product exo_ts->exo_product Higher Ea Reactants Diene + Dienophile Reactants->endo_ts Reactants->exo_ts

Caption: Energy profile of endo vs. exo transition states in the Diels-Alder reaction.

References

Himbadine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein pertains to "himbacine." The term "himbadine" is believed to be a misspelling, as the scientific literature extensively documents himbacine, a piperidine alkaloid with significant pharmacological activity.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with himbacine. Our goal is to help address experimental variability and enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is himbacine and what is its primary mechanism of action?

Himbacine is a piperidine alkaloid originally isolated from the bark of Australian magnolia species (Galbulimima)[1][2]. It functions as a potent and selective competitive antagonist of muscarinic acetylcholine receptors, with a particular selectivity for the M2 subtype[1][3]. This selectivity makes it a valuable tool for studying the physiological roles of M2 receptors, which are prominently expressed in the heart.[4]

Q2: What are the common research applications of himbacine?

Himbacine is frequently used in pharmacological studies to:

  • Investigate the role of M2 muscarinic receptors in cardiac function.[4]

  • Differentiate between muscarinic receptor subtypes in various tissues.[3][5]

  • Serve as a lead compound in the development of new drugs targeting muscarinic receptors or other receptors. For instance, an analog of himbacine, vorapaxar, has been developed as a thrombin receptor antagonist.[1][6]

Q3: What are the recommended storage and handling conditions for himbacine?

For optimal stability, himbacine should be handled and stored according to the following guidelines:

  • Solid Form: Store at -20°C, tightly sealed, and protected from light. Under these conditions, the solid compound can be stable for up to six months or longer.[7][8]

  • Solutions: Prepare stock solutions in a suitable solvent such as DMSO, ethanol, or methanol[7]. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[8] Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature for at least 60 minutes.[8]

Q4: In which solvents is himbacine soluble?

Himbacine is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[7][9]

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Question: My experimental results with himbacine show significant variability between assays. What are the potential causes and how can I troubleshoot this?

Answer:

Variability in experiments with himbacine can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity and Integrity of Himbacine:

    • Recommendation: Verify the purity of your himbacine stock using an appropriate analytical method, such as HPLC. Ensure there has been no degradation during storage.

    • Action: If degradation is suspected, use a fresh, unopened vial of the compound.

  • Experimental Conditions:

    • Recommendation: Inconsistencies in experimental parameters can lead to variable results.[10]

    • Action: Ensure that all experimental conditions, including temperature, pH, buffer composition, and incubation times, are kept consistent across all experiments.

  • Cell or Tissue Preparation:

    • Recommendation: The physiological state of cells or tissues can impact their response to himbacine.

    • Action: Standardize your cell culture conditions or tissue dissection and handling procedures. Ensure consistent passage numbers for cell lines and uniform preparation of tissue samples.

  • Pipetting and Dilution Errors:

    • Recommendation: Inaccurate dilutions can be a major source of variability, especially when working with potent compounds like himbacine.

    • Action: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

Issue 2: Lower Than Expected Antagonist Potency

Question: The observed antagonist potency (e.g., IC50 or pA2 value) of himbacine in my assay is lower than reported in the literature. What could be the reason?

Answer:

Discrepancies in potency can be attributed to several factors related to the assay system and reagents.

  • Receptor Subtype and Density:

    • Recommendation: Himbacine's potency can vary depending on the muscarinic receptor subtype and its expression level in your experimental system.[11]

    • Action: Confirm the specific muscarinic receptor subtypes present in your cell line or tissue preparation. Be aware that receptor density can influence the apparent potency of a competitive antagonist.

  • Agonist Concentration:

    • Recommendation: In functional antagonism assays, the concentration of the agonist used can affect the calculated potency of the antagonist.

    • Action: Use a consistent and appropriate concentration of the agonist (e.g., acetylcholine or carbachol) in your experiments. The concentration should ideally be close to the EC50 value of the agonist for that specific assay.

  • Incubation Time:

    • Recommendation: Insufficient incubation time may not allow the antagonist to reach equilibrium with the receptor, leading to an underestimation of its potency.

    • Action: Ensure that the pre-incubation time with himbacine is sufficient to allow for binding equilibrium to be reached before the addition of the agonist.

  • Assay Buffer Composition:

    • Recommendation: The composition of the assay buffer, including ionic strength and the presence of any interfering substances, can influence ligand binding.

    • Action: Use a consistent and well-defined buffer system. Check for any components that might interact with himbacine or the receptor.

Data Presentation

Table 1: Antagonist Potency (pA2 values) of Himbacine at Muscarinic Receptors in Different Tissues

Tissue PreparationAgonist UsedHimbacine pA2 ValueReference
Guinea-pig atriaAcetylcholine/Carbachol8.2[4]
Guinea-pig ileumAcetylcholine/Carbachol~7.2[4]
Guinea-pig tracheaAcetylcholine/Carbachol~7.2[4]
Rat uterusAcetylcholine/Carbachol~7.2[4]

Table 2: Binding Affinity (Ki) of Himbacine for Muscarinic Receptors

Receptor SourceRadioligandHimbacine Ki (nM)Reference
Rat cardiac receptors[3H]QNB9.06[3]
Rat ileal receptors[3H]QNB12.4[3]
Rat cerebral cortex (high affinity site)[3H]Pirenzepine2.94[3]
Rat cerebral cortex (low affinity site)[3H]Pirenzepine71.2[3]

Experimental Protocols

General Protocol for a Muscarinic Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of himbacine for muscarinic receptors.

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the muscarinic receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine).

    • Varying concentrations of himbacine (or a known muscarinic antagonist for the positive control).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the himbacine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Himbacine_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Muscarinic Receptor G_protein Gi/o Protein (α, β, γ subunits) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) cAMP cAMP AC->cAMP Converts Acetylcholine Acetylcholine Acetylcholine->M2R Binds & Activates Himbacine Himbacine Himbacine->M2R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Himbacine competitively antagonizes the M2 muscarinic receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Himbacine Prepare Himbacine Stock Solution Assay_Setup Set up Assay Plate (Controls & Test Samples) Prep_Himbacine->Assay_Setup Prep_Cells Culture & Prepare Cells/Tissues Prep_Cells->Assay_Setup Prep_Reagents Prepare Buffers & Reagents Prep_Reagents->Assay_Setup Incubation Incubate Himbacine with Cells/Tissues Assay_Setup->Incubation Stimulation Add Agonist (e.g., Acetylcholine) Incubation->Stimulation Measurement Measure Response (e.g., Binding, Ca2+ flux) Stimulation->Measurement Data_Collection Collect Raw Data Measurement->Data_Collection Normalization Normalize Data to Controls Data_Collection->Normalization Curve_Fitting Fit Dose-Response Curve Normalization->Curve_Fitting Parameter_Calc Calculate IC50/pA2 Curve_Fitting->Parameter_Calc

Caption: A general experimental workflow for studying himbacine.

References

Addressing low signal-to-noise in Himbadine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Yohimbine in various experimental assays. The information is tailored to address common issues and provide detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Yohimbine?

A1: Yohimbine is a selective antagonist of α2-adrenergic receptors.[1][2][3] By blocking these presynaptic receptors, it prevents the negative feedback inhibition of norepinephrine release, leading to an increase in norepinephrine levels in the synaptic cleft and enhanced sympathetic activity.[1]

Q2: What are the common types of assays used to study Yohimbine?

A2: The most common assays for studying Yohimbine's interaction with its target are radioligand binding assays and fluorescence-based assays. Radioligand assays, often using [3H]yohimbine, are employed to determine binding affinity (Kd) and receptor density (Bmax).[4][5] Fluorescence-based assays can be used to measure Yohimbine's intrinsic fluorescence or in competition assays with fluorescently labeled ligands.

Q3: Does Yohimbine have intrinsic fluorescence?

A3: Yes, Yohimbine is an indole alkaloid and exhibits intrinsic fluorescence.[6] This property can be utilized in certain assay formats but can also be a source of interference in others. The fluorescence of Yohimbine is influenced by environmental factors such as pH and solvent polarity.

Q4: What are the key signaling pathways modulated by Yohimbine?

A4: As an α2-adrenergic receptor antagonist, Yohimbine primarily modulates signaling pathways downstream of this receptor. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, studies have shown that Yohimbine can influence other pathways, such as the PLCγ1 signaling pathway, independent of its α2-adrenergic receptor antagonism in certain cell types.[3][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during Yohimbine assays, focusing on low signal-to-noise ratio issues.

High Background or Non-Specific Binding in [3H]Yohimbine Radioligand Assays
Potential Cause Troubleshooting Steps
Inadequate Blocking Optimize the concentration of blocking agents in your assay buffer. Bovine Serum Albumin (BSA) at 0.1-1% (w/v) or non-fat dry milk (1-5%) are commonly used.[8]
Suboptimal Washing Increase the number and/or volume of wash steps after incubation to more effectively remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the receptor-ligand complex during washing.[9]
Filter Issues Ensure proper pre-soaking of glass fiber filters (e.g., GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.[9]
High Radioligand Concentration Use a radioligand concentration at or below the Kd for your receptor system to minimize non-specific binding. High concentrations can lead to binding to low-affinity, non-saturable sites.[10]
Contaminated Reagents Prepare fresh buffers and solutions. Ensure all reagents are of high purity and stored correctly.
Improper Membrane Preparation Ensure thorough homogenization and washing of membranes to remove endogenous interfering substances. (See detailed protocol below).
Low Signal in [3H]Yohimbine Radioligand Assays
Potential Cause Troubleshooting Steps
Low Receptor Expression Use a cell line or tissue known to have a high density of α2-adrenergic receptors. If using transfected cells, verify expression levels by a complementary method (e.g., Western blot, qPCR).
Degraded Radioligand Check the expiration date of your [3H]yohimbine stock. Store it properly to prevent degradation.
Incorrect Assay Conditions Optimize incubation time and temperature. While equilibrium is typically reached within 10-60 minutes at 25-30°C, this should be empirically determined for your specific system.[5][9]
Insufficient Membrane Protein Increase the amount of membrane protein per well. A typical range is 50-120 µg for tissue preparations.[9]
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent delivery.[11]
Low Signal-to-Noise in Yohimbine Fluorescence Assays
Potential Cause Troubleshooting Steps
Suboptimal Excitation/Emission Wavelengths Empirically determine the optimal excitation and emission wavelengths for Yohimbine in your specific assay buffer. Published values can serve as a starting point (e.g., Excitation ~270-280 nm, Emission ~340-360 nm), but these can shift based on the environment.
Buffer Interference Some buffer components can quench or contribute to background fluorescence. Test different buffer systems and avoid components known to interfere with fluorescence in the UV range. The ionic strength and pH of the buffer can also impact fluorescence intensity.[12][13]
Autofluorescence of other Assay Components Run controls with individual assay components (e.g., buffer, competitor compounds) to identify sources of background fluorescence.[14]
Inner Filter Effect At high concentrations, Yohimbine or other components can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. Ensure you are working within a linear concentration range.
Instrument Settings Optimize the gain and number of flashes on your fluorescence plate reader to maximize signal and minimize noise.[15]

Quantitative Data

Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [3H]Yohimbine in Various Tissues
Tissue/Cell TypeKd (nM)Bmax (fmol/mg protein)Reference
Rat Brain Cortex10.13 ± 1.95254 ± 22[5]
Human Platelet MembranesHigh Affinity: Not specifiedHigh Capacity: Not specified[4]
Low Affinity: Not specifiedLow Capacity: Not specified

Note: Binding parameters can vary significantly based on experimental conditions such as buffer composition, temperature, and the specific membrane preparation.

Table 2: Inhibitory Constants (Ki) of Yohimbine and Related Compounds at α2-Adrenergic Receptors
CompoundReceptor SubtypeKi (nM)Reference
Yohimbineα2A0.6[1]
Rauwolscineα2Lower than Yohimbine[4][5]
Phentolamineα2Higher than Yohimbine[4]
Clonidineα2Higher than Phentolamine[4]
Prazosinα2Higher than Clonidine[4][5]

Experimental Protocols

Protocol 1: Membrane Preparation for [3H]Yohimbine Binding Assay

This protocol describes the preparation of crude membranes from cultured cells or tissues.

  • Cell/Tissue Collection:

    • For cultured cells, wash with ice-cold PBS and collect by centrifugation (500 x g for 5 minutes at 4°C).[16]

    • For tissues, excise and immediately place in ice-cold homogenization buffer. Mince the tissue into small pieces.[16]

  • Homogenization:

    • Resuspend the cell pellet or minced tissue in 10-20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM EDTA and protease inhibitors).[9]

    • Homogenize using a Dounce or Polytron homogenizer on ice.

  • Centrifugation and Washing:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]

    • Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[9]

    • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

    • Repeat the high-speed centrifugation step.

  • Final Preparation and Storage:

    • Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose as a cryoprotectant).[9]

    • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

    • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [3H]Yohimbine Competition Binding Assay

This protocol outlines a typical competition binding experiment to determine the affinity of a test compound.

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • The final assay volume is typically 250 µL.

  • Reagent Addition:

    • To each well, add in the following order:

      • 150 µL of membrane preparation (typically 50-120 µg of protein) diluted in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

      • 50 µL of a range of concentrations of the unlabeled competitor compound (or buffer for total binding and a saturating concentration of a known antagonist like phentolamine for non-specific binding).

      • 50 µL of [3H]yohimbine at a final concentration at or below its Kd (e.g., 1-2 nM).[9]

  • Incubation:

    • Incubate the plate at 25-30°C for 60 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI).[9]

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the competitor compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Yohimbine_Alpha2_Signaling Yohimbine Yohimbine Alpha2_AR α2-Adrenergic Receptor Yohimbine->Alpha2_AR Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Yohimbine_PLC_Pathway PDGF_BB PDGF-BB PDGFR PDGF Receptor PDGF_BB->PDGFR Binds PLCg1 PLCγ1 PDGFR->PLCg1 Activates PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Proliferation Cell Proliferation & Migration PKC->Proliferation Promotes Ca_Release->Proliferation Promotes Yohimbine Yohimbine Yohimbine->PLCg1 Inhibits Phosphorylation Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Observed Check_Signal Is Signal Low or Background High? Start->Check_Signal Low_Signal Low Signal Check_Signal->Low_Signal Low Signal High_Background High Background Check_Signal->High_Background High Background Troubleshoot_Low_Signal Optimize Reagent Concentrations (Ligand, Receptor) Verify Reagent Integrity Check Instrument Settings Low_Signal->Troubleshoot_Low_Signal Troubleshoot_High_Background Optimize Blocking Conditions Increase Wash Steps Check for Autofluorescence (Ligand, Buffer) High_Background->Troubleshoot_High_Background Re_evaluate Re-evaluate S/N Ratio Troubleshoot_Low_Signal->Re_evaluate Troubleshoot_High_Background->Re_evaluate Resolved Issue Resolved Re_evaluate->Resolved Improved Further_Investigation Further Investigation Needed (Consult Literature, Technical Support) Re_evaluate->Further_Investigation Not Improved

References

Preventing degradation of Himbadine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Himbadine Extraction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction from its natural sources, primarily the bark of Himantandra baccata. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a piperidine alkaloid with the chemical formula C₂₁H₃₁NO₂.[1] Like many complex natural products, this compound can be susceptible to degradation under the chemical and physical stresses of the extraction process. Factors such as pH, temperature, and exposure to light can alter its chemical structure, leading to lower yields and the presence of impurities in the final extract. Ensuring the stability of this compound is critical for accurate downstream analysis and for preserving its biological activity.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: Based on the general knowledge of piperidine alkaloid chemistry, the primary factors that can lead to the degradation of this compound include:

  • pH Extremes: Both strongly acidic and alkaline conditions can promote hydrolysis or rearrangement of the alkaloid structure. The piperidine ring, a core feature of this compound, can be susceptible to cleavage under harsh pH conditions.

  • Elevated Temperatures: High temperatures used during extraction and solvent evaporation can accelerate degradation reactions.[2] Many alkaloids are thermolabile, and prolonged exposure to heat can lead to significant losses.

  • Oxidation: Exposure to air (oxygen) and certain solvents can lead to the oxidation of the molecule. The presence of a nitrogen atom in the piperidine ring can be a site for oxidation.

  • Light Exposure: Many complex organic molecules are sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of various artifacts.

Q3: Which solvent system is recommended for this compound extraction?

A3: The optimal solvent for this compound extraction depends on the specific protocol, but generally, polar solvents like methanol or ethanol are effective for initial extraction from the plant material as they can dissolve both the free base and salt forms of alkaloids.[3] For subsequent liquid-liquid partitioning in an acid-base extraction, a water-immiscible organic solvent such as chloroform or ethyl acetate is typically used to separate the this compound free base from the aqueous phase. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q4: How can I monitor the degradation of this compound during my extraction process?

A4: The most reliable method for monitoring this compound degradation is through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is ideal for quantifying the amount of intact this compound and detecting the appearance of degradation products.[1][4] A stability-indicating HPLC method can be developed to separate this compound from its potential degradation products, allowing for accurate assessment of its stability under different conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides systematic troubleshooting steps.

Problem Potential Cause Troubleshooting/Optimization Steps
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be insufficient.- Ensure the plant material (bark) is finely powdered to maximize surface area. - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency. - Increase the extraction time incrementally and monitor the yield to determine the optimal duration. - Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[5]
Degradation of this compound: The extraction conditions (pH, temperature) may be too harsh.- Maintain a neutral or slightly acidic pH during the initial extraction. Avoid strong acids or bases. - Perform extractions at room temperature or under gentle heating (e.g., not exceeding 40-50°C).[2] - Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
Presence of Impurities in the Final Extract Co-extraction of other compounds: The initial solvent may be too non-selective, pulling out fats, waxes, and pigments along with the alkaloids.- Perform an initial "de-fatting" step by washing the powdered plant material with a non-polar solvent like hexane before the main alkaloid extraction. - Optimize the pH during acid-base liquid-liquid partitioning to selectively extract this compound.
Formation of Degradation Products: this compound may be degrading during the process.- Protect the extraction mixture from light by using amber glassware or covering the apparatus with aluminum foil. - Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Emulsion Formation During Liquid-Liquid Extraction Vigorous shaking: Shaking the separatory funnel too aggressively can create stable emulsions.- Gently invert the separatory funnel for mixing instead of vigorous shaking. - Allow the mixture to stand for a longer period for the layers to separate. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

While a specific, validated protocol for this compound extraction is not widely published, the following general acid-base extraction protocol for alkaloids from plant bark can be adapted and optimized for this compound.

1. Preparation of Plant Material:

  • Obtain dried bark of Himantandra baccata.

  • Grind the bark into a fine powder (e.g., to pass through a 40-mesh sieve).

2. Initial Extraction:

  • Macerate the powdered bark in methanol (or 70% ethanol) at a 1:10 solid-to-solvent ratio (w/v) for 24-48 hours at room temperature with occasional stirring.

  • Alternatively, perform Soxhlet extraction for 6-8 hours.

  • Filter the extract and concentrate it under reduced pressure at a temperature below 45°C to obtain a crude methanolic extract.

3. Acid-Base Liquid-Liquid Partitioning:

  • Dissolve the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

  • Wash the acidic solution with a non-polar organic solvent like hexane or dichloromethane to remove neutral and weakly acidic impurities. Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a base such as ammonium hydroxide. This will convert the this compound salt into its free base form.

  • Extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic extracts.

4. Final Isolation:

  • Wash the combined organic extracts with distilled water to remove any remaining base.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude this compound extract.

5. Purification (Optional):

  • The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative HPLC.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound extraction.

Extraction_Workflow Plant Powdered Himantandra baccata Bark Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Acidification Acidification (e.g., 2% HCl) CrudeExtract->Acidification Defatting Liquid-Liquid Extraction (with Hexane) Acidification->Defatting AqueousLayer1 Acidic Aqueous Layer (contains this compound-HCl) Defatting->AqueousLayer1 Aqueous Phase Basification Basification (e.g., NH4OH to pH 9-10) AqueousLayer1->Basification LLE Liquid-Liquid Extraction (with Chloroform) Basification->LLE OrganicLayer Organic Layer (contains this compound free base) LLE->OrganicLayer Organic Phase Drying Drying & Evaporation OrganicLayer->Drying Crudethis compound Crude this compound Drying->Crudethis compound Purification Purification (e.g., Chromatography) Crudethis compound->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for acid-base extraction of this compound.

Degradation_Factors This compound This compound Degradation Degradation This compound->Degradation pH Extreme pH (Acidic or Alkaline) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure (UV) Light->Degradation Oxidation Oxidizing Agents (e.g., Air) Oxidation->Degradation

Caption: Key factors contributing to this compound degradation.

References

Technical Support Center: Optimization of Alkaloid Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a significant lack of available scientific literature regarding in vivo studies, dosage, and specific signaling pathways for Himbadine , this technical support center has been created using data for Yohimbine , a well-researched alkaloid with a similar indole structure. This guide is intended to serve as a comprehensive example and a practical template for researchers working with related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Yohimbine?

A1: Yohimbine primarily acts as a selective antagonist of alpha-2 adrenergic receptors (α2-ARs).[1][2][3][4] By blocking these presynaptic autoreceptors, it inhibits the negative feedback loop that normally suppresses the release of norepinephrine.[2][4][5] This leads to an increase in norepinephrine levels in the synaptic cleft, resulting in enhanced sympathetic nervous system activity.[4][5] At higher concentrations, Yohimbine may also interact with other receptors, including alpha-1 adrenergic and serotonin receptors.[2][6]

Q2: What are the common routes of administration for Yohimbine in in vivo studies?

A2: The most common routes of administration for Yohimbine in animal studies are intraperitoneal (i.p.) and intravenous (i.v.) injections. Oral gavage (p.o.) is also used, but bioavailability can be variable.[5][7][8] The choice of administration route depends on the experimental design, the desired speed of onset, and the target physiological system.

Q3: What is a typical starting dose for Yohimbine in a rodent model?

A3: A typical starting dose for Yohimbine in rats can range from 0.5 to 5 mg/kg for intraperitoneal administration.[9] For intravenous administration in rats, doses around 1 mg/kg have been used to study its pharmacokinetic profile.[10] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental model and desired effect.

Q4: What are the potential side effects or toxicities of Yohimbine at higher doses?

A4: At higher doses, Yohimbine can induce a range of adverse effects due to its sympathomimetic action. These include anxiety, increased heart rate (tachycardia), elevated blood pressure (hypertension), and increased motor activity.[2][11][12] In severe cases, particularly at very high doses, more serious toxicities such as seizures and cardiac events have been reported.[11][12][13]

Q5: How does the pharmacokinetic profile of Yohimbine influence experimental design?

A5: Yohimbine is rapidly absorbed and has a relatively short elimination half-life in many species.[3][5][6] For example, in rats, after an intravenous injection, it has a rapid distribution phase followed by a slower elimination phase.[10] In humans, the oral bioavailability of Yohimbine is highly variable.[7][8] This rapid metabolism and variable bioavailability mean that the timing of administration and measurement of effects are critical components of the experimental design.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect at the initial dose. - The dose is too low for the specific animal model or strain.- Poor bioavailability via the chosen administration route (e.g., oral).- The compound has degraded.- Perform a dose-escalation study to find the effective dose.- Consider a different route of administration with higher bioavailability (e.g., i.p. or i.v.).- Verify the integrity and concentration of your Yohimbine solution.
High variability in animal responses. - Inconsistent administration technique.- Individual differences in metabolism (e.g., CYP2D6 enzyme activity).[14]- The animal's stress level or other environmental factors.- Ensure all researchers are using a standardized administration protocol.- Increase the number of animals per group to improve statistical power.- Acclimatize animals properly and maintain a consistent experimental environment.
Animals exhibit signs of distress (e.g., excessive anxiety, agitation). - The administered dose is too high, leading to toxicity.[12]- The animal model is particularly sensitive to the sympathomimetic effects of Yohimbine.- Immediately reduce the dose in subsequent experiments.- Monitor animals closely for adverse effects and establish clear humane endpoints.- Consider a different, more specific antagonist if the side effects interfere with the study's objectives.
Unexpected or paradoxical effects are observed. - Off-target effects at higher concentrations (e.g., interaction with serotonin receptors).[6][9]- The compound may have a biphasic dose-response curve.- Review the literature for known off-target effects of Yohimbine.- Conduct a wider dose-response study to characterize the full range of effects.- Use more specific pharmacological tools to confirm the mechanism of action.

Data Presentation: Yohimbine Dosage in Preclinical Models

Animal Model Route of Administration Dosage Range Observed Effect/Application Reference(s)
RatIntraperitoneal (i.p.)0.5 - 5 mg/kgLocomotor activation, anxiety, reversal of anesthesia[9]
RatIntravenous (i.v.)0.3 - 3 mg/kgPharmacokinetic studies, dose-dependent increases in brain concentration[10]
RatOral (p.o.)2.1 - 5 mg/kgAppetite suppression in obese models[14]
MouseIntraperitoneal (i.p.)1 - 10 mg/kgReversal of drug-induced effects, behavioral studies
HumanOral (p.o.)5 - 20 mg (total daily dose)Treatment of erectile dysfunction, fat loss studies[11]

Experimental Protocols

Protocol: Dose-Response Study for Yohimbine in a Rodent Model

1. Objective: To determine the effective dose range of Yohimbine for a specific physiological or behavioral endpoint.

2. Materials:

  • Yohimbine hydrochloride
  • Sterile saline (0.9% NaCl) or another appropriate vehicle
  • Animal model (e.g., Sprague-Dawley rats)
  • Syringes and needles for the chosen administration route
  • Equipment for measuring the desired endpoint (e.g., locomotor activity chambers, blood pressure monitor)

3. Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing and handling procedures for at least one week before the experiment.
  • Preparation of Yohimbine Solutions: Prepare a stock solution of Yohimbine hydrochloride in the chosen vehicle. Perform serial dilutions to create a range of doses (e.g., 0.1, 0.5, 1, 2.5, and 5 mg/kg). Prepare a vehicle-only control.
  • Animal Grouping: Randomly assign animals to different treatment groups (including the vehicle control group), with a sufficient number of animals per group (n=8-10 is common).
  • Administration: Administer the assigned dose of Yohimbine or vehicle to each animal via the chosen route of administration (e.g., i.p. injection). The volume should be consistent across all animals (e.g., 1 ml/kg).
  • Endpoint Measurement: At a predetermined time point after administration (based on the known pharmacokinetics of Yohimbine), measure the desired physiological or behavioral endpoint.
  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control. Plot the data as a dose-response curve.

4. Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling Yohimbine.
  • Monitor animals closely for any signs of adverse reactions or toxicity.
  • Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

Visualizations

Yohimbine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2_AR Alpha-2 Adrenergic Receptor (α2-AR) Yohimbine->Alpha2_AR Blocks NE_Vesicle Norepinephrine (NE) Vesicle Alpha2_AR->NE_Vesicle Inhibits Release NE NE NE_Vesicle->NE Release Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds Cellular_Response Increased Sympathetic Response Postsynaptic_Receptor->Cellular_Response Activates

Caption: Yohimbine's mechanism as an Alpha-2 adrenergic receptor antagonist.

Experimental_Workflow start Define Research Question & Endpoint lit_review Literature Review: Existing Dosages & PK Data start->lit_review dose_prep Prepare Vehicle & Serial Dilutions of Compound lit_review->dose_prep animal_groups Randomize Animals into Control & Treatment Groups dose_prep->animal_groups administration Administer Compound (e.g., i.p., i.v., p.o.) animal_groups->administration observation Monitor for Adverse Effects administration->observation measurement Measure Endpoint at Pre-determined Timepoints administration->measurement data_analysis Statistical Analysis & Dose-Response Curve measurement->data_analysis conclusion Determine Optimal Dose & Conclude Study data_analysis->conclusion

Caption: General workflow for an in vivo dose-response study.

References

Troubleshooting unexpected results in Himbadine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Himbadine. The information is designed to address specific issues that may arise during experimentation and to provide detailed methodologies for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an alkaloid that acts as a competitive muscarinic receptor antagonist. It displays selectivity for the M2 and M4 muscarinic acetylcholine receptor subtypes over the M1, M3, and M5 subtypes.[1][2] This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in various physiological processes.

Q2: What are the expected outcomes of a functional assay when using this compound?

A2: As a competitive antagonist of the Gi/o-coupled M2 and M4 receptors, this compound is expected to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels.[1] Therefore, in a functional assay measuring cAMP, the addition of this compound should block the effect of a muscarinic agonist (like carbachol or acetylcholine), leading to a return of cAMP levels towards baseline or forskolin-stimulated levels.

Q3: I am observing lower than expected potency for this compound in my assays. What could be the cause?

A3: Lower than expected potency can arise from several factors. Ensure the stability and solubility of your this compound stock solution in the assay buffer. Degradation or precipitation of the compound will lead to a lower effective concentration. Additionally, the choice of radioligand and its concentration in binding assays, or the agonist concentration in functional assays, can significantly impact the apparent potency of an antagonist. It is also crucial to verify the identity and purity of your this compound sample.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is known for its selectivity for M2/M4 muscarinic receptors, like any pharmacological agent, it has the potential for off-target effects, especially at higher concentrations. It is advisable to perform counter-screening against a panel of other relevant receptors, especially other G-protein coupled receptors (GPCRs), to ensure the observed effects are specific to the intended target.

Troubleshooting Guide

This guide addresses common unexpected results encountered during this compound experiments.

Observed Problem Potential Cause Recommended Troubleshooting Steps
High non-specific binding in radioligand binding assays. 1. Radioligand concentration is too high.2. Inadequate blocking of non-specific sites.3. Insufficient washing.4. Lipophilicity of this compound or the radioligand.1. Use a radioligand concentration at or below its Kd.2. Optimize blocking agents (e.g., BSA) in the assay buffer and pre-treat filters with polyethyleneimine (PEI).3. Increase the number and volume of wash steps with ice-cold buffer.4. Consider using a more hydrophilic radioligand if available.
Variability in IC50/Ki values between experiments. 1. Inconsistent assay conditions (e.g., temperature, incubation time, buffer composition).2. Differences in cell passage number or membrane preparation quality.3. Pipetting errors or inconsistent reagent concentrations.4. Variability in data analysis methods.1. Standardize all assay parameters and document them meticulously.2. Use cells within a defined passage number range and ensure consistent membrane preparation protocols.3. Calibrate pipettes regularly and prepare fresh reagents for each experiment.4. Use a consistent non-linear regression model for data fitting.
Atypical Schild plot (slope significantly different from 1). 1. Complex binding kinetics (e.g., allosteric interactions, multiple binding sites).2. The antagonist is not truly competitive.3. Experimental artifacts (e.g., non-equilibrium conditions).1. Investigate the possibility of allosteric modulation by this compound or the agonist.2. Verify the competitive nature of this compound's antagonism through other functional assays.3. Ensure that the incubation time is sufficient to reach equilibrium for both the agonist and antagonist.
Unexpected agonist-like effects of this compound. 1. Inverse agonism at constitutively active receptors.2. Off-target agonistic activity at another receptor.3. In rare cases, M2 receptors can couple to Gs or Gq/11 G-proteins, leading to an increase in cAMP or inositol phosphate accumulation, respectively.[3]1. Test for constitutive activity in your expression system.2. Perform a broad off-target screening panel.3. Investigate downstream signaling pathways beyond cAMP, such as inositol phosphate accumulation, to characterize the full signaling profile of this compound in your system.

Data Presentation

This compound Binding Affinities (Kd and pKB Values)

The following table summarizes the reported binding affinities of this compound for the five human muscarinic receptor subtypes. Note that values can vary depending on the experimental conditions and tissue/cell type used.

Receptor SubtypeReported Kd (nM)Reported pKBReference
hM1 83-[1]
hM2 4-[1]
hM3 597.6[1][4]
hM4 7-[1]
hM5 2966.3[1][4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic M2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the M2 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M2 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable M2 antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • This compound stock solution.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound dilution or vehicle (for total binding) or Atropine (for non-specific binding).

    • Radioligand ([³H]-NMS at a concentration close to its Kd).

    • Cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Functional cAMP Assay for M2 Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.

  • Assay medium: HBSS or serum-free medium with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Muscarinic agonist: Carbachol or Acetylcholine.

  • Forskolin.

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

  • Seed the M2 receptor-expressing cells in a 96- or 384-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with assay medium and pre-incubate with serial dilutions of this compound or vehicle for 15-30 minutes.

  • Add the muscarinic agonist at a concentration that gives a submaximal response (e.g., EC80) to all wells except the baseline controls.

  • Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubate for the time recommended by the cAMP detection kit manufacturer (typically 15-60 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the kit's protocol.

  • Generate a dose-response curve for this compound's inhibition of the agonist effect and calculate the IC50 value.

Visualizations

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway This compound This compound M2R M2 Muscarinic Receptor This compound->M2R Blocks Agonist Acetylcholine (Agonist) Agonist->M2R Activates Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Inhibition of Cellular Response PKA->CellularResponse Leads to

Caption: Canonical Gi-coupled signaling pathway of the M2 muscarinic receptor and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Himbadine_Workflow start Start: This compound Compound solubility Solubility & Stability Assessment start->solubility binding_assay Radioligand Binding Assay (M1-M5 Subtypes) solubility->binding_assay selectivity Determine Ki and Selectivity Profile binding_assay->selectivity functional_assay Functional Assay (cAMP) vs. M2 Receptor selectivity->functional_assay potency Determine IC50 and Mode of Antagonism functional_assay->potency off_target Off-Target Screening (GPCR Panel) potency->off_target conclusion Conclude on this compound's Pharmacological Profile off_target->conclusion

Caption: A typical experimental workflow for the pharmacological characterization of this compound.

References

Refining analytical methods for Himbadine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Himbadine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to support their experimental work. As this compound is a sparsely studied piperidine alkaloid, this guide synthesizes best practices from the analysis of similar compounds to provide a robust starting point for method development and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of this compound?

A1: this compound, as a piperidine alkaloid, is a basic compound. The primary analytical challenge is managing its interaction with the stationary phase in reverse-phase HPLC.[1][2][3][4] Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atom of this compound, leading to poor peak shape, specifically peak tailing.[1][2][3][4] This can compromise resolution and lead to inaccurate quantification.[4] Other challenges include developing sensitive detection methods and ensuring efficient extraction from complex matrices.

Q2: Which HPLC column is recommended for this compound analysis?

A2: To mitigate peak tailing associated with basic compounds, it is advisable to use a modern, end-capped C18 or a polar-embedded column.[1][4] These columns have a lower concentration of accessible silanol groups.[4] For particularly challenging separations, a column designed for high-pH conditions can be used to run the mobile phase at a pH where this compound is not ionized, although this may reduce retention in reverse-phase mode.

Q3: What are the recommended starting conditions for an HPLC-UV method?

A3: A good starting point would be a gradient elution on a C18 column with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The low pH of the mobile phase protonates the silanol groups on the column, reducing their interaction with the protonated this compound molecule.[1][2]

Q4: Can this compound be analyzed by Mass Spectrometry (MS)?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the sensitive and selective detection of this compound. Electrospray ionization (ESI) in positive ion mode is expected to be very effective, as the piperidine nitrogen is readily protonated.[5][6][7]

Q5: How should I prepare a plant-based sample for this compound analysis?

A5: A common approach for alkaloid extraction from plant material involves an initial extraction with an acidified solvent (e.g., methanol or ethanol with 0.1-1% formic or acetic acid) to protonate the alkaloids and increase their solubility.[8][9] This is often followed by a clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before injection into the HPLC system.[4][10][11]

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
Peak Tailing Secondary Silanol Interactions: The basic nitrogen on this compound interacts with acidic silanol groups on the HPLC column packing material.[1][2][3][4]1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid to your aqueous mobile phase to bring the pH to ~2.5-3. This protonates the silanol groups, minimizing interaction.[1][2] 2. Increase Buffer Strength: Use a buffer (e.g., 20-50 mM ammonium formate) to maintain a consistent low pH.[1][3] 3. Use a Modern Column: Switch to a column with advanced end-capping or a polar-embedded phase designed to shield silanol activity.[1][4]
Column Overload: Injecting too much sample can saturate the column, leading to a "shark-fin" peak shape.1. Dilute the Sample: Reduce the concentration of your sample. 2. Decrease Injection Volume: Inject a smaller volume onto the column.[1]
Poor Sensitivity Suboptimal Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum for this compound.1. Determine λmax: If you have a pure standard, perform a UV scan to find the wavelength of maximum absorbance. For many alkaloids, this is in the 220-280 nm range. 2. Use a Diode Array Detector (DAD): A DAD or PDA detector can acquire the full UV spectrum for your peak, allowing you to select the optimal wavelength post-run.[12]
Sample Dilution: The concentration of this compound in the injected sample is too low.1. Concentrate the Sample: Evaporate the sample solvent and reconstitute in a smaller volume. 2. Improve Extraction/Clean-up: Optimize your sample preparation to increase the final concentration of the analyte.
Shifting Retention Times Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition can affect the retention of an ionizable compound like this compound.1. Prepare Mobile Phase in Bulk: Make a large batch of mobile phase to ensure consistency across a sequence of runs. 2. Premix Solvents: If using an isocratic method, premix the aqueous and organic components before adding them to the solvent reservoir.
Temperature Fluctuations: Changes in ambient temperature can affect retention time.1. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for stable and reproducible chromatography.
LC-MS Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
No or Low Signal in MS Incorrect Ionization Mode: this compound is a basic compound and will ionize best in positive mode.1. Set Polarity to Positive: Ensure your mass spectrometer is operating in positive electrospray ionization (ESI+) mode.[5][7]
Suboptimal Source Conditions: Ion source parameters (e.g., capillary voltage, gas flow, temperature) are not optimized for this compound.1. Infuse a Standard: Directly infuse a solution of this compound standard into the mass spectrometer to tune the source parameters for maximum signal intensity.
In-Source Fragmentation High Source Energy: Excessive energy in the ion source (e.g., high capillary or fragmentor voltage) can cause the molecule to fragment before mass analysis.1. Reduce Source Voltages: Systematically lower the fragmentor/cone voltage and observe the increase in the precursor ion signal.
Matrix Effects (Ion Suppression) Co-eluting Matrix Components: Other compounds from the sample matrix eluting at the same time as this compound can compete for ionization, reducing the this compound signal.1. Improve Chromatographic Separation: Modify the HPLC gradient to better separate this compound from interfering peaks. 2. Enhance Sample Clean-up: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove matrix components.[4] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, lessening the suppression effect.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (Illustrative)

This protocol is a general guideline for the extraction and purification of alkaloids like this compound from a dried plant matrix.

  • Extraction:

    • Weigh 1 gram of powdered, dried plant material into a centrifuge tube.

    • Add 10 mL of methanol containing 1% formic acid.

    • Vortex for 1 minute, then sonicate for 30 minutes.[13]

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the plant pellet with another 10 mL of extraction solvent.

    • Combine the supernatants.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Dilute the combined supernatant from the extraction step 1:1 with water and load it onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute the this compound and other alkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial HPLC mobile phase for analysis.[10]

Protocol 2: HPLC-UV Method Parameters (Illustrative)
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 80% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 235 nm (Hypothetical λmax)

  • Injection Volume: 5 µL

Protocol 3: LC-MS/MS Method Parameters (Illustrative)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Precursor Ion (this compound [M+H]⁺): m/z 330.24 (Calculated for C₂₁H₃₂NO₂)

  • Product Ions (for MRM):

    • Transition 1: 330.24 → 122.1 (Hypothetical, representing the piperidine moiety)

    • Transition 2: 330.24 → 96.1 (Hypothetical, further fragmentation)

  • Collision Energy: Optimize by infusing a standard; start with 15-25 eV.

Quantitative Data (Illustrative Examples)

The following tables present hypothetical but realistic performance characteristics for the analytical methods described above. These should be validated experimentally.

Table 1: HPLC-UV Method Performance

ParameterValue
Retention Time (RT)6.5 min
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterValue
Retention Time (RT)6.5 min
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD, n=6)< 5.0%
Accuracy (% Recovery)92 - 108%

Visualizations

Himbadine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 1. Plant Material (e.g., Galbulimima bark) p2 2. Extraction (Acidified Methanol) p1->p2 p3 3. Clean-up (Solid-Phase Extraction) p2->p3 p4 4. Final Extract (Reconstituted in Mobile Phase) p3->p4 a1 5. HPLC or LC-MS Injection p4->a1 Inject a2 6. Chromatographic Separation (C18 Reverse Phase) a1->a2 a3 7. Detection (UV or MS/MS) a2->a3 a4 8. Data Processing (Quantification) a3->a4

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_column Is the column old or known to be degraded? start->check_column sol_column Action: Replace with a new, end-capped C18 column. check_column->sol_column Yes check_ph Is the mobile phase pH > 3.5 or unbuffered? check_column->check_ph No end Peak Shape Improved sol_column->end sol_ph Action: Add 0.1% Formic Acid to lower pH to ~2.7. check_ph->sol_ph Yes check_overload Is the peak shape a 'shark-fin' (overload)? check_ph->check_overload No sol_ph->end sol_overload Action: Dilute sample or reduce injection volume. check_overload->sol_overload Yes check_overload->end No sol_overload->end

Caption: Troubleshooting logic for this compound peak tailing.

References

Technical Support Center: Enhancing the Efficiency of Himbadine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Himbadine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: We are struggling with low yields in our this compound N-alkylation reaction. What are the common causes and potential solutions?

A1: Low yields in N-alkylation reactions of this compound are a common issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and troubleshooting strategies:

  • Poor quality of starting materials: Ensure your this compound starting material is pure. Impurities can interfere with the reaction.

  • Suboptimal reaction conditions: The choice of solvent, base, temperature, and reaction time are critical. A systematic optimization of these parameters is recommended.

  • Steric hindrance: The bulky nature of the this compound scaffold can hinder the approach of the alkylating agent. Using a less sterically hindered alkylating agent or optimizing the reaction temperature might help.

  • Side reactions: Over-alkylation (quaternization of the nitrogen) or reaction at other potential reactive sites can reduce the yield of the desired mono-alkylated product. Careful control of stoichiometry and reaction conditions is crucial.

For a more detailed troubleshooting workflow, please refer to the diagram below.

Low_Yield_Troubleshooting start Low Yield in N-Alkylation check_purity Verify Purity of this compound and Alkylating Agent start->check_purity optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions If pure solution Improved Yield check_purity->solution If impure, purify first steric_hindrance Consider Steric Hindrance optimize_conditions->steric_hindrance sub_optimize Solvent Screening Base Selection Temperature Gradient Time Course Study optimize_conditions->sub_optimize side_reactions Investigate Potential Side Reactions steric_hindrance->side_reactions sub_steric Use less bulky alkylating agent Increase reaction temperature steric_hindrance->sub_steric side_reactions->solution sub_side Control stoichiometry (1:1 ratio) Monitor reaction closely by TLC/LC-MS side_reactions->sub_side

Caption: Troubleshooting workflow for low N-alkylation yield.

Q2: We are observing multiple products in our reaction mixture. How can we improve the selectivity for the desired N-alkylated this compound?

A2: The formation of multiple products often points towards a lack of selectivity. Here are some strategies to enhance the selectivity of your this compound derivatization:

  • Choice of Base: A non-nucleophilic, sterically hindered base can minimize side reactions.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.

  • Protecting Groups: If this compound possesses other reactive functional groups, consider using protecting groups to mask them before performing the N-alkylation. The choice of protecting group will depend on the specific functional group and the overall synthetic strategy.

Q3: What are the best methods for purifying this compound derivatives?

A3: The purification of this compound derivatives can be challenging due to their often similar polarities. A combination of chromatographic techniques is usually necessary.

  • Flash Column Chromatography: This is the most common initial purification step. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for good separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the method of choice. Both normal-phase and reverse-phase columns can be employed depending on the derivative's polarity.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique can be particularly effective for separating closely related alkaloids and their derivatives.[1][2]

Troubleshooting Guides

Issue 1: Incomplete Reaction
Symptom Possible Cause Suggested Solution
Starting material remains after prolonged reaction time.Insufficient reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of bromide).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Issue 2: Formation of an Inseparable Mixture of Products
Symptom Possible Cause Suggested Solution
Multiple spots of similar Rf values on TLC.Formation of diastereomers or constitutional isomers.Optimize reaction conditions to favor the formation of one isomer.
Employ chiral chromatography or derivatization with a chiral auxiliary for separation.
Complex mixture of byproducts.Re-evaluate the reaction mechanism and identify potential side reactions.
Consider a different synthetic route or the use of protecting groups.
Issue 3: Decomposition of Product During Work-up or Purification
Symptom Possible Cause Suggested Solution
Appearance of new, lower Rf spots on TLC after work-up.Product instability to acidic or basic conditions.Perform a neutral work-up. Use a milder purification technique like flash chromatography with a neutral solvent system.
Product degradation on silica gel.Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Alkylation_Workflow start Start: this compound dissolve Dissolve this compound in DMF start->dissolve add_base Add K2CO3 dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat Heat and Monitor by TLC add_alkyl_halide->heat workup Aqueous Work-up and Extraction heat->workup purify Purify by Column Chromatography workup->purify product N-Alkyl this compound purify->product

Caption: Experimental workflow for N-alkylation of this compound.

Protocol 2: Purification of this compound Derivatives by Preparative HPLC

This protocol provides a general guideline for purifying this compound derivatives using preparative HPLC.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • Appropriate preparative column (e.g., C18 for reverse-phase or silica for normal-phase).

Mobile Phase Preparation:

  • Reverse-Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Normal-Phase: A gradient of a non-polar solvent like hexane or heptane (A) and a more polar solvent like ethyl acetate or isopropanol (B).

Procedure:

  • Dissolve the crude sample in a minimal amount of the initial mobile phase solvent.

  • Filter the sample solution through a 0.45 µm filter.

  • Develop an appropriate gradient method on an analytical HPLC to achieve good separation of the target compound from impurities.

  • Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column size.

  • Inject the sample onto the preparative column.

  • Collect fractions corresponding to the peak of the desired product.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Himbacine

Position¹³C NMR¹H NMR
235.22.55 (m)
325.81.60 (m), 1.45 (m)
433.11.80 (m)
4a45.12.10 (m)
529.51.55 (m), 1.35 (m)
626.31.70 (m), 1.50 (m)
728.91.65 (m), 1.40 (m)
839.81.90 (m)
8a48.22.20 (m)
9130.55.40 (dd, J = 15.5, 8.0 Hz)
10132.15.60 (dt, J = 15.5, 7.0 Hz)
1142.32.80 (m)
12178.1-
1378.54.20 (t, J = 7.5 Hz)
1'60.13.10 (m)
2'32.51.75 (m), 1.55 (m)
3'24.11.60 (m), 1.40 (m)
4'31.81.70 (m), 1.50 (m)
5'58.22.90 (m)
N-CH₃41.52.25 (s)
6'-CH₃21.31.10 (d, J = 6.5 Hz)

Note: NMR data can vary slightly depending on the solvent and instrument used. This table provides approximate values for Himbacine as a reference.[3]

Disclaimer: This technical support center provides general guidance. Experimental conditions should be optimized for each specific this compound derivative. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Mitigating Off-Target Effects of Himbadine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Himbadine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural alkaloid that functions as a competitive muscarinic acetylcholine receptor antagonist. It exhibits selectivity for the M2 muscarinic receptor subtype.[1] This selectivity makes it a valuable tool for studying the role of M2 receptors in various physiological processes.

Q2: What are the known on-target binding affinities of this compound?

This compound has been shown to bind to all five muscarinic receptor subtypes with varying affinities. Its highest affinity is for the M2 and M4 receptors. The table below summarizes the dissociation constants (Kd) of this compound for human muscarinic receptor subtypes.

Receptor SubtypeDissociation Constant (Kd) in nM
hM183
hM24
hM359
hM47
hM5296
(Data sourced from a study by Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors[1])

Q3: What are the known off-target effects of this compound?

Currently, there is limited publicly available data from broad off-target screening panels (such as the Eurofins SafetyScreen) for this compound. While it shows good selectivity for M2/M4 receptors over other muscarinic subtypes, researchers should be aware of the potential for interactions with other, unrelated targets, especially at higher concentrations. General strategies for identifying and mitigating off-target effects should always be employed.

Q4: How can I be confident that the observed effect in my assay is due to on-target M2 receptor antagonism?

To ensure the observed effect is on-target, a combination of approaches is recommended:

  • Dose-response relationship: The effect should be dose-dependent and correlate with the known binding affinity of this compound for the M2 receptor.

  • Use of a structurally unrelated antagonist: A second, structurally different M2 antagonist should produce a similar biological effect.

  • Rescue experiments: The effect of this compound should be reversible by co-incubation with an M2 receptor agonist.

  • Use of control cell lines: If available, experiments should be performed in parallel with a cell line that does not express the M2 receptor. The effect should be absent or significantly reduced in the control cell line.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in a functional assay (e.g., Calcium Mobilization Assay).

Q: My this compound-treated cells show an unexpected phenotype, or the results are not reproducible. What could be the cause and how can I troubleshoot this?

A: Inconsistent or unexpected results can arise from both on-target and off-target effects, as well as experimental variability. Here is a troubleshooting workflow:

  • Confirm On-Target Activity: First, ensure that the observed effect is consistent with M2 receptor antagonism in your specific assay system. M2 receptors are typically Gαi-coupled, leading to a decrease in cAMP levels. If you are using a calcium mobilization assay, any observed signal may be indirect or due to off-target effects, as Gαi-coupling does not directly stimulate calcium release.

  • Investigate Potential Off-Target Effects:

    • Lower this compound Concentration: High concentrations of any small molecule can lead to off-target binding. Perform a dose-response experiment to determine the lowest effective concentration that produces the expected on-target effect.

    • Use a Structurally Unrelated M2 Antagonist: If a different M2 antagonist with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

    • Control for Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based assays). Run a control with this compound in a cell-free assay system to rule this out.

  • Optimize Assay Conditions:

    • Cell Health and Density: Ensure your cells are healthy and plated at a consistent density.

    • Reagent Quality: Verify the quality and concentration of all reagents, including this compound.

    • Incubation Times: Optimize incubation times for both this compound and any stimulating agonist.

start Inconsistent/Unexpected Results q1 Is the effect dose-dependent and consistent with M2 antagonism? start->q1 on_target Likely on-target effect. Proceed with validation experiments. q1->on_target Yes q2 Have you tried a lower concentration of this compound? q1->q2 No a1_yes Yes a1_no No lower_conc Perform dose-response curve to find lowest effective concentration. q2->lower_conc No q3 Does a structurally unrelated M2 antagonist show the same effect? q2->q3 Yes assay_interference Check for assay interference (e.g., autofluorescence). q2->assay_interference a2_yes Yes a2_no No lower_conc->q3 q3->on_target Yes off_target Potential off-target effect. Consider counter-screening or using an alternative compound. q3->off_target No a3_yes Yes a3_no No

Troubleshooting logic for inconsistent results.
Issue 2: Differentiating On-Target vs. Off-Target Effects in Cellular Assays.

Q: I observe a cellular phenotype with this compound that is not typically associated with M2 receptor blockade. How can I systematically determine if this is an off-target effect?

A: The following experimental workflow can help distinguish between on-target and off-target effects.

cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Conclusion observe Observe Phenotype with this compound dose_response 1. Dose-Response Curve observe->dose_response unrelated_antagonist 2. Test Structurally Unrelated M2 Antagonist dose_response->unrelated_antagonist agonist_rescue 3. Agonist Rescue Experiment unrelated_antagonist->agonist_rescue control_cell_line 4. Use M2 Knockout/Negative Cell Line agonist_rescue->control_cell_line on_target Phenotype is On-Target control_cell_line->on_target All tests confirm M2 involvement off_target Phenotype is Off-Target control_cell_line->off_target Tests do not support M2 involvement

Workflow to differentiate on- and off-target effects.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is for determining the binding affinity (Ki) of this compound for muscarinic receptors in a competitive binding format.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • This compound stock solution.

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in order:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (e.g., Atropine).

    • 50 µL of diluted this compound or vehicle.

    • 50 µL of radioligand ([3H]-NMS) at a concentration close to its Kd.

    • 100 µL of cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvest the plate contents onto glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Allow the filters to dry.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol is for a functional assay to measure the effect of this compound on Gq-coupled muscarinic receptors (M1, M3, M5) or to investigate potential off-target effects on other Gq-coupled receptors.

Materials:

  • Cells expressing the target receptor (e.g., CHO-M3 or a cell line for off-target investigation).

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound stock solution.

  • Agonist for the target receptor (e.g., Carbachol for muscarinic receptors).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a 96-well plate and grow overnight.

  • Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127 and probenecid in Assay Buffer).

  • Remove the culture medium and add the dye-loading solution to each well.

  • Incubate for 45-60 minutes at 37°C.

  • Wash the cells with Assay Buffer.

  • Add this compound at various concentrations and incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the agonist (e.g., Carbachol) and immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.

  • Analyze the data by calculating the peak fluorescence response. Determine the IC50 of this compound's inhibitory effect on the agonist-induced calcium flux.

Signaling Pathway

The primary on-target effect of this compound is the antagonism of the M2 muscarinic receptor. The M2 receptor is coupled to an inhibitory G-protein (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound M2R M2 Receptor This compound->M2R Antagonism ACh Acetylcholine ACh->M2R Agonism Gi Gαi Protein M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

M2 muscarinic receptor signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Himbadine and Other Galbulimima Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Himbadine and other alkaloids isolated from the rainforest tree Galbulimima belgraveana. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

The alkaloids of Galbulimima are a structurally diverse family of natural products, broadly categorized into four classes based on their skeletal frameworks. These compounds have garnered significant interest due to their varied and potent biological effects, ranging from psychoactive to antispasmodic and cardiovascular activities. Himbacine, a Class I alkaloid, is the most extensively studied and serves as a crucial reference point for understanding the structure-activity relationships within this family. This compound, a Class III alkaloid, presents a different pharmacological profile, highlighting the nuanced effects of structural modifications across the classes.

Comparative Biological Activity

The primary biological target identified for the himbacine class of Galbulimima alkaloids is the muscarinic acetylcholine receptor, with a notable selectivity for the M2 subtype. In contrast, alkaloids such as this compound and himgaline are characterized by their antispasmodic properties. The development of the himbacine scaffold has also led to the discovery of potent Protease-Activated Receptor 1 (PAR-1) antagonists.

AlkaloidClassPrimary Biological Target(s)Quantitative Activity
Himbacine IMuscarinic M2/M4 Receptor AntagonistpA2 = 8.2 (guinea-pig atria); pA2 ≈ 7.2 (guinea-pig smooth muscle)[1]; pA2 = 7.47 (human colon circular muscle); pA2 = 7.54 (human colon longitudinal muscle)[2]
Himbeline IMuscarinic Receptor AntagonistReduced selectivity for M2 receptors compared to himbacine.[3]
Himandravine IMuscarinic Receptor AntagonistData on receptor subtype selectivity is limited.
N-methylhimandravine IMuscarinic Receptor AntagonistData on receptor subtype selectivity is limited.
This compound IIIUnknown (likely related to antispasmodic effect)Antispasmodic activity observed at 10 mg/mL in rabbit intestine.[3]
Himgaline IIIUnknown (likely related to antispasmodic effect)Potent antispasmodic activity observed at 0.1 mg/mL in rabbit intestine.[3]
Himandrine IIUnknown (effects on sympathetic nervous system)Induces hypotension and bradycardia in cats at 2.5 mg/kg (i.v.).[3]
Vorapaxar (Himbacine derivative) N/AProtease-Activated Receptor 1 (PAR-1) AntagonistPotent PAR-1 antagonist.

Signaling Pathways

The distinct biological effects of Galbulimima alkaloids can be attributed to their interaction with different cellular signaling pathways.

Muscarinic M2 Receptor Signaling

Himbacine and related Class I alkaloids act as antagonists at the M2 muscarinic acetylcholine receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor G_protein Gi Protein (αβγ) M2R->G_protein Activates G_alpha_i Gαi (GTP) G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M2R Agonist Himbacine Himbacine Himbacine->M2R Antagonist ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to G_alpha_i->AC Inhibits PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAR1 PAR-1 Gq Gq Protein PAR1->Gq Activates G1213 G12/13 Protein PAR1->G1213 Activates PLC Phospholipase C Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates RhoA RhoA Activation RhoGEF->RhoA Thrombin Thrombin Thrombin->PAR1 Cleaves & Activates Vorapaxar Vorapaxar Vorapaxar->PAR1 Antagonist PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation RhoA->Platelet_Aggregation Organ_Bath_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tissue_Prep Isolate & Mount Tissue (e.g., guinea-pig ileum) Organ_Bath Organ Bath with Physiological Salt Solution Tissue_Prep->Organ_Bath Equilibration Equilibrate Tissue Organ_Bath->Equilibration Agonist_CRC1 Generate Baseline Agonist Concentration-Response Curve Equilibration->Agonist_CRC1 Antagonist_Inc Incubate with Galbulimima Alkaloid Agonist_CRC1->Antagonist_Inc Agonist_CRC2 Generate Agonist Curve in Presence of Antagonist Antagonist_Inc->Agonist_CRC2 Data_Analysis Calculate pA2 Value from Curve Shift Agonist_CRC2->Data_Analysis

References

Himbadine's Muscarinic Receptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Himbadine's selectivity for muscarinic acetylcholine receptor (mAChR) subtypes against other common antagonists. Experimental data is presented to support these comparisons, alongside detailed methodologies for key assays.

This compound, an alkaloid originally isolated from the bark of Australian magnolias, has garnered significant interest as a muscarinic receptor antagonist with a notable preference for the M2 and M4 subtypes.[1] This selectivity profile distinguishes it from broader-acting antagonists and offers a valuable tool for dissecting the physiological roles of individual mAChR subtypes. This guide will delve into the binding and functional selectivity of this compound, comparing its performance with established non-selective and subtype-selective antagonists.

Comparative Binding Affinities of Muscarinic Antagonists

The selectivity of a ligand is quantitatively expressed by its binding affinity (Ki or Kd values) for different receptor subtypes. A lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and other key muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5).

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound 83[1]4[1]59[1]7[1]296[1]M2 ≈ M4 > M3 > M1 > M5
Atropine 2.22[2]4.32[2]4.16[2]2.38[2]3.39[2]Non-selective
Pirenzepine ~15-21[3][4]~310-690[3][5]~155[6]--M1-selective
4-DAMP 0.57[7]7.3[7]0.37[7]0.72[7]0.55[7]M1, M3, M4, M5 > M2

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative compilation.

As evidenced by the data, this compound exhibits a clear selectivity for M2 and M4 receptors, with approximately 20-fold higher affinity for M2 and 12-fold higher affinity for M4 compared to the M1 subtype.[1] In contrast, Atropine demonstrates high affinity across all subtypes, confirming its non-selective character.[2] Pirenzepine shows a marked preference for the M1 receptor, while 4-DAMP displays high affinity for M1, M3, M4, and M5 receptors with lower affinity for the M2 subtype.[3][5][7]

Functional Selectivity of this compound

Beyond binding affinity, functional assays are crucial for validating the antagonistic activity of a compound at the cellular level. This compound's selectivity is further substantiated in functional studies that measure its ability to block agonist-induced downstream signaling pathways.

Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) turnover.[8][9][10][11] M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8][9][11]

This compound has been shown to be a potent blocker of agonist-mediated cAMP inhibition, a functional response mediated by M2 and M4 receptors.[1] Conversely, it is significantly less potent at inhibiting agonist-induced phosphoinositide turnover, a hallmark of M1 and M3 receptor activation.[1] This functional selectivity aligns with its binding affinity profile.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and other antagonists for each muscarinic receptor subtype.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (hM1-hM5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compounds (this compound, Atropine, Pirenzepine, 4-DAMP).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with receptors) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting Analysis Data Analysis (determine IC50/Ki) Counting->Analysis

Radioligand Binding Assay Workflow
Functional Assays

Objective: To measure the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • CHO cells expressing hM2 or hM4 receptors.

  • Muscarinic agonist (e.g., carbachol, oxotremorine-M).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test antagonist (this compound).

  • cAMP detection kit.

Procedure:

  • Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulate the cells with a fixed concentration of a muscarinic agonist in the presence of forskolin.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

  • Determine the ability of the antagonist to reverse the agonist-induced decrease in cAMP levels and calculate its functional inhibitory constant (pA2 or IC50).

Objective: To measure the ability of this compound to antagonize agonist-induced phosphoinositide hydrolysis.

Materials:

  • CHO cells expressing hM1, hM3, or hM5 receptors.

  • [3H]-myo-inositol (for labeling cellular phosphoinositides).

  • Muscarinic agonist (e.g., carbachol).

  • Test antagonist (this compound).

  • LiCl (to inhibit inositol monophosphatase).

  • Dowex anion-exchange resin.

Procedure:

  • Label the cells overnight with [3H]-myo-inositol.

  • Pre-incubate the labeled cells with varying concentrations of the test antagonist in the presence of LiCl.

  • Stimulate the cells with a fixed concentration of a muscarinic agonist.

  • Stop the reaction and extract the inositol phosphates.

  • Separate the total inositol phosphates using anion-exchange chromatography.

  • Quantify the radioactivity and determine the ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates.

Muscarinic Receptor Signaling Pathways

The differential coupling of muscarinic receptor subtypes to distinct G proteins underlies their diverse physiological effects. The following diagrams illustrate the primary signaling pathways associated with each receptor subtype.

G M1/M3/M5 Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Receptor M1 / M3 / M5 Receptor Gq11 Gq/11 Protein Receptor->Gq11 Agonist PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

M1/M3/M5 Receptor Signaling Pathway

G M2/M4 Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Receptor M2 / M4 Receptor Gio Gi/o Protein Receptor->Gio Agonist AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP AC->cAMP X ATP->cAMP

M2/M4 Receptor Signaling Pathway

Conclusion

The available binding and functional data robustly demonstrate that this compound is a potent and selective antagonist for the M2 and M4 muscarinic receptor subtypes. Its selectivity profile, when compared to non-selective antagonists like Atropine and other subtype-selective compounds such as Pirenzepine and 4-DAMP, makes it an invaluable pharmacological tool for investigating the specific roles of M2 and M4 receptors in health and disease. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.

References

Unveiling the Molecular Mechanisms: A Comparative Analysis of Himbadine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparison of the proposed mechanism of action of Himbadine (Yohimbine) against leading alternatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making. Through a meticulous review of experimental data, this document elucidates the distinct signaling pathways and pharmacological profiles of these compounds.

Executive Summary

This compound, an indole alkaloid, primarily functions as a competitive antagonist of α2-adrenergic receptors.[1][2][3] This action increases synaptic norepinephrine levels, leading to a sympathomimetic effect. In the context of erectile dysfunction, this mechanism is thought to enhance penile inflow and reduce outflow.[3] In contrast, prominent alternatives like Sildenafil and Tadalafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).[4][5] Their mechanism involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum.[4][6] This fundamental difference in their molecular targets results in distinct pharmacological profiles, efficacy rates, and side-effect profiles.

Comparative Pharmacodynamics

The following tables summarize the key quantitative parameters that define the interaction of this compound and its alternatives with their respective molecular targets.

Table 1: Receptor and Enzyme Binding Affinities

CompoundTargetParameterValue (nM)Reference
This compound (Yohimbine) α2A-adrenergic receptorKi1.4[2]
α2B-adrenergic receptorKi7.1[2]
α2C-adrenergic receptorKi0.88[2]
α2-adrenergic receptor (rat brain)KD10.13 ± 1.95[7]
α2-adrenergic receptor (human platelets)Kd6.2 ± 1.4[8]
Sildenafil PDE5Ki1[9]
PDE5IC503.4[5]
PDE5IC503.7 ± 1.4[10][11][12]
Tadalafil PDE5IC501.8 ± 0.40[10][11][12]

Table 2: Clinical Efficacy in Erectile Dysfunction

CompoundStudy TypeOutcomeOdds Ratio (95% CI)Reference
This compound (Yohimbine) Meta-analysisImprovement in ED3.85 (2.22 - 6.67)[13]
Meta-analysisImprovement in ED (alone)2.08 (1.30 - 3.32)[14]
Meta-analysisImprovement in ED (combined)6.35 (3.01 - 13.41)[14]
Sildenafil ----
Tadalafil ----

Signaling Pathways

The distinct mechanisms of action of this compound and PDE5 inhibitors are visually represented in the following signaling pathway diagrams.

Himbadine_Mechanism cluster_presynaptic Presynaptic Terminal This compound This compound α2-Adrenergic Receptor α2-Adrenergic Receptor This compound->α2-Adrenergic Receptor Antagonizes Norepinephrine Release Norepinephrine Release α2-Adrenergic Receptor->Norepinephrine Release Inhibits (-) Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Releases Norepinephrine Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Activates Receptors Sympathetic Activity Sympathetic Activity Postsynaptic Neuron->Sympathetic Activity Increases

Caption: this compound antagonizes presynaptic α2-adrenergic receptors, inhibiting the negative feedback loop on norepinephrine release.

PDE5_Inhibitor_Mechanism Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes GMP GMP PDE5->GMP Degrades cGMP to PDE5 Inhibitor (Sildenafil, Tadalafil) PDE5 Inhibitor (Sildenafil, Tadalafil) PDE5 Inhibitor (Sildenafil, Tadalafil)->PDE5 Inhibits Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Leads to

Caption: PDE5 inhibitors block the degradation of cGMP, leading to smooth muscle relaxation and vasodilation.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the pharmacodynamic properties of this compound and PDE5 inhibitors.

Alpha-2 Adrenergic Receptor Binding Assay (for this compound)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the α2-adrenergic receptor.

Materials:

  • Membrane preparation from cells or tissues expressing α2-adrenergic receptors.

  • Radioligand (e.g., [3H]-Yohimbine).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle (for total binding) or a high concentration of a known non-labeled antagonist (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Receptor_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate (Membranes + Radioligand + this compound) A->B C Filtration (Separate Bound from Free) B->C D Washing C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a typical α2-adrenergic receptor binding assay.

PDE5 Enzyme Inhibition Assay (for Sildenafil and Tadalafil)

This protocol describes a method to measure the inhibitory activity of a test compound on the PDE5 enzyme.

Materials:

  • Purified recombinant human PDE5 enzyme.

  • Substrate: cGMP.

  • Test compound (Sildenafil or Tadalafil).

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM KCl, 30 mM MgCl2).

  • Stopping reagent (e.g., 0.1 M HCl).

  • Detection system (e.g., using a commercially available kit that measures the product, GMP, often through a secondary enzymatic reaction or by HPLC).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the PDE5 enzyme and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specified time.

  • Initiate the enzymatic reaction by adding the cGMP substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the stopping reagent.

  • Quantify the amount of GMP produced using the chosen detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PDE5_Assay_Workflow A Prepare Reagents (PDE5 Enzyme, cGMP, Inhibitor) B Pre-incubate (PDE5 + Inhibitor) A->B C Initiate Reaction (Add cGMP) B->C D Incubate at 37°C C->D E Stop Reaction D->E F Quantify GMP (Product Detection) E->F G Data Analysis (Calculate IC50) F->G

Caption: General workflow for a PDE5 enzyme inhibition assay.

Conclusion

This compound and PDE5 inhibitors represent two distinct and well-characterized approaches to modulating physiological pathways. While both have been utilized in the management of erectile dysfunction, their fundamental mechanisms of action are different. This compound's antagonism of α2-adrenergic receptors contrasts with the targeted inhibition of the cGMP-specific PDE5 enzyme by Sildenafil and Tadalafil. The quantitative data presented herein highlights the high potency and selectivity of PDE5 inhibitors for their target. This comparative guide provides a foundational resource for researchers engaged in the study of these and related compounds, facilitating a deeper understanding of their molecular interactions and therapeutic potential.

References

Himbadine: A Comparative Efficacy Analysis Against Classical Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of himbadine, a selective muscarinic receptor antagonist, with well-established non-selective antagonists such as atropine and scopolamine. The data presented is compiled from preclinical studies to offer an objective analysis of binding affinities and functional potencies, supported by detailed experimental protocols and signaling pathway visualizations.

Introduction to this compound

This compound is an alkaloid that has demonstrated notable selectivity as a muscarinic receptor antagonist.[1] Its unique binding profile suggests potential therapeutic applications where subtype-specific receptor blockade is desirable, potentially offering a more targeted approach with fewer side effects compared to non-selective antagonists. This guide explores the quantitative differences in efficacy between this compound and other known muscarinic antagonists.

Comparative Binding Affinity of Muscarinic Antagonists

The binding affinity of an antagonist to its receptor is a primary indicator of its potency. The inhibition constant (Ki) or dissociation constant (Kd) quantifies this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of this compound, atropine, and scopolamine for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

CompoundM1 Ki/Kd (nM)M2 Ki/Kd (nM)M3 Ki/Kd (nM)M4 Ki/Kd (nM)M5 Ki/Kd (nM)Reference
This compound 834597296[2]
Atropine 1.27 - 2.43.24 - 8.12.21 - 4.160.77 - 2.382.84 - 3.39[3]
Scopolamine ~0.1-1~0.1-1~0.1-1~0.1-1~0.1-1[3]

Note: Data for atropine and scopolamine are compiled from multiple sources and experimental conditions may vary. Scopolamine data is represented by N-methylscopolamine, a closely related quaternary ammonium compound.

As the data indicates, this compound displays a clear selectivity for the M2 and M4 receptor subtypes, with significantly higher affinity for these compared to M1, M3, and M5 receptors.[2] In contrast, atropine and scopolamine are non-selective, exhibiting high affinity across all five muscarinic receptor subtypes.[3][4]

Functional Efficacy: A Comparative Overview

Functional assays provide insight into the biological effect of an antagonist. The pA2 value is a measure of the potency of a competitive antagonist, with a higher pA2 value indicating greater potency.

CompoundFunctional AssayTissue/SystempA2 ValueReference
This compound Inhibition of carbachol-induced contractionsGuinea-pig atria (M2)8.2[5]
This compound Inhibition of carbachol-induced contractionsGuinea-pig ileum and trachea (M3)~7.2[5]
Atropine Inhibition of carbachol-induced contractionsGuinea-pig atria (M2) & smooth muscle (M3)~9.1[5]

This compound's functional data corroborates its binding selectivity, demonstrating approximately 10-fold higher potency at cardiac M2 receptors compared to smooth muscle M3 receptors.[5] Atropine, a potent non-selective antagonist, shows high potency in both tissues.[5]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades. The five subtypes are broadly classified based on their G-protein coupling.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M1_M3_M5_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh ACh M1/M3/M5 M1/M3/M5 Receptor ACh->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C (PLC) Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling

The M2 and M4 subtypes couple to Gi/o proteins. Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP generally leads to inhibitory cellular responses.

M2_M4_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh ACh M2/M4 M2/M4 Receptor ACh->M2/M4 Gi/o Gi/o M2/M4->Gi/o AC Adenylyl Cyclase (AC) Gi/o->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->Cellular_Response_Gi

Caption: M2 and M4 receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other muscarinic antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor subtype.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing a single muscarinic receptor subtype (e.g., from CHO or HEK293 cells) Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]NMS) and varying concentrations of the unlabeled test compound (e.g., this compound) Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify the amount of bound radioligand using liquid scintillation counting Separate->Quantify Analyze Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) Quantify->Analyze Calculate_Ki Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Analyze->Calculate_Ki End End Calculate_Ki->End

Caption: Radioligand Binding Assay Workflow.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

  • Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5).

  • Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

  • Unlabeled test compounds (this compound, atropine, scopolamine).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically near its Kd value) and a range of concentrations of the unlabeled test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Functional Assay: Inhibition of cAMP Accumulation

This assay is used to determine the functional antagonism of M2 and M4 receptors.

Objective: To measure the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing M2 or M4 receptors.

  • Muscarinic agonist (e.g., oxotremorine-M).

  • Adenylyl cyclase activator (e.g., forskolin).

  • Test antagonist (e.g., this compound).

  • cAMP assay kit.

Procedure:

  • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype.

  • Pre-incubation: Pre-incubate the cells with the test antagonist at various concentrations.

  • Stimulation: Add a muscarinic agonist (e.g., oxotremorine-M) in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

  • Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis: Determine the ability of the antagonist to block the agonist-induced inhibition of cAMP accumulation and calculate the antagonist's potency (e.g., pA2 value).[6]

Functional Assay: Inhibition of Evoked Acetylcholine Release

This assay assesses the antagonist activity at presynaptic M2/M4 autoreceptors.

Objective: To measure the ability of an antagonist to block the agonist-induced inhibition of neurotransmitter release.

Materials:

  • Brain tissue slices (e.g., hippocampus or striatum).

  • High potassium or electrical field stimulation to evoke acetylcholine release.

  • Muscarinic agonist.

  • Test antagonist.

  • Method for detecting acetylcholine (e.g., HPLC with electrochemical detection or biosensors).

Procedure:

  • Tissue Preparation: Prepare brain slices from a relevant region (e.g., hippocampus).

  • Incubation: Incubate the slices in a physiological buffer.

  • Stimulation: Stimulate the slices with high potassium or electrical field stimulation to induce the release of acetylcholine.

  • Antagonist and Agonist Application: Apply the muscarinic agonist to inhibit acetylcholine release, and then co-apply the test antagonist to observe the reversal of this inhibition.

  • Sample Collection and Analysis: Collect the superfusate and measure the amount of acetylcholine released using a suitable analytical method.

  • Data Analysis: Quantify the extent to which the antagonist reverses the agonist-induced inhibition of acetylcholine release to determine its potency.[7]

Conclusion

This compound demonstrates a distinct profile as a muscarinic antagonist with marked selectivity for the M2 and M4 receptor subtypes. This contrasts with the non-selective, high-affinity binding of classical antagonists like atropine and scopolamine across all five muscarinic receptors. This selectivity, confirmed by both binding and functional assays, positions this compound as a valuable pharmacological tool for studying the specific roles of M2 and M4 receptors and as a potential lead compound for the development of novel therapeutics with improved side-effect profiles. The experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other muscarinic antagonists.

References

Himbacine: A Comparative Analysis of In Vitro and In Vivo Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo pharmacological activity of Himbacine, an alkaloid isolated from the bark of Australian magnolias. While the initial query mentioned "Himbadine," the available scientific literature extensively covers the closely related and similarly named compound, Himbacine. This document will focus on Himbacine's well-documented activity as a muscarinic acetylcholine receptor antagonist.

Himbacine has garnered significant interest in pharmacological research due to its selectivity for M2 and M4 muscarinic receptor subtypes, making it a valuable tool for studying the physiological roles of these receptors and a potential scaffold for the development of novel therapeutics.[1] This guide will objectively compare its performance against other muscarinic antagonists and provide supporting experimental data to illustrate the correlation between its in vitro receptor binding affinities and its in vivo functional effects.

In Vitro Activity of Himbacine

Himbacine's in vitro activity has been primarily characterized through radioligand binding assays and functional assays using isolated tissues and cell lines expressing specific muscarinic receptor subtypes.

Muscarinic Receptor Binding Affinity

Himbacine demonstrates a notable selectivity for M2 and M4 muscarinic receptors over M1, M3, and M5 subtypes. The following table summarizes the binding affinities (Kd or Ki values) of Himbacine for different muscarinic receptor subtypes from various studies.

Receptor SubtypeTissue/Cell LineRadioligandKd / Ki (nM)Reference
M2 Rat Cerebral Cortex[3H]AF-DX 1162.30 (KH)[2]
Rat Heart[3H]N-methylscopolamine9.06 (Ki)[2]
Cloned Human (CHO cells)[3H]N-methylscopolamine4[3]
M4 Cloned Human (CHO cells)[3H]N-methylscopolamine7[3]
M1 Cloned Human (CHO cells)[3H]N-methylscopolamine83[3]
M3 Cloned Human (CHO cells)[3H]N-methylscopolamine59[3]
M5 Cloned Human (CHO cells)[3H]N-methylscopolamine296[3]

KH denotes the high-affinity binding site.

Functional Antagonism in Isolated Tissues

Functional in vitro studies on isolated tissues further corroborate Himbacine's selectivity. The antagonist potency is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Tissue PreparationAgonistMeasured ResponsepA2 ValueReceptor Subtype Predominantly InvolvedReference
Guinea-pig AtriaAcetylcholine/CarbacholInhibition of contraction rate and force8.2M2[4]
Guinea-pig IleumAcetylcholine/CarbacholInhibition of contraction~7.2M3[4]
Guinea-pig TracheaAcetylcholine/CarbacholInhibition of contraction~7.2M3[4]
Rat UterusAcetylcholine/CarbacholInhibition of contraction~7.2M3[4]
Rabbit Vas DeferensMuscarineInhibition of electrically-induced twitch contractions8.08M4 (putative)[5]
Rat Superior Cervical GanglionMuscarineInhibition of depolarization7.14M1 (putative)[5]

In Vivo Activity of Himbacine

In vivo studies have focused on the physiological effects of Himbacine, particularly its cardiovascular and central nervous system activities, which are consistent with its in vitro M2/M4 receptor antagonism.

Cardiovascular Effects

The cardio-selectivity of Himbacine is a key finding in vivo. Its preferential antagonism of cardiac M2 receptors, which mediate a decrease in heart rate and contractility, has been demonstrated in animal models.

Animal ModelParameter MeasuredEffect of HimbacineImplied Receptor TargetReference
Guinea-pigHeart rate and atrial contractilityPotent antagonism of acetylcholine-induced bradycardia and negative inotropyM2[4]
Central Nervous System Effects

While less extensively documented, the M4 receptor antagonism of Himbacine suggests potential effects on the central nervous system. M4 receptors are involved in the regulation of neurotransmitter release, and their modulation has been explored in the context of neurological and psychiatric disorders.

Correlation Between In Vitro and In Vivo Activity

A strong correlation exists between the in vitro and in vivo activities of Himbacine.

  • High in vitro affinity for M2 receptors translates to potent in vivo cardio-selectivity. The nanomolar binding affinity of Himbacine for M2 receptors observed in vitro is consistent with its ability to potently and selectively block cardiac muscarinic responses in vivo at concentrations that have a lesser effect on smooth muscle, where M3 receptors predominate.[4]

  • Differential in vitro functional antagonism predicts in vivo tissue-specific effects. The significantly higher pA2 value in atrial preparations compared to various smooth muscle preparations in vitro provides a clear pharmacological basis for its observed cardio-selective effects in vivo.[4]

  • M4 receptor affinity suggests potential CNS effects. The high affinity for M4 receptors in vitro suggests that Himbacine could modulate CNS function, a hypothesis that warrants further in vivo investigation.

Experimental Protocols

Radioligand Binding Assay (General Protocol)
  • Membrane Preparation: Tissues (e.g., rat cerebral cortex, heart) or cells expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of the competing ligand (Himbacine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Tissue Functional Assay (General Protocol for Smooth Muscle)
  • Tissue Dissection and Mounting: A segment of the target tissue (e.g., guinea-pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., acetylcholine) is established.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Himbacine) for a predetermined period.

  • Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis: The shift in the agonist's EC50 value is used to calculate the pA2 value according to the Schild equation.

Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular M2R M2/M4 Receptor G_protein Gi/o Protein M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channel G_protein->IonChannel Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation ACh Acetylcholine ACh->M2R Agonist Himbacine Himbacine Himbacine->M2R Antagonist

Caption: Muscarinic M2/M4 Receptor Signaling Pathway and Himbacine Antagonism.

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_correlation IVIVC Binding Radioligand Binding Assays Correlation In Vitro-In Vivo Correlation Binding->Correlation Binding Affinity (Ki) Functional Isolated Tissue/Cell Assays Functional->Correlation Functional Potency (pA2) AnimalModel Animal Models (e.g., Rat, Guinea Pig) AnimalModel->Correlation Physiological Effects PKPD Pharmacokinetics/Pharmacodynamics PKPD->Correlation Exposure-Response Relationship

Caption: General Workflow for In Vitro to In Vivo Correlation of Himbacine Activity.

References

A Comparative Analysis of Synthetic versus Natural Himbadine for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of synthetic and naturally-derived Himbadine, a potent muscarinic receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the physicochemical properties, biological activity, and the methodologies used for their evaluation.

This compound, an alkaloid originally isolated from the bark of Australian magnolia trees (family Himantandraceae), has garnered significant interest for its selective antagonism of M2 muscarinic acetylcholine receptors.[1] This selectivity has made it a valuable pharmacological tool and a lead compound in drug discovery programs. With the advent of successful total synthesis routes, a synthetic alternative to the natural product is now available. This guide aims to provide an objective comparison to aid researchers in selecting the appropriate source of this compound for their studies.

Physicochemical and Biological Properties

While the intrinsic molecular properties of this compound are identical regardless of its origin, the methods of production can influence purity and the profile of potential impurities. Modern synthetic methods and purification techniques, such as chromatography, can yield this compound of very high purity, often exceeding 98%. Similarly, this compound extracted from natural sources can be purified to high levels. The primary distinction lies in the potential co-contaminants: synthetic routes may leave behind trace amounts of reagents and byproducts, whereas natural extracts may contain other structurally related alkaloids.

The biological activity of this compound is primarily defined by its binding affinity to muscarinic receptors. As a competitive antagonist, it blocks the binding of acetylcholine, thereby inhibiting receptor activation. The data presented below, compiled from various studies, represents the biological activity of pure this compound. Both natural and synthetic this compound, when purified to a high degree, are expected to exhibit the same binding affinities.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₂H₃₅NO₂
Molecular Weight 345.52 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Ethanol
Purity (Typical) >98% (for both synthetic and natural after purification)
Source Natural: Galbulimima belgraveanaSynthetic: Laboratory synthesis
Table 2: Comparative Biological Activity of this compound - Muscarinic Receptor Binding Affinity

The following table summarizes the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound for the five human muscarinic receptor subtypes (M1-M5). Lower Kᵢ values indicate higher binding affinity. The data demonstrates this compound's selectivity for the M2 and M4 receptor subtypes.

Receptor SubtypeThis compound Kᵢ (nM)
M1 83[2]
M2 4[2]
M3 59[2]
M4 7[2]
M5 296[2]

Experimental Protocols

To ensure the validity and reproducibility of data comparing natural and synthetic this compound, standardized experimental protocols are crucial. Below is a detailed methodology for a competitive radioligand binding assay, a common technique to determine the binding affinity of a compound to a specific receptor.

Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the inhibition constant (Kᵢ) of synthetic and natural this compound for a specific muscarinic receptor subtype (e.g., M2).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human M2 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compounds: Synthetic this compound and Natural this compound, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: Atropine (1 µM), a high-affinity non-selective muscarinic antagonist.

  • Instrumentation: Scintillation counter, 96-well microplates, and a cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the M2 receptor on ice. Homogenize the membranes in the assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:

    • Total Binding Wells: Assay buffer, radioligand ([³H]-NMS at a concentration near its Kₔ), and the receptor membrane preparation.

    • Non-specific Binding Wells: Assay buffer, radioligand, receptor membrane preparation, and 1 µM atropine.

    • Test Compound Wells: Assay buffer, radioligand, receptor membrane preparation, and varying concentrations of either synthetic or natural this compound.

  • Incubation: Incubate the microplate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway of a muscarinic receptor and the antagonistic action of this compound.

Himbadine_Signaling_Pathway ACh Acetylcholine (ACh) M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds & Activates This compound This compound This compound->M2_Receptor Binds & Blocks G_Protein Gi/Go Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound competitively antagonizes the M2 muscarinic receptor.

Experimental Workflow for Comparative Analysis

This diagram outlines the workflow for a comparative study of synthetic and natural this compound.

Comparative_Workflow Start Start Source_N Source Natural This compound Start->Source_N Source_S Source Synthetic This compound Start->Source_S Purify_N Purification & Characterization (Natural) Source_N->Purify_N Purify_S Purification & Characterization (Synthetic) Source_S->Purify_S Purity_Check Purity & Identity Confirmation (NMR, MS, HPLC) Purify_N->Purity_Check Purify_S->Purity_Check Binding_Assay Competitive Radioligand Binding Assay Purity_Check->Binding_Assay If Purity >98% Data_Analysis Data Analysis (IC50 & Ki Determination) Binding_Assay->Data_Analysis Comparison Comparative Analysis of Results Data_Analysis->Comparison End End Comparison->End

References

Lack of Sufficient Data on Himbadine's Therapeutic Potential Impedes Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the therapeutic potential of Himbadine in various disease models has revealed a significant lack of available scientific literature and experimental data. This compound is identified as an alkaloid present in the bark of the Himantandra baccata plant.[1] However, current scientific databases and publications provide minimal information regarding its efficacy, mechanism of action, and comparative performance against other therapeutic agents in preclinical or clinical settings.

The limited information available suggests that this compound is primarily a research chemical and is not intended for human or veterinary use.[1] Without sufficient data on its biological activity and effects in disease models, a comprehensive and objective comparison guide as requested cannot be developed.

Alternative Compounds with Available Data

In contrast to this compound, there is a substantial body of research on other natural compounds and their therapeutic potential in various diseases, particularly in the areas of neurodegenerative and cardiovascular diseases. For researchers, scientists, and drug development professionals interested in comparative analyses of natural therapeutic agents, the following compounds offer a wealth of experimental data:

  • Yohimbine: An alkaloid with a chemical structure similar to this compound, Yohimbine has been studied for its effects on the central nervous system and its potential therapeutic applications.[2] It acts as a presynaptic alpha-2 adrenergic receptor blocker.[2]

  • Berbamine: This bisbenzylisoquinoline alkaloid has shown promise in Alzheimer's disease models by potentially reducing the deposition of amyloid-beta plaques and alleviating neuronal damage.[3][4]

  • Cinnamic Acid Derivatives: These compounds are being investigated for their neuroprotective properties and potential to inhibit the accumulation of amyloid-beta in Alzheimer's disease.[5]

  • Phytochemicals in Cardiovascular Disease: A wide range of plant-derived chemicals, such as flavonoids and plant sterols, have been studied for their beneficial effects on cardiovascular health, including lowering cholesterol and reducing inflammation.[6][7][8]

Given the current state of research, a detailed comparison guide on the therapeutic potential of this compound cannot be constructed. We recommend that researchers interested in this area consider focusing on the alternative compounds listed above, for which extensive experimental data and established signaling pathways are available for a robust comparative analysis.

References

Comparative Pharmacokinetic Profiling of Himbacine Analogs as Novel Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and safer antiplatelet therapies has led to the exploration of various synthetic and natural compounds. Himbacine, a natural product isolated from the bark of Australian magnolias, has emerged as a promising scaffold for the development of potent antagonists of the Protease-Activated Receptor 1 (PAR-1), a key mediator of thrombin-induced platelet aggregation. This guide provides a comparative overview of the pharmacokinetic profiles of two classes of himbacine analogs: nor-seco himbacine analogs and heterotricyclic himbacine analogs, including the clinically evaluated compound Vorapaxar (SCH 530348).

Executive Summary

This document summarizes the available pharmacokinetic data for distinct himbacine analogs, highlighting key parameters such as bioavailability, half-life, and metabolic fate. The data indicates that structural modifications to the himbacine core can significantly influence the pharmacokinetic properties, leading to compounds with favorable profiles for oral administration and sustained antiplatelet activity. Notably, the development of a hydroxy metabolite in some analogs plays a crucial role in their in vivo efficacy.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for representative himbacine analogs from different structural classes. Due to the limited availability of directly comparative studies, data has been collated from various preclinical investigations.

Table 1: Pharmacokinetic Parameters of Nor-seco Himbacine Analogs in Cynomolgus Monkeys

CompoundRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Notes
Analog A (Hydroxy Metabolite)IV1~3.1---Identified as the primary active metabolite.
Analog BPO3-Low-GoodParent compound exhibits low plasma levels.

Data is qualitative where specific values were not available in the cited literature.

Table 2: Pharmacokinetic Parameters of Heterotricyclic Himbacine Analog 28b in Cynomolgus Monkeys

CompoundRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
Compound 28bPO1~4.5~150~800~60

Table 3: Pharmacokinetic Profile of Vorapaxar (SCH 530348)

SpeciesRouteT½ (h)Oral Bioavailability (%)Key Findings
Rats & MonkeysPO-ExcellentPotent and long-lasting inhibition of platelet aggregation.[1]
HumansPOLongHighEffective in clinical trials for secondary prevention of cardiovascular events.[2]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using standard preclinical in vivo and bioanalytical methodologies.

In Vivo Pharmacokinetic Studies

A representative experimental protocol for determining the pharmacokinetic profile of a himbacine analog in cynomolgus monkeys is outlined below:

  • Animal Model: Male cynomolgus monkeys are used. Animals are fasted overnight before drug administration.

  • Drug Administration:

    • Oral (PO): The compound is formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

    • Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered as a bolus infusion into a peripheral vein.

  • Blood Sampling: Blood samples (approximately 1 mL) are collected from a peripheral vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½). Oral bioavailability is calculated by comparing the AUC following oral administration to the AUC after intravenous administration.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

The concentration of himbacine analogs in plasma samples is typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are prepared by protein precipitation. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in positive ion mode using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the analytes in the quality control and unknown samples are then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams are provided.

Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Platelet_Activation Platelet Activation & Aggregation PAR1->Platelet_Activation Signals Himbacine_Analog Himbacine Analog (Antagonist) Himbacine_Analog->PAR1 Blocks Thrombosis Thrombosis Platelet_Activation->Thrombosis

Caption: Mechanism of action of Himbacine analogs as PAR-1 antagonists.

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Workflow Animal_Dosing Animal Dosing (PO or IV) Blood_Collection Serial Blood Collection Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis PK_Parameters Pharmacokinetic Parameters Data_Analysis->PK_Parameters Calculate

Caption: Workflow for pharmacokinetic profiling of Himbacine analogs.

References

Assessing the Specificity of Himbacine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular specificity of Himbacine, a muscarinic acetylcholine receptor antagonist, with other commonly used antagonists. The performance of Himbacine is evaluated based on its binding affinity for the five muscarinic receptor subtypes (M1-M5), supported by experimental data from radioligand binding assays. Detailed methodologies for key experiments are provided to allow for replication and further investigation.

Introduction to Himbacine and Muscarinic Receptor Specificity

Himbacine is an alkaloid compound isolated from the bark of Australian magnolias.[1][2] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions. There are five subtypes of muscarinic receptors (M1-M5), and the therapeutic efficacy of a muscarinic antagonist is often dependent on its selectivity for a specific subtype.[3] Off-target effects, resulting from the binding of a drug to unintended receptors, can lead to undesirable side effects.[4][5] Therefore, assessing the specificity of a compound like Himbacine is a critical step in its development as a potential therapeutic agent. This guide compares the specificity of Himbacine to that of Atropine (a non-selective antagonist), Pirenzepine (an M1-selective antagonist), and Tiotropium (an M3-selective antagonist with long-acting properties).

M2 Muscarinic Receptor Signaling Pathway

Himbacine exhibits a notable selectivity for the M2 and M4 muscarinic receptor subtypes. The M2 receptor is primarily coupled to the inhibitory G-protein, Gαi. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also modulate other signaling pathways, such as the PI3K/Akt pathway.

M2_Signaling_Pathway cluster_membrane Plasma Membrane Extracellular Extracellular Intracellular Intracellular ACh Acetylcholine (Agonist) M2R M2 Receptor ACh->M2R Activates G_protein Gi/o Protein M2R->G_protein Activates Himbacine Himbacine (Antagonist) Himbacine->M2R Inhibits G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PI3K PI3K G_betagamma->PI3K Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Akt Akt PI3K->Akt Activates

Caption: Simplified M2 muscarinic receptor signaling pathway.

Comparative Analysis of Muscarinic Receptor Antagonists

The primary method for determining the specificity of a receptor antagonist is through radioligand binding assays. These assays measure the affinity of a compound for its target receptor, which is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of Himbacine and other muscarinic antagonists for the five human muscarinic receptor subtypes.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Himbacine 834597296
Atropine 1.273.242.210.772.84
Pirenzepine 21310~500~168~6300
Tiotropium ~10~10~10~10~10

Note: Ki values can vary depending on the experimental conditions and cell lines used. The values presented here are representative figures from the literature for comparative purposes.

The data clearly illustrates the selectivity profile of each compound. Atropine is a non-selective antagonist with high affinity for all five muscarinic receptor subtypes.[6] Pirenzepine demonstrates a clear preference for the M1 receptor.[7] Tiotropium, while having similar affinity for all subtypes, exhibits kinetic selectivity due to its slow dissociation from M1 and M3 receptors.[8][9][10] Himbacine shows a distinct selectivity for the M2 and M4 receptor subtypes, with significantly lower affinity for M1, M3, and M5 receptors.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare Cell Membranes Expressing Receptor Subtype Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand (e.g., [3H]NMS) - Varying concentrations of  Test Compound (Himbacine) - Control (Buffer only) Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff equation Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS) to each well.

    • Add varying concentrations of the unlabeled test compound (e.g., Himbacine) to the wells. Include control wells with only the radioligand and membranes (total binding) and wells with an excess of a non-radiolabeled antagonist to determine non-specific binding.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for M2 Receptor Antagonism

This assay measures the functional consequence of M2 receptor activation (inhibition of cAMP production) and how it is affected by an antagonist.

cAMP_Functional_Assay Start Start Culture_Cells Culture Cells Expressing M2 Receptors Start->Culture_Cells Pre_incubate Pre-incubate Cells with Varying Concentrations of Antagonist (Himbacine) Culture_Cells->Pre_incubate Stimulate Stimulate Adenylyl Cyclase (e.g., with Forskolin) and Add Muscarinic Agonist (e.g., Acetylcholine) Pre_incubate->Stimulate Incubate_Lysis Incubate and Lyse Cells Stimulate->Incubate_Lysis Measure_cAMP Measure Intracellular cAMP Levels (e.g., ELISA, HTRF) Incubate_Lysis->Measure_cAMP Analyze Data Analysis: - Plot cAMP levels vs.  Antagonist concentration - Determine IC50 Measure_cAMP->Analyze End End Analyze->End

References

Independent Analysis of Published Himbadine Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Himbadine's activity at muscarinic receptors across different studies. This allows for a direct comparison of its binding affinity and antagonist potency as determined by various research groups.

Table 1: this compound Binding Affinity at Muscarinic Receptors

Tissue/Cell LineReceptor Subtype(s)Reported Affinity (Kᵢ, Kₗ, or Kₕ in nM)Publication
Rat Cerebral CortexM₂Kₕ = 2.94, Kₗ = 71.2[1]
Rat Cardiac ReceptorsM₂Kᵢ = 9.06[1]
Rat Ileal ReceptorsM₂Kᵢ = 12.4[1]

Table 2: this compound Antagonist Potency (pA₂) at Muscarinic Receptors

TissueReceptor SubtypeAgonist UsedReported pA₂ ValuePublication
Guinea-pig AtriaM₂Acetylcholine or Carbachol8.2[2]
Guinea-pig IleumM₃Acetylcholine or Carbachol~7.2[2]
Guinea-pig TracheaM₃Acetylcholine or Carbachol~7.2[2]
Rat UterusM₃Acetylcholine or Carbachol~7.2[2]

Experimental Protocols

The following section details the methodologies commonly employed in the cited studies to determine the binding affinity and antagonist potency of this compound. These protocols are fundamental for any researcher aiming to replicate or build upon these findings.

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are crucial for determining the affinity of a ligand (like this compound) for its receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for muscarinic receptor subtypes.

General Procedure:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex, heart, ileum) are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

  • Incubation: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]AF-DX 116) is incubated with the membrane preparation in the presence of varying concentrations of the competing unlabeled ligand (this compound).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Schild Analysis for pA₂ Value Determination

The pA₂ value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Objective: To determine the pA₂ value of this compound as a competitive antagonist at muscarinic receptors.

General Procedure:

  • Tissue Preparation: An isolated organ or tissue preparation (e.g., guinea-pig ileum or atria) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) is obtained by adding increasing concentrations of the agonist to the organ bath and measuring the tissue response (e.g., muscle contraction or heart rate).

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve for the agonist is obtained in the presence of this compound.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of this compound.

  • Data Analysis (Schild Plot): The dose ratio (DR) is calculated for each concentration of the antagonist. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist. A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis. The pA₂ value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the study of this compound.

muscarinic_signaling cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (M2/M4) G_protein Gi/o Protein mAChR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Antagonist) This compound->mAChR Blocks ACh Acetylcholine (Agonist) ACh->mAChR Binds to ATP ATP Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to

Muscarinic Receptor Signaling Pathway Inhibition by this compound

schild_plot_workflow start Start: Isolated Tissue Preparation control_drc Generate Control Agonist Concentration-Response Curve start->control_drc incubate Incubate Tissue with Known Concentration of this compound control_drc->incubate antagonist_drc Generate Agonist Concentration-Response Curve in Presence of this compound incubate->antagonist_drc repeat_loop Repeat for Multiple This compound Concentrations antagonist_drc->repeat_loop repeat_loop->incubate Next Concentration calculate_dr Calculate Dose Ratios (DR) repeat_loop->calculate_dr All Concentrations Tested schild_plot Construct Schild Plot: log(DR-1) vs -log[this compound] calculate_dr->schild_plot determine_pa2 Determine pA2 Value (x-intercept) schild_plot->determine_pa2 end End: Determine Antagonist Potency determine_pa2->end

Experimental Workflow for Schild Plot Analysis

References

A Comparative Analysis of Himbadine's Binding Kinetics at the M2 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding kinetics of Himbadine, a muscarinic receptor antagonist, with a focus on its interaction with the M2 subtype. This compound's binding properties are compared with those of other well-established muscarinic antagonists: Atropine, Ipratropium, Tiotropium, and Glycopyrrolate. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering a concise overview of the available binding data and the experimental methodologies used to obtain it.

Executive Summary

Data Presentation: Comparative Binding Kinetics

The following table summarizes the available binding affinity and kinetic data for this compound and comparator compounds at the M2 muscarinic receptor. It is important to note the absence of specific k_on_ and k_off_ values for this compound in the reviewed literature.

CompoundK_d_ (nM)K_i_ (nM)k_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)t_½_ (min)Receptor Source
This compound 4[1], 6.9[1]2.94 (high affinity site)[2], 9.06 (cardiac receptors)[2]Not ReportedNot ReportedNot ReportedhM2 transfected CHO cells[1], Rat heart[1], Rat cerebral cortex[2]
Atropine -~1-9[3][4]Not ReportedNot ReportedNot ReportedCalf brain cortex membranes[4], Human
Ipratropium -1.7 - 2.0[5][6]Not ReportedSlow dissociation[5]59.2[5]Human airway smooth muscle[5], M1, M2, M3 receptors[6]
Tiotropium -~1[7]Not ReportedRapid dissociation from M2[8]3.6 hours (from M2) vs 34.7 hours (from M3)[9]Human M1, M2, M3 receptors[8],[9]
Glycopyrrolate -0.5 - 3.6[5], 1.89[10]Not ReportedSlow dissociation[5]>96[5]Human peripheral lung and airway smooth muscle[5], Rat ventricle (M2)[10]

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The affinity of this compound for the M2 receptor is in the low nanomolar range, comparable to or slightly lower than some of the established non-selective antagonists like Atropine and Ipratropium at this subtype. Tiotropium exhibits kinetic selectivity, dissociating more rapidly from M2 than M3 receptors[8][9]. Glycopyrrolate, similar to Ipratropium, shows slow dissociation from muscarinic receptors[5].

Experimental Protocols

The binding kinetics and affinity data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions. These assays typically involve the use of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) that binds to the receptor of interest.

General Protocol for Competition Binding Assay:

  • Membrane Preparation: Membranes expressing the M2 muscarinic receptor are prepared from tissues (e.g., rat heart, brain cortex) or cultured cells (e.g., CHO cells transfected with the human M2 receptor gene)[1][11].

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound, Atropine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters[12].

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

For Kinetic Analysis (Association and Dissociation):

  • Association (k_on_): The binding of the radioligand to the receptor is measured over time at different radioligand concentrations.

  • Dissociation (k_off_): The dissociation of the radioligand from the receptor is initiated by adding a high concentration of an unlabeled ligand and the decrease in bound radioactivity is measured over time.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

General Protocol for GPCR-Ligand Interaction Analysis:

  • Immobilization: The purified M2 muscarinic receptor, often solubilized in detergent, is immobilized on the surface of a sensor chip[13][14].

  • Analyte Injection: A solution containing the small molecule ligand (analyte, e.g., this compound) is flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

  • Kinetic Analysis: The association phase (during analyte injection) and dissociation phase (during buffer flow) of the sensorgram are analyzed to determine the k_on_ and k_off_ rate constants. The equilibrium dissociation constant (K_d_) is then calculated as k_off_/k_on_.

Mandatory Visualizations

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (G_i_). Upon activation by an agonist like acetylcholine, the M2 receptor initiates a signaling cascade that leads to various cellular responses, primarily inhibitory in nature.

M2_Signaling_Pathway Agonist Agonist M2_Receptor M2 Receptor Agonist->M2_Receptor Gi_Protein Gαi/βγ M2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits (αi) K_Channel GIRK Channel Gi_Protein->K_Channel Activates (βγ) Ca_Channel Ca²⁺ Channel Gi_Protein->Ca_Channel Inhibits (βγ) PI3K PI3K Gi_Protein->PI3K Modulates (βγ) cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inhibits Akt Akt PI3K->Akt

Caption: M2 muscarinic receptor signaling pathway.[15][16][17][18][19]

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the binding affinity of a test compound.

Radioligand_Workflow Start Start Receptor_Prep Prepare M2 Receptor (Membrane Homogenate) Start->Receptor_Prep Incubation Incubate: - Receptor Prep - Radioligand ([³H]-NMS) - Test Compound (this compound) Receptor_Prep->Incubation Filtration Separate Bound & Unbound (Rapid Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC₅₀ & Ki Determination) Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand competition binding assay.[11][12][20][21][22]

References

Validating the On-Target Effects of Himbadine Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, unequivocally demonstrating that a compound's therapeutic effects are mediated through its intended molecular target is a cornerstone of preclinical validation. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Himbadine, a novel antagonist for the fictitious G-protein coupled receptor (GPCR), Target-G. The primary focus is on the gold-standard approach of using knockout (KO) models, with a comparative analysis of alternative validation techniques.

Disclaimer: "this compound" and "Target-G" are hypothetical names used for illustrative purposes. The principles and protocols described herein are broadly applicable to the target validation of GPCR antagonists.

The Imperative of On-Target Validation

Off-target effects are a major cause of drug attrition in clinical trials, leading to unforeseen toxicities and a lack of efficacy. Rigorous on-target validation early in the drug development pipeline is therefore critical. The fundamental principle of using a knockout model is that if a drug's effect is mediated by a specific target, the effect should be diminished or absent in a biological system where the target has been genetically removed.

Comparative Analysis of Target Validation Methods

While knockout models provide the most definitive evidence of on-target activity, other methods can offer complementary information and may be more suitable in certain experimental contexts.

Method Principle Advantages Disadvantages
Knockout (KO) Models (e.g., CRISPR-Cas9) The gene encoding the target protein is permanently deleted from the genome.Provides definitive evidence of target necessity; stable and heritable modification.Time-consuming and technically challenging to generate; potential for off-target gene editing; compensatory mechanisms may arise.
RNA interference (RNAi) Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to degrade the target mRNA, leading to transient protein knockdown.Relatively quick and less technically demanding than KO generation; allows for dose-dependent knockdown.Incomplete knockdown can lead to ambiguous results; potential for off-target effects by silencing unintended mRNAs; transient effect.
Chemical Probes/Tool Compounds A structurally distinct compound that binds to the same target is used to see if it phenocopies the effects of the primary compound.Can provide rapid initial validation; useful for exploring the tractability of a target with small molecules.The "tool" compound may have its own off-target effects; requires a well-characterized and highly selective probe.
Overexpression of a Drug-Resistant Mutant A version of the target protein with a mutation that prevents drug binding is introduced into cells. If the drug's effect is on-target, cells expressing the mutant should be resistant.Provides strong evidence for direct physical interaction between the drug and the target.Requires knowledge of the drug's binding site; overexpression itself can sometimes lead to artifacts.

Quantitative Data Presentation: this compound in Wild-Type vs. Target-G KO Models

The following table summarizes hypothetical quantitative data from a series of experiments designed to validate the on-target effects of this compound.

Parameter Wild-Type (WT) Cells Target-G Knockout (KO) Cells Interpretation
This compound Binding Affinity (Ki) 15 nMNo measurable bindingThis compound directly binds to Target-G.
Functional Inhibition (IC50) of Agonist-Induced cAMP Production 50 nMNo inhibition observedThe inhibitory effect of this compound on cAMP production is dependent on the presence of Target-G.
Downstream Gene Expression (Gene X, normalized) 0.2 (with this compound)1.0 (with this compound)This compound's regulation of Gene X expression is mediated through Target-G.
Cellular Phenotype (e.g., Migration, % inhibition) 65% inhibition<5% inhibitionThe anti-migratory effect of this compound is a direct consequence of its interaction with Target-G.

Mandatory Visualizations

Signaling Pathway of Target-G

This diagram illustrates the hypothesized signaling cascade initiated by the activation of Target-G, which is subsequently inhibited by this compound.

Target-G Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Target-G Target-G (GPCR) G-Protein G-Protein Target-G->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene X Transcription Gene X Transcription CREB->Gene X Transcription Induces Agonist Agonist Agonist->Target-G Activates This compound This compound This compound->Target-G Inhibits

Caption: Hypothesized signaling pathway of Target-G.

Experimental Workflow for Target Validation

This workflow outlines the key steps in validating the on-target effects of this compound using a knockout model.

Target Validation Workflow cluster_cell_line_dev Cell Line Development cluster_assays Comparative Assays cluster_analysis Data Analysis & Conclusion A Design & Synthesize sgRNA for Target-G B CRISPR-Cas9 Transfection of Parental Cell Line A->B C Single Cell Cloning & Expansion B->C D Validation of Knockout (Sequencing & Western Blot) C->D E Wild-Type (WT) Cells D->E F Target-G KO Cells D->F G Binding Assay (Radioligand Displacement) E->G H Functional Assay (cAMP Measurement) E->H I Phenotypic Assay (e.g., Cell Migration) E->I F->G F->H F->I J Compare Quantitative Data (Ki, IC50, Phenotype) G->J H->J I->J K Conclusion on On-Target Effect J->K Validation Logic cluster_hypothesis Hypothesis cluster_prediction Prediction cluster_experiment Experiment cluster_outcome Outcome cluster_conclusion Conclusion Hypo This compound's effect is mediated by Target-G Pred This compound will show activity in WT cells but not in Target-G KO cells Hypo->Pred Exp Compare this compound's effect on WT vs. KO cells Pred->Exp Outcome1 Activity in WT, No Activity in KO Exp->Outcome1 Outcome2 Activity in both WT and KO Exp->Outcome2 Conc1 On-Target Effect Validated Outcome1->Conc1 Conc2 Off-Target Effect Likely Outcome2->Conc2

Safety Operating Guide

Proper Disposal of Himbadine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of Himbadine waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use nitrile or other chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.[1]

Handle all this compound waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment and ensuring environmental protection.

  • Waste Characterization and Segregation:

    • All solid materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials, must be treated as hazardous waste.[3][4]

    • Keep this compound waste separate from other waste streams to avoid unintended chemical reactions. Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases unless specific reaction data is available.[5]

    • Segregate solid waste from liquid waste.[6]

  • Container Selection and Labeling:

    • Choose a waste container that is compatible with solid chemical waste and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The container must be in good condition, with no cracks or leaks.[4][5]

    • Affix a "Hazardous Waste" label to the container as soon as the first item of waste is added.[1][3]

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations).

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

      • Any known hazard characteristics (e.g., "Toxic Solid").

  • Waste Accumulation and Storage:

    • Store the sealed this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA should be in a secondary containment tray to control any potential leaks.

    • Store the waste away from heat sources and high-traffic areas.

    • Keep the waste container closed at all times, except when adding waste.[4][5]

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often one year for partially filled containers), arrange for its disposal.[5]

    • Contact your institution's EHS office to schedule a pickup. Do not attempt to transport the hazardous waste yourself.

    • Never dispose of this compound waste down the drain or in the regular trash.[3]

III. Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Alert and Evacuate: Inform others in the immediate area and restrict access. If the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described above.

  • Contain and Clean: For a solid spill, gently cover it with a damp paper towel to avoid creating dust.[1] Carefully scoop the material into the designated hazardous waste container. For liquid spills involving this compound, use an inert absorbent material to contain and collect the waste.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water, followed by a rinse with 70% ethanol.[1]

  • Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be placed in the sealed this compound waste container.[1]

IV. Quantitative Data Summary

Due to the lack of specific regulatory disposal limits for this compound, all quantitative thresholds should be guided by general hazardous waste regulations and institutional policies.

ParameterGuidelineSource
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion. For solids, do not overfill to ensure secure closure.-
Satellite Accumulation Area (SAA) Limits A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated.[2]
Empty Container Disposal A container that held this compound should be treated as hazardous waste. If regulations permit, triple-rinsing with a suitable solvent may render it non-hazardous. The rinsate must be collected as hazardous liquid waste.[4][7][4][7]

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were identified in the search results. Disposal should follow the procedural guidance outlined above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

HimbadineDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated (Solid or Contaminated Material) ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check characterize Step 2: Characterize as Hazardous Solid Waste ppe_check->characterize segregate Step 3: Segregate from Incompatible Waste Streams characterize->segregate container Step 4: Select Compatible, Labeled Hazardous Waste Container segregate->container accumulate Step 5: Place Waste in Container & Keep Securely Closed container->accumulate storage Step 6: Store in Designated Satellite Accumulation Area (SAA) accumulate->storage full_check Is Container Full or Accumulation Time Limit Reached? storage->full_check full_check->storage No contact_ehs Step 7: Contact EHS Office for Waste Pickup full_check->contact_ehs Yes end Waste Collected by Authorized Personnel contact_ehs->end

Caption: A workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Himbadine
Reactant of Route 2
Himbadine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。